Product packaging for 2,5-Dioxopyrrolidin-1-yl methylcarbamate(Cat. No.:CAS No. 18342-66-0)

2,5-Dioxopyrrolidin-1-yl methylcarbamate

Cat. No.: B101197
CAS No.: 18342-66-0
M. Wt: 172.14 g/mol
InChI Key: XMNGSPOWUCNRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dioxopyrrolidin-1-yl methylcarbamate (CAS 18342-66-0), also widely known as N-Succinimidyl N-methylcarbamate, is a vital biochemical building block and intermediate in organic synthesis with a molecular formula of C6H8N2O4 and a molecular weight of 172.14 g/mol . Its primary research value lies in its role as a safer, stabilized substitute for methyl isocyanate (MIC), a highly hazardous volatile compound, enabling the controlled introduction of methylcarbamate groups into target molecules . The compound features a succinimidyl ester moiety, which is highly reactive towards amine groups, facilitating the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . As a key raw material, it is instrumental in the development of more complex chemical entities for research and development purposes . This product is classified as moisture-sensitive and requires storage in a cool, dry place under an inert atmosphere, preferably in a freezer under -20°C, to maintain its stability and purity . This product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O4 B101197 2,5-Dioxopyrrolidin-1-yl methylcarbamate CAS No. 18342-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGSPOWUCNRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402666
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18342-66-0
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the structure of 2,5-Dioxopyrrolidin-1-yl methylcarbamate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of this compound. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from the closely related analog, 2,5-Dioxopyrrolidin-1-yl carbamate, to provide a comprehensive structural and physicochemical profile.

Chemical Structure and Nomenclature

This compound is a chemical compound featuring a succinimide ring linked to a methylcarbamate group. The systematic IUPAC name clarifies the connectivity of these two core components. The "2,5-Dioxopyrrolidin-1-yl" portion refers to the succinimide moiety, a five-membered ring containing two carbonyl groups at positions 2 and 5 and a nitrogen atom at position 1. This nitrogen is then attached to the "methylcarbamate" group.

The carbamate functional group has the general structure R-O-C(=O)-N(R')-R''. In this specific molecule, the succinimide acts as the 'R-O' portion (more accurately, an N-O bond from the hydroxylamine precursor to N-hydroxysuccinimide), and the methylcarbamate is formed by a methyl group (CH₃) attached to the nitrogen of the carbamate.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,5-Dioxopyrrolidin-1-yl carbamate

PropertyValueSource
Molecular Formula C₅H₆N₂O₄[1][2]
Molecular Weight 158.11 g/mol [1]
Monoisotopic Mass 158.03275668 Da[1][2]
XLogP3 -1.3[1]
SMILES C1CC(=O)N(C1=O)OC(=O)N[1]
InChI InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10)[1]
InChIKey IURPJDIWBPNRPJ-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis of related N-succinimidyl esters often involves the activation of a carboxylic acid with N-hydroxysuccinimide. A plausible synthetic route for a related compound, 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is described below, which can serve as a template for designing a synthesis for the title compound.

Synthesis of a Related N-Succinimidyl Ester [3]

  • Reaction: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with di(N-succinimidyl) carbonate in the presence of triethylamine (Et₃N) in acetonitrile (CH₃CN).

  • Conditions: The reaction is carried out at 20 °C for 20 hours.

  • Yield: This specific synthesis yielded the product at 51%.

A hypothetical workflow for the synthesis of this compound could involve the reaction of N-hydroxysuccinimide with methyl isocyanate or a related carbamoylating agent.

synthesis_workflow start Starting Materials: - N-Hydroxysuccinimide - Methyl Isocyanate reaction Reaction: - Aprotic Solvent (e.g., CH2Cl2) - Base Catalyst (optional, e.g., Et3N) start->reaction 1. Mix workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup 2. Process purification Purification: - Column Chromatography or - Recrystallization workup->purification 3. Isolate product Final Product: 2,5-Dioxopyrrolidin-1-yl methylcarbamate purification->product 4. Characterize

Caption: Hypothetical synthesis workflow for this compound.

Potential Applications in Drug Development

N-hydroxysuccinimide (NHS) esters are widely used as amine-reactive crosslinkers and labeling reagents in bioconjugation chemistry. The succinimidyl ester group is an excellent leaving group, allowing for the facile reaction with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds.

The "methylcarbamate" moiety could be explored for its potential to modulate the physicochemical properties of a parent molecule, such as solubility, stability, and cell permeability. It could also serve as a linker in more complex drug delivery systems or as a pharmacophore itself.

logical_relationship compound This compound Succinimide Ester Methylcarbamate succinimide Amine-Reactive Moiety compound:succ->succinimide Function methylcarbamate Modulating Group / Linker compound:mc->methylcarbamate Function application Potential Applications: - Bioconjugation - Drug Delivery - Prodrug Design succinimide->application methylcarbamate->application

Caption: Logical relationships of the functional moieties of the title compound.

References

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl Methylcarbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl methylcarbamate, also known as N-succinimidyl methylcarbamate, is a valuable chemical reagent, primarily utilized in bioconjugation and peptide synthesis. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, such as the lysine residues found in proteins. This reactivity allows for the stable covalent attachment of a methylcarbamate group to biomolecules, enabling a variety of applications in research and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties and Characteristics

This compound is a white to off-white solid. While some of its physical properties are not extensively documented in readily available literature, its fundamental chemical characteristics are well-understood.

PropertyValueSource
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in polar organic solvents such as DMF and DMSO.[1]
Stability and Storage Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general principles of N-hydroxysuccinimide (NHS) ester synthesis, a plausible synthetic route would involve the reaction of methyl isocyanate with N-hydroxysuccinimide.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product methyl_isocyanate Methyl Isocyanate reaction_vessel Reaction in an aprotic solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) methyl_isocyanate->reaction_vessel nhs N-Hydroxysuccinimide nhs->reaction_vessel product 2,5-Dioxopyrrolidin-1-yl methylcarbamate reaction_vessel->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocols: Bioconjugation

The primary application of this compound is the modification of proteins and other biomolecules containing primary amines. The following is a general protocol for the conjugation of a protein with this compound.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA) (optional, for stabilization)

  • Sodium azide (optional, for storage)

Protocol:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 5-20 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS first.

  • Prepare the Reagent Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Perform the Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the dissolved this compound solution. The molar ratio of the reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[1]

  • Purify the Conjugate:

    • Separate the protein conjugate from unreacted reagent and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.[1]

    • Collect the fractions containing the labeled protein. The protein-containing fractions will typically be the first to elute.

  • Characterize the Conjugate (Optional): The degree of labeling can be determined using various analytical techniques, such as mass spectrometry or by co-opting a chromophoric or fluorophoric version of the carbamate for spectrophotometric analysis.

  • Store the Conjugate: Store the purified protein conjugate at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C. The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide is recommended.

Experimental Workflow for Protein Conjugation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein Solution (5-20 mg/mL in Bicarbonate Buffer, pH 8.3) conjugation Mix Protein and Reagent Incubate at RT for 1-4 hours protein_prep->conjugation reagent_prep Prepare Reagent Solution (10 mg/mL in DMF or DMSO) reagent_prep->conjugation sec Size-Exclusion Chromatography (e.g., Desalting Column) conjugation->sec final_product Purified Protein Conjugate sec->final_product

Figure 2: General workflow for protein conjugation.

Applications in Research and Drug Development

The ability of this compound to modify proteins and other biomolecules makes it a versatile tool in several research areas.

Peptide and Protein Conjugation

The primary application is the creation of peptide-protein and protein-protein conjugates.[3] These conjugates are instrumental in:

  • Developing Vaccines and Drugs: By attaching haptens or other immunogenic molecules to carrier proteins.

  • Studying Biological Mechanisms: Creating tools to probe cellular processes, such as protein trafficking and localization. For instance, a peptide substrate for a specific enzyme can be conjugated to a protein that is readily internalized by cells, allowing the study of the enzyme's activity within the cellular environment.[3]

Probing Cellular Signaling Pathways

While this compound does not directly participate in signaling pathways, it is a critical tool for creating probes to study these pathways. By conjugating signaling molecules, fluorescent dyes, or affinity tags to proteins that interact with specific cellular components, researchers can investigate:

  • Receptor-Ligand Interactions: Labeling a ligand to study its binding to a cell surface receptor.

  • Enzyme Activity: Creating labeled substrates to monitor enzyme kinetics.

  • Protein Trafficking: Attaching a fluorescent probe to a protein to visualize its movement within a cell.[3]

Logical Relationship for Studying Cellular Signaling:

G reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate conjugation Bioconjugation Reaction reagent->conjugation biomolecule Biomolecule of Interest (e.g., Protein, Peptide) biomolecule->conjugation probe Probe Molecule (e.g., Fluorophore, Drug) probe->conjugation bioconjugate Functional Bioconjugate conjugation->bioconjugate cellular_system Introduction into Cellular System bioconjugate->cellular_system signaling_pathway Interaction with Signaling Pathway cellular_system->signaling_pathway analysis Analysis of Cellular Response (e.g., Microscopy, Assay) signaling_pathway->analysis

Figure 3: Workflow for using the reagent to study signaling.

Conclusion

This compound is a key reagent for the chemical modification of biomolecules. Its utility in creating stable bioconjugates provides researchers and drug developers with a powerful tool to investigate and manipulate biological systems. While detailed physical data and a specific synthesis protocol are not widely published, its chemical reactivity and applications in bioconjugation are well-established, making it an important compound in the fields of chemical biology and medicinal chemistry.

References

In-Depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a versatile reagent often utilized as a safer surrogate for methyl isocyanate in various chemical and pharmaceutical applications. The guide details two main synthetic approaches, providing experimental protocols, quantitative data, and pathway visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as N-Succinimidyl N-methylcarbamate, is a valuable chemical intermediate. It serves as a stable and less hazardous alternative to methyl isocyanate for the introduction of a methylcarbamoyl group onto nucleophiles such as alcohols and amines, forming N-methylcarbamates and N-methylureas respectively.[1] This attribute is particularly crucial in the fields of bioconjugation, drug delivery, and peptide synthesis where controlled and safe derivatization of sensitive molecules is paramount.[2] This guide will focus on the most plausible and practical synthetic routes to this compound.

Primary Synthesis Pathway: Reaction of Methylamine with Disuccinimidyl Carbonate (DSC)

The most common and safer method for synthesizing N-succinimidyl carbamates involves the use of N,N'-disuccinimidyl carbonate (DSC). DSC acts as a carbonylating agent, reacting with primary amines to form the corresponding N-succinimidyl carbamate.[3] This method avoids the use of highly toxic and volatile reagents like phosgene or methyl isocyanate.

Reaction Scheme:

Synthesis_Pathway_1 cluster_products Products methylamine Methylamine product 2,5-Dioxopyrrolidin-1-yl methylcarbamate methylamine->product + DSC, Base dsc Disuccinimidyl Carbonate (DSC) dsc->product side_product N-Hydroxysuccinimide

Caption: Reaction of methylamine with disuccinimidyl carbonate.

Experimental Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-disuccinimidyl carbonate (1.0 eq) in anhydrous acetonitrile (CH3CN).

  • Addition of Base: Add triethylamine (Et3N) (1.1 eq) to the solution and stir for 5 minutes.

  • Addition of Methylamine: Slowly add a solution of methylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or as a gas bubbled through the solution) to the reaction mixture at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically allowed to proceed for 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated triethylammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data Summary (Hypothetical):
ParameterValue
Reactants
N,N'-Disuccinimidyl Carbonate1.0 eq
Methylamine1.0 eq
Triethylamine1.1 eq
Solvent Anhydrous Acetonitrile
Temperature 20-25 °C
Reaction Time 12-24 hours
Hypothetical Yield 50-70%
Purity (after chromatography) >95%

Alternative Synthesis Pathway: Reaction of Methyl Isocyanate with N-Hydroxysuccinimide

An alternative, though significantly more hazardous, route involves the direct reaction of methyl isocyanate (MIC) with N-hydroxysuccinimide. This pathway is conceptually straightforward but requires stringent safety precautions due to the extreme toxicity and volatility of methyl isocyanate.

Reaction Scheme:

Synthesis_Pathway_2 mic Methyl Isocyanate (MIC) product 2,5-Dioxopyrrolidin-1-yl methylcarbamate mic->product + NHS, Base (cat.) nhs N-Hydroxysuccinimide (NHS) nhs->product

Caption: Reaction of methyl isocyanate with N-hydroxysuccinimide.

Experimental Protocol:

WARNING: Methyl isocyanate is extremely toxic and volatile. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a magnetic stirrer, and under a strict inert atmosphere, dissolve N-hydroxysuccinimide (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).

  • Addition of Catalyst: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, ~0.1 eq).

  • Addition of Methyl Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.0 eq) dropwise from the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench any remaining methyl isocyanate by the slow addition of a small amount of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Quantitative Data Summary (Hypothetical):
ParameterValue
Reactants
N-Hydroxysuccinimide1.0 eq
Methyl Isocyanate1.0 eq
Base (catalytic)0.1 eq
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Hypothetical Yield 70-90%
Purity (after recrystallization) >98%

Comparative Summary of Synthesis Pathways

FeaturePathway 1: Methylamine + DSCPathway 2: MIC + NHS
Starting Materials Methylamine, Disuccinimidyl CarbonateMethyl Isocyanate, N-Hydroxysuccinimide
Reagent Hazards ModerateExtreme (Methyl Isocyanate is highly toxic)
Reaction Conditions Room temperature, ambient pressure0 °C to room temperature, inert atmosphere
Hypothetical Yield 50-70%70-90%
Byproducts N-Hydroxysuccinimide, Triethylammonium saltsMinimal
Safety Considerations Standard laboratory precautionsRequires specialized handling and safety protocols

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The reaction of methylamine with disuccinimidyl carbonate represents a safer and more practical approach for most laboratory settings, despite potentially lower yields. The alternative route using the highly toxic methyl isocyanate, while potentially higher yielding, necessitates stringent and specialized safety measures. The choice of synthesis pathway should be guided by the available equipment, safety infrastructure, and the scale of the reaction. For researchers in drug development and bioconjugation, the DSC-based method is the recommended approach due to its significantly improved safety profile.

References

An In-Depth Technical Guide to the Mechanism of Action of Succinimidyl Carbamate Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbamate reagents are a class of chemical tools indispensable for the covalent modification of proteins and other biomolecules.[1][2][3][4] This guide provides a comprehensive overview of their mechanism of action, offering insights into the chemical principles that underpin their utility in bioconjugation, drug delivery, and the development of protein-based therapeutics. By understanding the kinetics, stability, and reaction parameters of these reagents, researchers can optimize their experimental designs and achieve more reliable and reproducible results.

The core of succinimidyl carbamate chemistry lies in the formation of a stable urea linkage with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[1][2] This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biological molecules. This guide will delve into the activation of molecules to their succinimidyl carbamate derivatives, the subsequent conjugation reaction, and the competing side reactions that can influence the overall efficiency of the process.

Core Mechanism of Action

The utility of succinimidyl carbamate reagents in bioconjugation is a two-step process:

  • Activation: A molecule of interest containing a primary or secondary amine or a hydroxyl group is first activated with N,N'-disuccinimidyl carbonate (DSC). This reaction forms a highly reactive N-succinimidyl carbamate intermediate. DSC is a versatile reagent that serves as a stable and less hazardous alternative to phosgene for the formation of activated carbonates.[3][4]

  • Conjugation: The resulting succinimidyl carbamate is then introduced to a protein or another biomolecule bearing primary amines. The primary amine, typically from a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This results in the formation of a stable urea bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The reaction is most efficient in a slightly alkaline environment, typically between pH 8.0 and 9.0.[5] At this pH, the primary amine of the lysine residue is sufficiently deprotonated to be nucleophilic, while the succinimidyl carbamate remains relatively stable against hydrolysis.

Competing Reactions: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the succinimidyl carbamate. This reaction results in the formation of an unstable carbamic acid, which then decomposes to release the original amine and carbon dioxide, thereby rendering the reagent inactive for conjugation. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, a careful balance of pH is crucial to maximize the yield of the desired bioconjugate while minimizing hydrolysis of the reagent.

Quantitative Data on Reaction Parameters

The efficiency of conjugation with succinimidyl carbamate reagents is influenced by several factors, including pH, protein concentration, and the molar ratio of the reagent to the protein. The following tables summarize key quantitative data gathered from various studies.

ParameterConditionObservationReference
Labeling Efficiency 2.5 mg/mL IgG~35%[6]
1.0 mg/mL IgG20-30%[6]
Reaction Time Room TemperatureEfficiently within minutes[1][2]
Room Temperature1-4 hours for completion
pH 8.0 - 9.0Optimal for conjugation[5]
Reagent/CompoundpHHalf-lifeReference
Methomyl (Oxime Carbamate)4.020.76 - 22.13 days[7][8]
7.027.87 - 28.67 days[7][8]
9.215.84 - 16.54 days[7][8]
EDC/NHS activated estersNeutral10 minutes[9]

Experimental Protocols

The following are generalized protocols for the activation of a peptide with DSC and the subsequent conjugation to a protein. These should be optimized for specific applications.

Protocol 1: Activation of a Peptide with Disuccinimidyl Carbonate (DSC)

Materials:

  • Peptide containing a primary amine

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of DSC to the peptide solution.

  • Add a 2 to 3-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the activated peptide can be purified by reverse-phase HPLC.

  • The purified N-succinimidyl carbamate-activated peptide should be stored in a desiccated environment to prevent hydrolysis.[1][2]

Protocol 2: Conjugation of a Succinimidyl Carbamate-Activated Molecule to a Protein

Materials:

  • Protein to be labeled (e.g., IgG) in a suitable buffer (amine-free, e.g., Phosphate-Buffered Saline, PBS)

  • Succinimidyl carbamate-activated molecule (from Protocol 1 or commercially sourced)

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer such as PBS.

  • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Dissolve the succinimidyl carbamate-activated molecule in a small amount of anhydrous DMF or DMSO.

  • Add the desired molar excess of the activated molecule solution to the protein solution while gently stirring. A molar ratio of 10:1 to 20:1 (reagent:protein) is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • (Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine and incubating for an additional 30 minutes.

  • Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.

  • Determine the degree of labeling by spectrophotometry or mass spectrometry.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of succinimidyl carbamate reagents.

Activation_Reaction Molecule Molecule with Primary Amine (R-NH2) Activated_Molecule Succinimidyl Carbamate (R-NH-CO-O-NHS) Molecule->Activated_Molecule + DSC DSC Disuccinimidyl Carbonate (DSC) DSC->Activated_Molecule NHS_byproduct N-Hydroxysuccinimide (NHS) Activated_Molecule->NHS_byproduct - NHS Conjugation_and_Hydrolysis cluster_conjugation Conjugation Pathway cluster_hydrolysis Competing Hydrolysis Activated_Molecule Succinimidyl Carbamate (R-NH-CO-O-NHS) Conjugated_Protein Conjugated Protein (R-NH-CO-NH-Protein) (Stable Urea Linkage) Activated_Molecule->Conjugated_Protein + Protein-NH2 (Aminolysis) Hydrolyzed_Product Hydrolyzed Reagent (R-NH2 + CO2) Activated_Molecule->Hydrolyzed_Product + H2O (Hydrolysis) Protein Protein with Primary Amine (Protein-NH2) Protein->Conjugated_Protein NHS N-Hydroxysuccinimide (NHS) Conjugated_Protein->NHS - NHS Water Water (H2O) Water->Hydrolyzed_Product Experimental_Workflow start Start step1 Activate Molecule with DSC start->step1 step2 Purify Activated Molecule (e.g., HPLC) step1->step2 step4 React Activated Molecule with Protein step2->step4 step3 Prepare Protein Solution (pH 8.0-9.0) step3->step4 step5 Quench Reaction (Optional) step4->step5 step6 Purify Conjugate (e.g., SEC) step5->step6 step7 Characterize Conjugate (e.g., MS, UV-Vis) step6->step7 end End step7->end

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, with a focus on its solubility and stability. This information is critical for its application in bioconjugation, drug delivery, and other areas of scientific research.

Core Physical and Chemical Properties

This compound, also known as N-Succinimidyl N-methylcarbamate, is a chemical reagent commonly utilized as a substitute for the highly toxic methyl isocyanate in various synthetic procedures, particularly in the field of proteomics and drug development.[1][2][3] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

Table 1: General Properties of this compound

PropertyValueSource(s)
CAS Number 18342-66-0[1]
Molecular Formula C₆H₈N₂O₄[1]
Molecular Weight 172.14 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥97%[1]
Synonyms N-Succinimidyl N-methylcarbamate, MIC substitute, Methyl isocyanate substitute[1][2]

Solubility

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information on related compounds provide valuable insights.

Table 2: Solubility Profile of this compound

SolventSolubilityNotesSource(s)
Water Slightly solubleThis is a qualitative assessment. Quantitative data is not available.[1]
Dimethyl Sulfoxide (DMSO) SolubleNHS esters are typically dissolved in anhydrous DMSO to prepare stock solutions for bioconjugation reactions.[4]

General Considerations for Solubility:

Due to the presence of both polar (carbamate, succinimide) and non-polar (methyl, ethyl groups) moieties, the solubility of this compound is expected to be moderate in a range of organic solvents. For practical applications such as protein labeling, it is common practice to first dissolve N-hydroxysuccinimide (NHS) esters in a water-miscible organic solvent like anhydrous DMSO before adding them to an aqueous reaction mixture.[4]

Stability

The stability of this compound is influenced by temperature, moisture, and pH. As both a carbamate and an N-hydroxysuccinimide ester, its stability profile is a composite of these two functional groups.

Thermal Stability:

  • The compound should be stored in a cool place, with a recommended storage temperature of 2-8°C.[1][3]

  • It is advisable to keep containers tightly closed in a dry and well-ventilated area.[1]

Hydrolytic Stability:

  • The compound is noted to be moisture-sensitive.[1]

  • The N-hydroxysuccinimide ester group is susceptible to hydrolysis, which is a competing reaction with the desired aminolysis (reaction with amines) in aqueous solutions.[5]

  • The rate of hydrolysis of NHS esters is significantly dependent on pH. The reaction is generally slow at acidic pH and increases as the pH becomes neutral to basic.[6] For this reason, bioconjugation reactions using NHS esters are often carried out in a pH range of 7.0-8.5 to balance the reactivity of the primary amines and the rate of hydrolysis.[6]

  • Carbamates, in general, are more stable to hydrolysis than corresponding esters.[7] However, the stability of the carbamate bond can also be influenced by pH.[8][9]

Storage Recommendations:

To ensure the integrity and reactivity of this compound, it is recommended to:

  • Store the solid material at 2-8°C under an inert atmosphere.[1]

  • Prepare solutions in anhydrous solvents like DMSO fresh for each use.[4]

Experimental Protocols

4.1. Representative Protocol for Protein Labeling

This protocol describes a general procedure for the covalent labeling of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide ester like this compound.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.

    • Ensure the protein solution is free from amine-containing stabilizers like Tris or glycine.

  • Prepare the Reagent Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.172 mg of the reagent in 100 µL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, add the this compound stock solution dropwise. A typical molar ratio of reagent to protein is between 9:1 and 15:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from unreacted reagent and byproducts.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectrophotometry if the label is chromophoric, or mass spectrometry.

(This protocol is adapted from a general procedure for labeling proteins with NHS esters)[4]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in a typical protein labeling experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Bicarbonate Buffer (pH 8.3) reaction Combine Reagent and Protein (1 hr incubation at RT) prep_protein->reaction Add dropwise prep_reagent Prepare Fresh 10 mM Stock of Reagent in Anhydrous DMSO prep_reagent->reaction purification Purify Conjugate (Gel Filtration) reaction->purification analysis Analyze Labeled Protein (e.g., Spectrophotometry) purification->analysis

Caption: Workflow for protein conjugation.

References

Spectroscopic and Synthetic Profile of 2,5-Dioxopyrrolidin-1-yl methylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the compound 2,5-Dioxopyrrolidin-1-yl methylcarbamate (CAS No. 18342-66-0). This compound, also known as N-Succinimidyl-N-methylcarbamate, is a valuable reagent in bioconjugation and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a comprehensive experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound.

Table 1: 1H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15Broad Singlet1HNH
2.76Singlet4HCH2CH2
2.67Singlet3HCH3

Table 2: 13C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
170.66C=O (succinimide)
151.98C=O (carbamate)
27.98CH3
25.47CH2CH2
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound [1]

m/zIon
173[M+H]+

Experimental Protocols

Synthesis of this compound[1]

This protocol outlines the synthesis of the title compound from N-hydroxysuccinimide and methyl isocyanate.

Materials:

  • N-hydroxysuccinimide (5.83 g, 50.7 mmol)

  • Ethyl acetate (20 mL)

  • Triethylamine (4.76 g)

  • Methyl isocyanate (6.39 g, 0.112 mmol)

  • Ethyl acetate/ether mixed solvent (for recrystallization)

Procedure:

  • To a dry round-bottomed flask, add N-hydroxysuccinimide and ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine and methyl isocyanate to the cooled mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Remove the volatile components by distillation under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/ether mixed solvent to yield N-succinimidyl-N-methylcarbamate as colorless needle-like crystals (86% yield).[1]

  • The melting point of the purified product is 148.0-149.0 °C.[1]

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process N-hydroxysuccinimide N-hydroxysuccinimide Reaction Reaction N-hydroxysuccinimide->Reaction Methyl isocyanate Methyl isocyanate Methyl isocyanate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Stirring (24h, RT) Stirring (24h, RT) Reaction->Stirring (24h, RT) Evaporation Evaporation Stirring (24h, RT)->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product 2,5-Dioxopyrrolidin-1-yl methylcarbamate Recrystallization->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data presented.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 300 MHz NMR spectrometer.

  • 1H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Parameters: Use a proton-decoupled pulse sequence with an adequate number of scans and a suitable relaxation delay.

Mass Spectrometry (FAB+):

  • Sample Preparation: Prepare a solution of the sample in a suitable matrix for Fast Atom Bombardment (FAB) mass spectrometry.

  • Instrumentation: Analyze the sample using a FAB mass spectrometer in positive ion mode.

G cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis Sample Sample Dissolve in CDCl3 Dissolve in CDCl3 Sample->Dissolve in CDCl3 Prepare FAB Matrix Prepare FAB Matrix Sample->Prepare FAB Matrix Acquire 1H Spectrum Acquire 1H Spectrum Dissolve in CDCl3->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Dissolve in CDCl3->Acquire 13C Spectrum NMR_Data 1H & 13C Spectra Acquire 1H Spectrum->NMR_Data Acquire 13C Spectrum->NMR_Data Analyze (Positive Ion Mode) Analyze (Positive Ion Mode) Prepare FAB Matrix->Analyze (Positive Ion Mode) MS_Data Mass Spectrum Analyze (Positive Ion Mode)->MS_Data

Caption: General workflow for spectroscopic analysis.

Note on Infrared (IR) Spectroscopy: While a specific peak table is not available in the cited literature, the general IR spectrum of a succinimide derivative would be expected to show strong carbonyl (C=O) stretching bands in the region of 1700-1800 cm-1. The carbamate moiety would also exhibit a characteristic C=O stretch, typically around 1700-1730 cm-1, and N-H bending and stretching vibrations.

References

In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a chemical compound of interest to researchers in drug development and bioconjugation. While specific experimental data for this particular molecule is limited in publicly available literature, its structural classification as an N-hydroxysuccinimide (NHS) carbamate allows for a thorough understanding of its expected reactivity and applications. This guide will cover its chemical identity, inferred physicochemical properties based on related compounds, and detailed experimental protocols for its use in bioconjugation.

Chemical Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in research and procurement.

Identifier Value
CAS Number 18342-66-0[1][2][3]
Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol [3]
Synonyms

A variety of synonyms are used in literature and by chemical suppliers to refer to this compound. Understanding these is vital for comprehensive literature searches and sourcing.

Synonym
N-Succinimidyl N-methylcarbamate[3]
Methylcarbamic acid 2,5-dioxo-1-pyrrolidinyl ester
N-Methylcarbamic acid N-hydroxysuccinimide ester

Physicochemical Properties (Inferred)

Property Compound Value Reference
Vapor Pressure (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate0.0027 mmHg at 25°C[4]
Boiling Point (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate286.1°C at 760mmHg[4]
Flash Point (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate126.8°C[4]
Density (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate1.65 g/cm³[4]
LogP (2,5-dioxopyrrolidin-1-yl) N-Methyl-N-nitrosocarbaMate-0.26190[4]
Molecular Weight 2,5-Dioxopyrrolidin-1-yl carbamate158.11 g/mol [5]
XLogP3 2,5-Dioxopyrrolidin-1-yl carbamate-1.3[5]

Experimental Protocols

As an NHS carbamate, this compound is primarily used as a reagent for coupling ligands to primary amines on proteins, peptides, and other biomolecules.[6][7] The following protocols are generalized for NHS-ester and carbamate-mediated bioconjugation and should be optimized for specific applications.

General Synthesis of N-hydroxysuccinimide Carbamates

A general method for the synthesis of NHS carbamates involves the reaction of a primary amine-containing ligand with disuccinimidyl carbonate (DSC).

Materials:

  • Amine-containing ligand

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile (CH3CN)

  • Triethylamine (Et3N)

Procedure:

  • Dissolve the amine-containing ligand in anhydrous acetonitrile.

  • Add an equimolar amount of disuccinimidyl carbonate (DSC) to the solution.

  • Add a slight excess of triethylamine (Et3N) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure, and the product is purified by column chromatography.

Protocol for Protein Labeling with NHS Carbamates

This protocol describes the general procedure for conjugating an NHS carbamate to a protein via its lysine residues.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Prepare the NHS Carbamate Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Reaction: Add a 5-20 fold molar excess of the dissolved NHS carbamate to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted NHS carbamate and byproducts (N-hydroxysuccinimide) by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.

  • Characterization: Characterize the resulting conjugate using appropriate methods such as UV-Vis spectroscopy, mass spectrometry, or functional assays.

Diagrams and Workflows

Synthesis of NHS Carbamates

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine Amine-containing Ligand (R-NH2) NHSCarbamate NHS Carbamate (R-NH-CO-O-NHS) Amine->NHSCarbamate Reacts with DSC Disuccinimidyl Carbonate (DSC) DSC->NHSCarbamate Solvent Anhydrous Acetonitrile Solvent->NHSCarbamate Base Triethylamine Base->NHSCarbamate Byproduct N-hydroxysuccinimide + Triethylammonium salt NHSCarbamate->Byproduct Forms

Caption: General synthesis of N-hydroxysuccinimide carbamates.

Protein Bioconjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and NHS Carbamate Protein->Mix NHS 2,5-Dioxopyrrolidin-1-yl methylcarbamate in DMSO/DMF NHS->Mix Incubate Incubate (1-2h RT or overnight at 4°C) Mix->Incubate Purify Gel Filtration or Dialysis Incubate->Purify Analyze Characterize Conjugate (e.g., MS, UV-Vis) Purify->Analyze

Caption: Workflow for protein labeling with NHS carbamates.

Conclusion

This compound, as an N-hydroxysuccinimide carbamate, is a valuable reagent for the covalent modification of primary amines in biological molecules. While specific data for this compound is sparse, the well-established chemistry of NHS esters and carbamates provides a solid foundation for its application in bioconjugation, particularly in the development of antibody-drug conjugates, labeled proteins for assays, and other modified biomolecules. The provided protocols and workflows serve as a starting point for researchers to develop specific applications for this and related compounds. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving desired conjugation efficiencies.

References

The Advent of Activated Carbamates: A Technical Guide to N-hydroxysuccinimide Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of N-hydroxysuccinimide Carbamates.

Introduction

In the realm of bioconjugation and chemical biology, the covalent modification of proteins and other biomolecules is a cornerstone technique. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for targeting primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides. However, the landscape of amine-reactive chemistry is broader than NHS esters alone. This technical guide delves into the discovery, history, and core methodologies surrounding a related class of compounds: N-hydroxysuccinimide (NHS) carbamates. These reagents offer an alternative and sometimes advantageous route to the formation of stable linkages with biomolecules and have found a unique niche in applications such as the inhibition of serine hydrolases.

The story of NHS carbamates is intrinsically linked to the development of NHS esters. The pioneering work in peptide synthesis in the mid-20th century laid the groundwork for the use of activated esters to facilitate amide bond formation. The development of NHS esters in 1963 by Anderson and co-workers provided a highly versatile tool for chemists, offering the advantage of forming water-soluble byproducts under neutral reaction conditions[1]. The true expansion into NHS-activated carbamates for protein modification was significantly advanced by the use of N,N'-disuccinimidyl carbonate (DSC). First synthesized in 1979 by Ogura et al., DSC provides a convenient method for converting primary and secondary amines into their corresponding NHS carbamates[2]. A 1999 paper further solidified the utility of this approach, demonstrating the use of NHS carbonates and carbamates as effective reagents for coupling ligands to proteins[1][3]. More recently, NHS carbamates have been identified as a promising class of serine hydrolase inhibitors with minimal cross-reactivity, highlighting their potential in drug discovery and chemical biology[4].

This guide will provide a comprehensive overview of the synthesis and application of NHS carbamates, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Data Presentation

Table 1: Synthesis Yields of Representative N-hydroxysuccinimide Carbamates
Starting AmineActivating ReagentSolventBaseYield (%)Reference
PiperidineDSCDichloromethaneN-methylmorpholine79[4]
1-(4-methoxyphenyl)piperazineDSCDichloromethaneN-methylmorpholine87[4]
Deprotected piperazine derivativeDSCDichloromethaneN-methylmorpholine61[4]
Various primary and secondary aminesPolymer-bound NHS-carbonateDichloromethane->95 (purity)[5]
Primary and hindered secondary alcohols (to form carbamates with amines)DSCAcetonitrile/DichloromethaneTriethylamine65-89[3]
Table 2: Stability of Carbamates and NHS Esters in Aqueous Solutions
Compound TypepHTemperature (°C)Half-lifeReference
N-monosubstituted carbamate esters7.4374 - 40 minutes[6][7]
N,N-disubstituted carbamate esters7.437Stable[6][7]
Cyclohexylcarbamic acid biphenyl-3-yl ester9.03737 ± 3 minutes[8]
Cyclohexylcarbamic acid biphenyl-3-yl ester (p-methoxy substituted)9.03778 ± 4 minutes[8]
NHS esters7.004 - 5 hours[1][9]
NHS esters8.041 hour[1]
NHS esters8.6410 minutes[1][9]

Experimental Protocols

Protocol 1: General Synthesis of N-hydroxysuccinimide Carbamates

This protocol describes a general method for the synthesis of NHS carbamates from primary or secondary amines using N,N'-disuccinimidyl carbonate (DSC)[4].

Materials:

  • N,N'-disuccinimidyl carbonate (DSC)

  • Primary or secondary amine of interest

  • N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for flash chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve N,N'-disuccinimidyl carbonate (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirring solution, add N-methylmorpholine (3.0 equivalents).

  • Add the primary or secondary amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent by passing a stream of nitrogen over the reaction mixture.

  • To the resulting residue, add ethyl acetate and mix thoroughly.

  • Filter the mixture to remove any precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure NHS carbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Protein Labeling with N-hydroxysuccinimide Carbamates

This protocol is adapted from established methods for protein labeling with NHS esters and is suitable for the conjugation of NHS carbamates to primary amines on proteins[10][11].

Materials:

  • Protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.0-8.5)

  • N-hydroxysuccinimide carbamate derivative of the molecule to be conjugated

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., desalting column) equilibrated with an appropriate buffer for the purified conjugate.

Procedure:

  • Prepare the protein solution in the chosen amine-free buffer. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS carbamate.

  • Just prior to use, dissolve the NHS carbamate in a minimal amount of anhydrous DMF or DMSO.

  • Add the desired molar excess of the NHS carbamate solution to the stirring protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination through small-scale trial reactions.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-12 hours. The reaction time may need to be optimized.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS carbamate. Incubate for an additional 30 minutes.

  • Separate the protein-conjugate from unreacted NHS carbamate, the hydrolyzed byproduct, and the quenching agent using a size-exclusion chromatography column.

  • Collect the fractions containing the labeled protein. The degree of labeling can be determined using appropriate spectroscopic methods (e.g., UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance).

Visualizations

G cluster_reactants Reactants cluster_products Products Amine Primary or Secondary Amine (R₂NH) NHS_Carbamate N-Hydroxysuccinimide Carbamate Amine->NHS_Carbamate  + DSC - NHS DSC N,N'-Disuccinimidyl Carbonate (DSC) NHS N-Hydroxysuccinimide (Leaving Group)

Caption: Synthesis of an N-hydroxysuccinimide carbamate.

G start Start prep_protein 1. Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) start->prep_protein mix 3. Add NHS-Carbamate to Protein Solution prep_protein->mix prep_nhs_carbamate 2. Dissolve NHS-Carbamate (in anhydrous DMF or DMSO) prep_nhs_carbamate->mix incubate 4. Incubate (1-4h at RT or 2-12h at 4°C) mix->incubate quench 5. Quench Reaction (add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End: Purified Protein Conjugate purify->end

Caption: Experimental workflow for protein labeling.

G Protein Protein + H₂N-Lys Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Carbamate NHS-Carbamate R-N-C(=O)-O-NHS NHS_Carbamate->Intermediate Conjugate Protein-Carbamate Conjugate Protein-NH-C(=O)-N-R Intermediate->Conjugate Collapse & NHS Departure NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Reaction of an NHS carbamate with a primary amine.

G SerineHydrolase Serine Hydrolase (Active Site Serine) CovalentComplex Carbamylated Enzyme (Inactive) SerineHydrolase->CovalentComplex Nucleophilic attack by active site serine NHSCarbamate NHS-Carbamate Inhibitor NHSCarbamate->CovalentComplex NHS N-Hydroxysuccinimide CovalentComplex->NHS Release of leaving group

Caption: Mechanism of serine hydrolase inhibition.

References

Fundamental Reactivity of 2,5-Dioxopyrrolidin-1-yl Methylcarbamate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl methylcarbamate is a versatile reagent employed in bioconjugation and drug delivery systems. Its reactivity is centered around the N-hydroxysuccinimide (NHS) ester functionality, which acts as a good leaving group, facilitating the transfer of the methylcarbamoyl moiety to nucleophiles. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with various nucleophiles, offering insights into reaction mechanisms, experimental considerations, and applications in the field of drug development. While specific kinetic data for this particular carbamate is not extensively available in the public domain, this guide draws upon the well-established principles of NHS-ester chemistry to provide a robust framework for its application.

Introduction

This compound, also known as N-succinimidyl N-methylcarbamate, is a key intermediate in the synthesis of N-methylcarbamates and serves as a stable and less hazardous alternative to methyl isocyanate.[1] Its utility is prominent in the fields of proteomics, drug delivery, and molecular biology, where it is used to modify proteins, peptides, and other biomolecules.[1] The formation of stable carbamate linkages is crucial for the development of prodrugs and bioconjugates with enhanced stability and controlled release profiles.[2] This guide will delve into the core reactivity of this compound, providing researchers with the necessary information to effectively utilize it in their work.

General Reaction Mechanism

The fundamental reactivity of this compound is analogous to that of other N-hydroxysuccinimide esters. The reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the carbamate group. The N-hydroxysuccinimide moiety is an excellent leaving group, which facilitates the reaction with a wide range of nucleophiles.

Caption: General reaction of this compound.

The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially if the nucleophile is not readily soluble in aqueous solutions. For reactions with biomolecules, aqueous buffer systems are commonly used.

Reactivity with Nucleophiles

The rate and efficiency of the reaction are highly dependent on the nucleophilicity of the attacking species. A general reactivity trend with common nucleophiles is outlined below.

Primary and Secondary Amines

Primary and secondary amines are excellent nucleophiles for reacting with this compound, leading to the formation of stable N,N'-disubstituted ureas. This reaction is fundamental in bioconjugation, where the ε-amino group of lysine residues in proteins is a common target. The reaction is pH-dependent, with optimal rates typically observed at a slightly basic pH (around 8.0-9.0), where the amine is deprotonated and thus more nucleophilic.[3]

Thiols

The sulfhydryl group of cysteine residues is another important target for bioconjugation. Thiols are generally good nucleophiles and can react with NHS esters, although the reaction with the carbamate may be slower compared to acylation with a more reactive NHS-activated carboxylic acid. The resulting thiocarbamate linkage is generally stable. The reactivity of thiols is also pH-dependent, increasing with the formation of the more nucleophilic thiolate anion at higher pH.

Alcohols and Phenols

Alcohols and phenols are generally less reactive nucleophiles compared to amines and thiols. The reaction with this compound to form N-methylcarbamate esters typically requires the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Hydrolysis: A Competing Reaction

A critical consideration in aqueous reaction media is the hydrolysis of the NHS ester. The succinimidyl group can be displaced by water, leading to the formation of an unstable carbamic acid intermediate that subsequently decomposes. This hydrolysis is more pronounced at higher pH values.[4]

Caption: Hydrolysis of this compound.

Quantitative Data Summary

Nucleophile ClassRepresentative NucleophileExpected ProductRelative ReactivityOptimal pH
Primary AminesLysine (ε-NH₂)N,N'-disubstituted UreaHigh8.0 - 9.0
Secondary AminesProline (α-NH)N,N',N'-trisubstituted UreaModerate-High8.0 - 9.0
ThiolsCysteine (-SH)ThiocarbamateModerate7.0 - 8.5
AlcoholsSerine (-OH)N-methylcarbamate esterLow> 9.0 (with base)
WaterH₂ODecomposition productspH-dependent> 8.0

Note: The relative reactivity is a general guide and can be influenced by steric hindrance and electronic effects of the specific nucleophile.

Experimental Protocols

The following provides a generalized experimental protocol for the reaction of this compound with an amino acid, which can be adapted for other nucleophiles.

Materials
  • This compound

  • Amino acid (e.g., Glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Reaction Procedure
  • Preparation of Reagent Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

  • Preparation of Nucleophile Solution: Dissolve the amino acid in 0.1 M sodium bicarbonate buffer (pH 8.5) to a desired concentration (e.g., 10 mM).

  • Reaction Initiation: Add a molar excess (e.g., 1.5 to 5 equivalents) of the this compound stock solution to the amino acid solution with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The disappearance of the starting materials and the appearance of the product peak can be observed. The release of N-hydroxysuccinimide can also be monitored spectrophotometrically at 260 nm.[4][5]

  • Reaction Quenching: Once the reaction is complete (as determined by HPLC), it can be quenched by adding a small amount of a primary amine-containing buffer like Tris or by acidification.

  • Product Purification: The desired product can be purified from the reaction mixture using preparative HPLC.

  • Product Characterization: The identity and purity of the product should be confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagent Dissolve Reagent in DMF/DMSO mix Mix Reagent and Nucleophile Solutions prep_reagent->mix prep_nucleophile Dissolve Nucleophile in Buffer (pH 8.5) prep_nucleophile->mix monitor Monitor by HPLC mix->monitor quench Quench Reaction monitor->quench purify Purify by Preparative HPLC quench->purify characterize Characterize by MS and NMR purify->characterize

Caption: A typical experimental workflow for reaction and analysis.

Applications in Drug Development

The ability of this compound to form stable carbamate linkages makes it a valuable tool in drug development.

  • Prodrug Synthesis: It can be used to mask polar functional groups of a drug, such as amines or hydroxyls, to improve its membrane permeability and oral bioavailability. The resulting carbamate can be designed to be cleaved in vivo to release the active drug.[2]

  • Linkers for Antibody-Drug Conjugates (ADCs): Carbamate linkages are employed in the design of linkers that connect a potent cytotoxic drug to a monoclonal antibody. The stability of the carbamate bond in circulation and its potential for controlled cleavage at the target site are critical for the efficacy and safety of ADCs.[6][7][8]

  • Bioconjugation: This reagent is used to attach various labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and analysis.[1] The modification of polymers with N-succinimidyl N-methylcarbamate has been explored to create thermo-responsive materials for controlled cell attachment.[9]

Conclusion

This compound is a reagent with significant potential in chemical biology and drug development. Its reactivity with a range of nucleophiles, particularly amines, allows for the efficient formation of stable carbamate and urea linkages. While a comprehensive quantitative dataset on its reactivity is yet to be established in the public literature, the principles outlined in this guide, based on the well-understood chemistry of NHS esters, provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions, particularly pH, and monitoring for potential side reactions like hydrolysis are crucial for achieving desired outcomes.

References

A Technical Guide to the Thermochemical Properties of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Thermochemical Considerations

2,5-Dioxopyrrolidin-1-yl methylcarbamate is comprised of a succinimide ring and a methylcarbamate group. The thermochemical properties of this molecule will be influenced by the characteristics of both functional groups.

  • Carbamates : The carbamate group is a key structural motif in many pharmaceuticals.[1] Its stability is influenced by amide resonance, with rotational barriers around the C-N bond being a significant factor.[1][2] The thermochemistry of carbamate formation and stability has been a subject of study, particularly in the context of CO2 capture and drug design.[1][3] Computational methods such as Density Functional Theory (DFT) have been employed to understand the thermochemistry of carbamate formation reactions.[3]

  • N-Substituted Succinimides : Succinimide and its N-substituted derivatives are important in various fields, including medicine.[4] The synthesis of N-substituted succinimides often involves the cyclization of succinic acid with an amine.[5][6] Theoretical studies using DFT have been conducted on succinimide and its derivatives to understand their geometric and electronic properties, which are foundational to their thermochemistry.[7]

Methodologies for Determining Thermochemical Data

The determination of thermochemical data for a compound like this compound can be approached through experimental techniques and computational chemistry.

Experimental Protocols:

A common experimental method for determining thermodynamic properties is calorimetry. For a solid organic compound, techniques like bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. Differential Scanning Calorimetry (DSC) can be used to measure heat capacity and enthalpies of phase transitions. For reactions in solution, isothermal titration calorimetry (ITC) can provide information on reaction enthalpies. The determination of Gibbs free energy and entropy can be derived from measurements of equilibrium constants at different temperatures.[8]

Computational Protocols:

Computational thermochemistry offers a powerful alternative for estimating thermochemical properties, especially when experimental data is unavailable.[9] High-level quantum chemical calculations and composite methods are used to predict properties like enthalpy of formation with high accuracy.[9]

A typical computational workflow involves:

  • Structure Optimization: The 3D structure of the molecule is optimized using a computational method like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)).[4]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermal corrections.[4]

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to refine the electronic energy.

  • Thermochemical Property Calculation: Standard thermodynamic properties like enthalpy, entropy, and Gibbs free energy are then calculated using the data from the frequency and high-level energy calculations.

Proposed Workflow for Characterization

For researchers seeking to determine the thermochemical properties of this compound, a combined experimental and computational approach is recommended. The following diagram illustrates a logical workflow.

Thermochemical_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_analysis Data Analysis & Validation exp_synthesis Synthesis & Purification exp_calorimetry Bomb Calorimetry (Enthalpy of Combustion) exp_synthesis->exp_calorimetry exp_dsc DSC/TGA (Heat Capacity, Phase Transitions) exp_synthesis->exp_dsc exp_equilibrium Equilibrium Studies (Gibbs Free Energy, Entropy) exp_synthesis->exp_equilibrium comparison Comparison of Experimental & Computational Data exp_calorimetry->comparison exp_dsc->comparison exp_equilibrium->comparison comp_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) comp_freq Frequency Calculation (Thermal Corrections) comp_opt->comp_freq comp_energy High-Level Single-Point Energy (e.g., CCSD(T)) comp_freq->comp_energy comp_props Calculation of Thermochemical Properties comp_energy->comp_props comp_props->comparison final_data Final Thermochemical Data Sheet comparison->final_data

Caption: A logical workflow for determining the thermochemical properties of this compound.

This guide serves as a starting point for researchers interested in the thermochemical properties of this compound. While specific data is not yet available, the outlined methodologies provide a clear path for its determination.

References

Potential Research Areas for 2,5-Dioxopyrrolidin-1-yl Methylcarbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The 2,5-dioxopyrrolidin-1-yl (succinimidyl) scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active compounds. When coupled with a methylcarbamate moiety, a functional group recognized for its role in modulating drug-target interactions and improving pharmacokinetic properties, the resulting 2,5-Dioxopyrrolidin-1-yl methylcarbamate derivatives present a promising platform for the development of new therapeutics. This technical guide explores the potential research areas for these derivatives, drawing upon the established biological activities of related succinimide and carbamate compounds. We delve into potential therapeutic applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Scaffold and Rationale for Exploration

The this compound core combines two key pharmacophoric features:

  • The Succinimide Ring: This five-membered dicarboximide ring is a cornerstone of many approved drugs, particularly in the field of central nervous system (CNS) disorders. Its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The succinimide ring can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.

  • The Carbamate Group: Carbamates are recognized as important structural motifs in medicinal chemistry. They can act as mimics of the peptide bond, are generally stable to chemical and enzymatic degradation, and can participate in hydrogen bonding with biological targets.[1] The methylcarbamate group, in particular, has been incorporated into numerous drugs to enhance their biological activity and pharmacokinetic profiles.[2]

The combination of these two moieties in this compound derivatives offers a unique opportunity to explore novel chemical space and develop compounds with potentially synergistic or unique pharmacological profiles.

Potential Therapeutic Areas and Research Directions

Based on the known activities of structurally related compounds, the following therapeutic areas represent promising avenues for the investigation of this compound derivatives:

Neurology: Anticonvulsant and Antinociceptive Agents

The succinimide core is famously present in the anti-epileptic drug ethosuximide. Research has shown that various N-substituted succinimide derivatives possess potent anticonvulsant activity.[3]

Potential Research Focus:

  • Broad-Spectrum Anticonvulsants: Derivatives could be screened for activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, to identify compounds with a broad spectrum of anticonvulsant activity.[3]

  • Neuropathic Pain: Given the overlap in the pathophysiology of epilepsy and neuropathic pain, these derivatives could be investigated for their potential as antinociceptive agents.[3]

  • Mechanism of Action: Studies could focus on elucidating the mechanism of action, which for many succinimide-based anticonvulsants involves the modulation of ion channels, such as T-type calcium channels and voltage-gated sodium channels.[4]

Quantitative Data for Analogous Succinimide Derivatives with Anticonvulsant Activity:

Compound IDStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)Reference
Compound 14 3-CF₃ substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative49.667.431.3[3]
Compound 30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative45.6-39.5[4]
Oncology: Anticancer Agents

Several studies have highlighted the anticancer potential of succinimide derivatives.[5] These compounds have been shown to induce apoptosis and activate stress signaling pathways in cancer cells.[5]

Potential Research Focus:

  • Screening against Cancer Cell Lines: Derivatives can be evaluated for their cytotoxic activity against a panel of human cancer cell lines, such as leukemia (K562, MOLT-4) and cervical cancer (HeLa) cells.[5]

  • Mechanism of Apoptosis Induction: Investigating the molecular mechanisms underlying the pro-apoptotic effects, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

  • Targeting Signaling Pathways: Exploring the impact of these derivatives on key cancer-related signaling pathways, such as the MAP kinase (JNK, p38) and NF-κB pathways.[5]

Quantitative Data for Analogous Dicarboximide Derivatives with Anticancer Activity:

Compound IDStructureK562 IC₅₀ (µM)MOLT-4 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
Compound Ic Dicarboximide derivative1.52.55.0[5]
Compound II Dicarboximide derivative3.04.08.0[5]
Infectious Diseases: Antimicrobial Agents

The succinimide scaffold has also been explored for its antimicrobial properties.

Potential Research Focus:

  • Antibacterial and Antifungal Screening: Derivatives can be tested against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the succinimide and carbamate moieties to optimize antimicrobial potency and spectrum.

Experimental Protocols

General Synthesis of N-Substituted Succinimide Derivatives

A common method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[6]

Protocol:

  • Step 1: Amic Acid Formation: Dissolve succinic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, diethyl ether, or toluene).

  • Add the desired primary amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The intermediate amic acid can be isolated by filtration or evaporation of the solvent.

  • Step 2: Cyclodehydration: The amic acid is then heated (e.g., at 120°C) or treated with a dehydrating agent (e.g., acetic anhydride) to induce cyclization to the N-substituted succinimide.

  • The final product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (e.g., 1% DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anticonvulsant Screening

a) Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Electroshock Application: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED₅₀ Calculation: The ED₅₀ value (the dose that protects 50% of the animals from the tonic extension) is determined.[3]

b) Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for myoclonic and absence seizures.

Protocol:

  • Animal Model: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound i.p. or p.o.

  • Chemoconvulsant Injection: At the time of peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • ED₅₀ Calculation: The ED₅₀ value (the dose that protects 50% of the animals from clonic seizures) is determined.[3]

Visualizing Potential Mechanisms of Action

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening succinic_anhydride Succinic Anhydride amic_acid Amic Acid Intermediate succinic_anhydride->amic_acid primary_amine Primary Amine primary_amine->amic_acid cyclization Cyclization amic_acid->cyclization succinimide N-Substituted Succinimide cyclization->succinimide characterization Purification & Characterization (NMR, MS) succinimide->characterization in_vitro In Vitro Assays (e.g., MTT) characterization->in_vitro Test Compounds in_vivo In Vivo Models (e.g., MES, scPTZ) in_vitro->in_vivo Active Compounds sar_studies SAR Studies in_vivo->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A general workflow for the synthesis and screening of novel derivatives.

Potential Signaling Pathways in Cancer

Succinimide derivatives have been shown to impact key signaling pathways involved in cancer cell survival and apoptosis. The diagram below illustrates the potential involvement of the MAPK and NF-κB pathways.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway (JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway apoptosis_regulators Apoptosis Regulators (Bcl-2 family) mapk_pathway->apoptosis_regulators transcription Gene Transcription mapk_pathway->transcription nfkb_pathway->apoptosis_regulators nfkb_pathway->transcription apoptosis Apoptosis apoptosis_regulators->apoptosis transcription->apoptosis derivative 2,5-Dioxopyrrolidin-1-yl Methylcarbamate Derivative derivative->receptor

Caption: Potential signaling pathways targeted by derivatives in cancer cells.

Mechanism of Carbamate Inhibition of Acetylcholinesterase

Carbamates often act as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for potential applications in neurodegenerative diseases.

G AChE_active Active AChE (with Serine) Enzyme_inhibitor_complex Enzyme-Inhibitor Complex AChE_active->Enzyme_inhibitor_complex Carbamate Carbamate Inhibitor Carbamate->Enzyme_inhibitor_complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Enzyme_inhibitor_complex->Carbamoylated_AChE Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Hydrolysis->AChE_active Regeneration

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Conclusion and Future Perspectives

This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential for therapeutic applications. The convergence of the well-established biological activities of the succinimide core and the favorable physicochemical properties of the carbamate moiety provides a strong rationale for their investigation in neurology, oncology, and infectious diseases. The synthesis of a focused library of these derivatives, followed by systematic biological screening and SAR studies, is a logical next step. Elucidation of their mechanisms of action will be crucial for guiding lead optimization and further drug development efforts. This technical guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.

References

A Comprehensive Technical Guide to 2,5-Dioxopyrrolidin-1-yl methylcarbamate: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage protocols for 2,5-Dioxopyrrolidin-1-yl methylcarbamate. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as N-Succinimidyl-N-methylcarbamate, is a white to off-white solid. It is a member of the N-hydroxysuccinimide (NHS) ester class of compounds, which are widely used as amine-reactive crosslinkers and labeling agents in biotechnology and chemical synthesis.[1]

PropertyValueReference
CAS Number 18342-66-0[1]
Molecular Formula C6H8N2O4[1]
Molecular Weight 172.14 g/mol [1]
Melting Point 148-153 °C[1]
Solubility Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2]
Sensitivity Moisture sensitive.[1]

Safety and Hazard Information

GHS Classification and Pictograms

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

The corresponding GHS pictogram is the exclamation mark.[5][6]

GHS_Pictogram Exclamation Mark cluster_0 Exclamation Mark ! !

GHS Pictogram for Irritant

Precautionary Statements

The following precautionary statements should be observed when handling this compound:[3][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

There is limited specific toxicological data available for this compound. No quantitative data such as LD50 or LC50 values have been reported in the reviewed literature. As with any chemical reagent, it should be handled with care, and exposure should be minimized.

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a suitable respiratory mask is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]

Storage

Proper storage is crucial due to the moisture-sensitive nature of N-hydroxysuccinimide esters.[8][9]

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is recommended.[7]

  • Container: Keep the container tightly sealed.

Spill and Waste Disposal

In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Chemical Reactivity and Experimental Protocols

The primary reactivity of this compound is the reaction of its N-hydroxysuccinimide ester group with primary amines to form a stable carbamate linkage. This reaction is the basis for its use in bioconjugation and chemical synthesis. The main competing reaction is the hydrolysis of the NHS ester in the presence of water.

Reactivity_Pathway Reactant 2,5-Dioxopyrrolidin-1-yl methylcarbamate Product Carbamate Conjugate Reactant->Product Aminolysis Byproduct2 Hydrolyzed Compound Reactant->Byproduct2 Hydrolysis Amine Primary Amine (R-NH2) Amine->Product Water Water (H2O) Water->Byproduct2 Byproduct1 N-Hydroxysuccinimide Product->Byproduct1 releases Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Sol Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Add molar excess of reagent to protein solution Protein_Sol->Mix Reagent_Sol Prepare Reagent Solution (dissolve in anhydrous DMSO/DMF) Reagent_Sol->Mix Incubate Incubate with gentle stirring (RT for 1-2h or 4°C for 2-4h) Mix->Incubate Quench Optional: Quench reaction (e.g., with Tris or glycine) Incubate->Quench Desalt Purify by desalting column Quench->Desalt Final_Product Labeled Protein Conjugate Desalt->Final_Product

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl methylcarbamate, also known as N-hydroxysuccinimidyl methylcarbamate, is an amine-reactive labeling reagent used to introduce a stable methylcarbamate group onto proteins and other biomolecules. This reagent reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable carbamate linkage. This modification can be useful in various applications, including the alteration of protein isoelectric point, blocking of lysine residues for subsequent enzymatic digestion, and as a stable control for studies involving more labile post-translational modifications.

These application notes provide a detailed protocol for the labeling of proteins with this compound, including reaction conditions, purification of the labeled protein, and important considerations for successful conjugation.

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic attack of a primary amine on the carbonyl group of the N-hydroxysuccinimide (NHS) ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide-like carbamate bond between the protein and the methylcarbamate moiety.

Caption: Reaction of a protein's primary amine with this compound.

Data Summary

The following tables summarize typical quantitative data associated with protein labeling using NHS esters. The exact values for this compound may vary depending on the protein and specific reaction conditions.

Table 1: Reaction Parameters

ParameterRecommended ValueRange
pH 8.0-8.57.5-9.0
Temperature Room Temperature (20-25°C)4°C - 25°C
Reaction Time 1-2 hours30 minutes - 4 hours
Molar Excess of Reagent 10-20 fold5-50 fold

Table 2: Stability of NHS Ester and Carbamate Linkage

MoietyConditionHalf-life
NHS Ester (in aqueous solution)pH 7.0, 4°C~4-5 hours
pH 8.5, 4°C~10-20 minutes
Protein-Carbamate LinkagePhysiological pH (7.4)Generally Stable
Acidic pH (<4)Stable
Basic pH (>10)Susceptible to slow hydrolysis
Presence of esterasesPotentially susceptible to cleavage

Experimental Protocols

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • This compound (MW: 158.11 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis tubing (appropriate molecular weight cutoff)

Protocol 1: Protein Labeling

This protocol describes the general procedure for labeling a protein with this compound.

Protocol_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein prep_reagent Prepare Reagent Stock Solution (10 mg/mL in DMSO/DMF) prep_protein->prep_reagent add_reagent Add Reagent to Protein Solution (10-20 fold molar excess) prep_reagent->add_reagent incubate Incubate (1-2 hours at Room Temperature) add_reagent->incubate quench Quench Reaction (Add Quenching Buffer) incubate->quench purify Purify Labeled Protein (Desalting Column or Dialysis) quench->purify characterize Characterize Labeled Protein purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling.

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

  • Calculate Reagent Volume: Determine the volume of the reagent stock solution needed to achieve the desired molar excess. A 10-20 fold molar excess is a good starting point.

    • Volume of Reagent (µL) = (Molar Excess × [Protein] in M × Volume of Protein in µL × 158.11 g/mol ) / (10 mg/mL)

  • Labeling Reaction: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Longer incubation times at lower temperatures may be necessary for sensitive proteins.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of Labeled Protein

1. Determination of Labeling Efficiency (Degree of Labeling):

The extent of modification can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The mass increase per modification is 71.04 Da (the mass of the added methylcarbamoyl group, C₂H₃NO).

  • Procedure:

    • Obtain MALDI-TOF spectra of both the unlabeled and labeled protein.

    • Calculate the mass difference between the major peaks of the labeled and unlabeled protein spectra.

    • Degree of Labeling = (Mass of Labeled Protein - Mass of Unlabeled Protein) / 71.04 Da

2. Confirmation of Site-Specificity (Optional):

To identify the specific lysine residues that have been modified, a bottom-up proteomics approach can be employed.

  • Procedure:

    • Digest both the unlabeled and labeled proteins with a protease (e.g., trypsin). Note that trypsin will not cleave at modified lysine residues.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify peptides with a mass modification of +71.04 Da on lysine residues in the labeled sample.

Important Considerations

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris and glycine, during the labeling reaction as they will compete with the protein for reaction with the NHS ester.

  • pH: The reaction is pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is 8.0-8.5. At lower pH, the amine groups are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.

  • Reagent Stability: this compound is sensitive to moisture. Always use anhydrous solvents to prepare the stock solution and prepare it fresh for each experiment.

  • Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to more efficient labeling.

  • Stoichiometry: The molar ratio of the NHS ester to the protein will influence the degree of labeling. To achieve a higher degree of labeling, increase the molar excess of the reagent. Conversely, for partial labeling, reduce the molar excess.

  • Stability of the Labeled Protein: The carbamate linkage is generally stable under physiological conditions. However, its stability can be influenced by the presence of certain enzymes, such as carboxylesterases.[1] If the labeled protein is to be used in complex biological systems, it is advisable to assess its stability under those conditions. Carbamates are generally more stable to hydrolysis than esters, especially at higher pH.[2][3]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH is between 8.0 and 8.5.
Hydrolysis of the NHS ester.Prepare the reagent stock solution immediately before use in an anhydrous solvent.
Presence of competing primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or borate.
Insufficient molar excess of the reagent.Increase the molar ratio of the reagent to the protein.
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the volume of the added reagent stock solution below 10% of the total reaction volume.
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C) for a longer duration.
Non-specific Labeling Reaction pH is too high.Maintain the pH at or below 8.5 to minimize side reactions.

Signaling Pathway and Logical Relationship Diagram

Logical_Flow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis & Outcome Protein_Properties Protein Properties (Concentration, Buffer, Stability) Reaction_Setup Reaction Setup (pH, Temp, Stoichiometry) Protein_Properties->Reaction_Setup Desired_DOL Desired Degree of Labeling (DOL) Desired_DOL->Reaction_Setup Labeling Labeling Reaction Reaction_Setup->Labeling Purification Purification Labeling->Purification Characterization Characterization (MS, LC-MS/MS) Purification->Characterization Labeled_Protein_Product Labeled Protein Product Characterization->Labeled_Protein_Product

Caption: Logical flow from experimental planning to the final labeled protein product.

References

Application Notes and Protocols for Peptide Modification using 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl methylcarbamate is a valuable reagent for the post-synthesis modification of peptides. This compound provides a straightforward method for introducing a methylcarbamate group onto primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine residues. This modification can be employed to alter the physicochemical properties of a peptide, such as its stability, solubility, and receptor-binding characteristics. These application notes provide detailed protocols for the use of this compound in peptide modification and subsequent analysis.

Principle of Reaction

The core of this application lies in the reactivity of the N-hydroxysuccinimide (NHS) ester of the methylcarbamate. The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine of the peptide. This reaction results in the formation of a stable urea linkage, effectively capping the amine with a methylcarbamoyl group. The reaction is typically carried out in a slightly basic aqueous buffer to ensure the deprotonation of the target amine, enhancing its nucleophilicity.

Applications in Peptide Synthesis and Drug Development

The introduction of a methylcarbamate group can have several implications for peptide-based therapeutics:

  • Modulation of Bioactivity: Capping the N-terminus or modifying lysine residues can alter the peptide's interaction with its biological target.

  • Improved Stability: Modification of terminal or side-chain amines can protect the peptide from degradation by aminopeptidases.

  • Enhanced Pharmacokinetic Properties: Altering the overall charge and lipophilicity of a peptide can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Probing: Systematic modification of amine groups can be used to study the structure-activity relationship (SAR) of a peptide.

Experimental Protocols

Protocol 1: N-Terminal and Lysine Methylcarbamoylation of a Peptide in Solution

This protocol describes the modification of a purified peptide with this compound in a solution phase.

Materials:

  • Purified peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Glacial acetic acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be prepared immediately before use.

  • Reaction:

    • Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.

    • Vortex the mixture gently and allow it to react for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding a small amount of glacial acetic acid to lower the pH to approximately 5.

  • Purification: Purify the modified peptide from the reaction mixture using RP-HPLC. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Analysis: Collect the fractions corresponding to the modified peptide and confirm the modification by mass spectrometry. The mass of the modified peptide should increase by 57.05 Da for each methylcarbamoyl group added.

Data Presentation

Table 1: Expected Mass Shift upon Methylcarbamoylation

ModificationChemical Formula of AdductMonoisotopic Mass Increase (Da)
MethylcarbamoylationC₂H₃NO57.021

Table 2: Hypothetical RP-HPLC and Mass Spectrometry Data for a Model Peptide (G-L-K-G)

PeptideRetention Time (min)Expected Mass (m/z)Observed Mass (m/z)
Unmodified G-L-K-G10.2374.23374.24
Mono-methylcarbamoylated G-L-K-G11.5431.25431.26
Di-methylcarbamoylated G-L-K-G12.8488.27488.29

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) Mix Mix Peptide and Reagent Peptide->Mix Reagent Prepare this compound in DMF/DMSO Reagent->Mix Incubate Incubate for 1-2 hours at Room Temperature Mix->Incubate Quench Quench with Acetic Acid Incubate->Quench HPLC Purify by RP-HPLC Quench->HPLC MS Confirm by Mass Spectrometry HPLC->MS

Caption: Experimental Workflow for Peptide Methylcarbamoylation.

reaction_mechanism cluster_reactants Reactants cluster_products Products Peptide Peptide-NH2 (N-terminus or Lysine) Reaction_Step Peptide->Reaction_Step Nucleophilic Attack Reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate Reagent->Reaction_Step Modified_Peptide Peptide-NH-CO-NH-CH3 (Methylcarbamoylated Peptide) Leaving_Group N-Hydroxysuccinimide Reaction_Step->Modified_Peptide Reaction_Step->Leaving_Group

Caption: Reaction of Peptide Amine with the Reagent.

Troubleshooting

IssuePossible CauseSolution
Low reaction efficiencypH of the reaction buffer is too low.Ensure the pH of the bicarbonate buffer is between 8.0 and 8.5.
Reagent has hydrolyzed.Prepare the this compound solution immediately before use in anhydrous solvent.
Multiple products observedReaction time is too long, leading to side reactions.Optimize the reaction time by taking aliquots at different time points and analyzing by HPLC-MS.
Peptide has multiple reactive sites.This is expected. RP-HPLC should be able to separate the different modified species.
No reaction observedPeptide does not have an accessible primary amine.Confirm the peptide sequence and structure.
Inactive reagent.Use a fresh batch of this compound.

Conclusion

This compound is an effective reagent for the targeted methylcarbamoylation of peptides. The protocols provided herein offer a robust starting point for researchers to explore the impact of this modification on their peptides of interest. The ability to systematically alter peptide structure and function through such modifications is a valuable tool in the field of drug discovery and development. Careful optimization of reaction conditions and thorough analytical characterization are crucial for successful implementation.

Application Note: Derivatization of Amino Acids with 2,5-Dioxopyrrolidin-1-yl Methylcarbamate for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application guidelines for the derivatization of amino acids using N-hydroxysuccinimidyl (NHS) carbamate esters for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). While specific literature on 2,5-Dioxopyrrolidin-1-yl methylcarbamate is limited, this note offers a generalized methodology based on the well-established principles of similar, widely used derivatizing agents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). The provided protocols and data serve as a robust starting point for method development with the specified reagent.

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Due to their polar nature and often low volatility, amino acids typically require derivatization prior to LC-MS analysis to improve their chromatographic retention on reverse-phase columns and to enhance their ionization efficiency, leading to increased sensitivity and selectivity.

Derivatization with N-hydroxysuccinimidyl esters of carbamates is a common strategy that targets the primary and secondary amine groups of amino acids. This reaction is typically rapid and proceeds under mild conditions, resulting in stable, less polar derivatives that are amenable to LC-MS analysis. This application note details a comprehensive protocol for the derivatization of amino acids with such reagents, with a focus on this compound, and provides a framework for developing a quantitative LC-MS/MS method.

Chemical Principle

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the N-hydroxysuccinimidyl ester. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct.

reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate derivatized_aa Derivatized Amino Acid (Stable Urea Derivative) reagent->derivatized_aa + Amino Acid amino_acid Amino Acid (R-NH2) amino_acid->derivatized_aa nhs N-Hydroxysuccinimide (Byproduct) derivatized_aa->nhs +

Figure 1: General reaction scheme for the derivatization of an amino acid with an N-hydroxysuccinimidyl carbamate reagent.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (or other NHS-carbamate derivatizing agent)

  • Amino acid standards

  • Boric acid buffer (200 mM, pH 8.8)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standards (e.g., stable isotope-labeled amino acids)

3.2. Standard and Sample Preparation

  • Amino Acid Stock Solutions: Prepare individual stock solutions of amino acid standards (1 mg/mL) in 0.1 M HCl. A mixture of these standards can be prepared by appropriate dilution.

  • Internal Standard Stock Solution: Prepare a stock solution of stable isotope-labeled amino acids in 0.1 M HCl.

  • Sample Preparation: For biological samples (e.g., plasma, cell lysates), perform protein precipitation by adding a 3:1 volume of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for derivatization.

3.3. Derivatization Protocol

  • To 10 µL of the amino acid standard mixture or sample supernatant, add 70 µL of 200 mM boric acid buffer (pH 8.8).

  • Add 20 µL of the this compound solution (prepared fresh at 10 mg/mL in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 55°C for 10 minutes.

  • After incubation, allow the mixture to cool to room temperature.

  • Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to injection.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis start Amino Acid Standard or Biological Sample protein_precip Protein Precipitation (if applicable) start->protein_precip supernatant Collect Supernatant protein_precip->supernatant add_buffer Add Boric Acid Buffer (pH 8.8) supernatant->add_buffer add_reagent Add 2,5-Dioxopyrrolidin-1-yl methylcarbamate Solution add_buffer->add_reagent vortex Vortex add_reagent->vortex incubate Incubate at 55°C for 10 min vortex->incubate cool Cool to Room Temperature incubate->cool dilute Dilute Sample cool->dilute inject Inject into LC-MS/MS System dilute->inject data_acq Data Acquisition (MRM Mode) inject->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Figure 2: Detailed experimental workflow for the derivatization and analysis of amino acids.

3.4. LC-MS/MS Method

  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions will need to be optimized for each derivatized amino acid. A common product ion for carbamate derivatives corresponds to the mass of the derivatizing agent's core structure.

Quantitative Performance (Exemplary Data)

Amino AcidLinearity (R²)LOD (fmol)LOQ (fmol)Recovery (%)
Alanine>0.99510 - 5030 - 15090 - 105
Valine>0.9955 - 3015 - 9092 - 103
Leucine>0.9952 - 206 - 6095 - 108
Isoleucine>0.9952 - 206 - 6094 - 106
Proline>0.99515 - 7045 - 21088 - 102
Phenylalanine>0.9951 - 153 - 4596 - 110
Tryptophan>0.9955 - 4015 - 12091 - 107
Methionine>0.9958 - 5024 - 15093 - 105
Glycine>0.99520 - 10060 - 30085 - 101
Serine>0.99515 - 8045 - 24089 - 104
Threonine>0.99510 - 6030 - 18090 - 106
Cysteine>0.99530 - 15090 - 45082 - 98
Aspartic Acid>0.99525 - 12075 - 36087 - 103
Glutamic Acid>0.99520 - 10060 - 30088 - 105
Asparagine>0.99530 - 14090 - 42086 - 102
Glutamine>0.99525 - 13075 - 39087 - 104
Lysine>0.9955 - 3515 - 10594 - 108
Arginine>0.9958 - 6024 - 18092 - 107
Histidine>0.99510 - 7030 - 21090 - 105
Tyrosine>0.9953 - 259 - 7595 - 109

Table 1: Exemplary quantitative performance data for amino acid analysis using an NHS-carbamate derivatization method. Data is illustrative and based on typical performance of similar reagents.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the derivatization of amino acids with this compound for LC-MS analysis. The outlined procedures for sample preparation, derivatization, and LC-MS/MS analysis, along with the provided workflow diagrams, offer a solid foundation for researchers to develop and validate a robust quantitative method for amino acid analysis. While specific performance data for the titular reagent is scarce, the provided exemplary data from a related compound can serve as a useful benchmark for method optimization and validation. It is recommended that users perform their own optimization of reaction conditions and MS parameters to achieve the best performance for their specific application.

Application Notes and Protocols for 2,5-Dioxopyrrolidin-1-yl-based Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to use 2,5-Dioxopyrrolidin-1-yl methylcarbamate as a crosslinking agent.

Initial Research Findings: Comprehensive searches for "this compound" did not yield specific examples of its use as a crosslinking agent in scientific literature or commercial products. The available information predominantly features other derivatives of the 2,5-Dioxopyrrolidin-1-yl moiety, which are widely used in bioconjugation and crosslinking applications. These related compounds leverage the reactivity of the N-hydroxysuccinimide (NHS) ester group.

This document will focus on the principles and applications of a closely related and well-documented class of crosslinking agents: N-succinimidyl esters (NHS esters) . The protocols and principles described here are based on the general reactivity of NHS esters and can serve as a guide for researchers exploring the potential of related compounds.

Introduction to NHS Ester Crosslinking Chemistry

N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive crosslinking agents. The 2,5-dioxopyrrolidin-1-yl group is the N-hydroxysuccinimide moiety. These reagents react with primary amines (-NH2), such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.

The general reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.

General Workflow for NHS Ester Crosslinking

The following diagram outlines a typical experimental workflow for using an NHS ester crosslinking agent to conjugate two molecules (e.g., Protein A and Protein B).

G cluster_prep Preparation cluster_reaction Reaction cluster_conjugation Conjugation cluster_analysis Analysis reagent_prep Prepare Crosslinker Stock Solution (e.g., in DMSO or DMF) add_crosslinker Add Crosslinker to Molecule A reagent_prep->add_crosslinker buffer_prep Prepare Reaction Buffer (Amine-free, pH 7-9) buffer_prep->add_crosslinker protein_prep Prepare Protein/Molecule Solutions protein_prep->add_crosslinker incubation1 Incubate to form activated Molecule A add_crosslinker->incubation1 quench1 Optional: Quench excess crosslinker incubation1->quench1 purification1 Purify activated Molecule A quench1->purification1 add_moleculeB Add Molecule B to activated Molecule A purification1->add_moleculeB incubation2 Incubate to form Conjugate A-B add_moleculeB->incubation2 quench2 Quench unreacted sites incubation2->quench2 purification2 Purify Conjugate A-B quench2->purification2 analysis Characterize Conjugate (e.g., SDS-PAGE, MS) purification2->analysis

Caption: General experimental workflow for a two-step crosslinking reaction using an NHS ester.

Key Experimental Parameters and Optimization

The efficiency and specificity of NHS ester crosslinking reactions are influenced by several factors that may require optimization for each specific application.

ParameterRecommendationRationale
pH 7.0 - 9.0The primary amine group must be unprotonated to be nucleophilic. Reaction rate increases with pH, but the stability of the NHS ester decreases.
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete for reaction with the NHS ester.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow the reaction and minimize hydrolysis of the NHS ester.
Concentration Varies depending on applicationHigher concentrations of reactants will drive the reaction forward. Molar ratios of crosslinker to target molecule need to be optimized.
Incubation Time 30 minutes to 2 hoursReaction times should be optimized to achieve desired conjugation efficiency while minimizing side reactions.
Solvent for Stock Anhydrous DMSO or DMFNHS esters are susceptible to hydrolysis. Stock solutions should be prepared fresh in a dry, aprotic solvent.

Generic Protocol for Protein-Protein Crosslinking using a Heterobifunctional NHS Ester

This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) using a heterobifunctional crosslinker containing both an NHS ester and another reactive group (e.g., a maleimide for reaction with thiols). A two-step approach is often preferred to prevent self-conjugation.

Materials:

  • Protein A and Protein B

  • Heterobifunctional NHS ester crosslinker (e.g., one containing a maleimide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

  • Anhydrous DMSO or DMF

Procedure:

Step 1: Activation of Protein A with NHS Ester

  • Prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF.

  • Dissolve Protein A in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Add the crosslinker stock solution to the Protein A solution at a 10-20 fold molar excess. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

Step 2: Conjugation of Activated Protein A with Protein B

  • If the second reactive group on the crosslinker is a maleimide, ensure Protein B has free sulfhydryl groups. If not, they may need to be introduced or generated by reduction of disulfide bonds.

  • Combine the purified, activated Protein A with Protein B in the Reaction Buffer. A slight molar excess of the activated Protein A may be beneficial.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol) and incubating for 15 minutes.

  • Quench any remaining NHS ester groups by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

Step 3: Purification and Analysis

  • Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unreacted proteins and byproducts.

  • Analyze the purified conjugate and reaction intermediates by SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry.

Signaling Pathway Visualization (Hypothetical)

While not directly related to the chemical crosslinking process itself, crosslinking is often used to study protein-protein interactions within signaling pathways. The following is a hypothetical example of how a signaling pathway, which could be investigated using crosslinking, might be visualized.

G ligand Ligand receptor Receptor ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits kinase1 Kinase 1 adaptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response

Caption: A simplified, hypothetical signaling cascade that could be studied using crosslinking.

Disclaimer: The protocols provided are intended as a general guide. It is essential to consult the manufacturer's instructions for specific crosslinking reagents and to optimize the reaction conditions for your particular application. The information on "this compound" is based on the current lack of specific data for its use as a crosslinker. Researchers interested in this specific compound may need to perform initial feasibility and characterization studies.

Application Notes and Protocols for the Purification of Proteins Conjugated with 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of proteins with 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a type of N-hydroxysuccinimide (NHS) ester, is a common bioconjugation technique used to introduce a methylcarbamate group onto primary amines (typically the ε-amine of lysine residues and the N-terminus). This modification is crucial in various applications, including the development of antibody-drug conjugates (ADCs), therapeutic proteins, and diagnostic reagents. The reaction, however, results in a heterogeneous mixture containing the desired protein conjugate, unreacted protein, excess labeling reagent, and reaction byproducts like N-hydroxysuccinimide.[1] Therefore, robust purification is a critical downstream step to ensure the safety, efficacy, and homogeneity of the final product.

This document provides detailed application notes and protocols for the most effective methods to purify these protein conjugates, focusing on chromatographic techniques.

General Purification Strategy

The purification process is typically multi-step, often involving an initial capture or desalting step to remove small molecule impurities, followed by a high-resolution polishing step to separate the conjugated protein from its unconjugated form.

G cluster_0 Purification Workflow Reaction Conjugation Reaction Mixture Step1 Step 1: Bulk Impurity Removal (e.g., SEC / Desalting) Reaction->Step1 Remove excess reagent & byproducts Step2 Step 2: Polishing (e.g., IEX or HIC) Step1->Step2 Separate conjugated from unconjugated protein Final Purified Protein Conjugate Step2->Final QC Quality Control (e.g., SDS-PAGE, MS, SEC-HPLC) Final->QC

Caption: General workflow for purifying protein-carbamate conjugates.

Application Notes: Purification Methodologies

The choice of purification method depends on the specific properties of the protein and the desired level of purity. The most common and effective techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Size Exclusion Chromatography (SEC)

Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[2][3] The chromatography column is packed with porous beads. Larger molecules, like proteins, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, such as unreacted NHS-ester and N-hydroxysuccinimide byproduct, enter the pores, travel a longer path, and elute later.[3]

Application: SEC is highly effective for removing small molecule impurities from the post-reaction mixture.[4] It is often the first step in purification, serving as a rapid buffer exchange or desalting method.[4] While it can separate protein monomers from aggregates, it typically does not provide sufficient resolution to separate the carbamate-conjugated protein from the unconjugated protein, as the size difference is negligible.[5]

Ion Exchange Chromatography (IEX)

Principle: IEX separates proteins based on their net surface charge.[6] The conjugation reaction involves the acylation of primary amines (e.g., on lysine residues), which are positively charged at neutral pH. The formation of the stable amide linkage neutralizes this positive charge. This change in the protein's overall charge and isoelectric point (pI) is the basis for separation.[7]

  • Anion Exchange (AEX): Uses a positively charged resin to bind negatively charged proteins.

  • Cation Exchange (CEX): Uses a negatively charged resin to bind positively charged proteins.

Application: IEX is a high-resolution technique ideal for separating the conjugated protein from the unconjugated starting material. Since the conjugate is less positively charged (more anionic) than the native protein, it will elute at a different salt concentration from an IEX column. For CEX, the conjugate will elute earlier than the native protein, while for AEX, it will bind more tightly and elute later.[8][9]

G cluster_IEX IEX Separation Principle cluster_load 1. Load cluster_elute 2. Elute (Salt Gradient) node_col Cation Exchange Resin (-) Unconjugated Protein (+) Conjugated Protein (less +) node_load Both proteins bind to resin node_elute Conjugated protein elutes first (weaker interaction)

Caption: Separation of conjugated vs. unconjugated protein on a CEX column.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on differences in their surface hydrophobicity.[10][11] Proteins are loaded onto a hydrophobic resin in a high-salt buffer, which promotes hydrophobic interactions. They are then eluted by decreasing the salt concentration in the mobile phase.[11][12]

Application: The addition of the methylcarbamate group can alter the surface hydrophobicity of the protein. This change, although often subtle, can be sufficient for separation using HIC.[8] HIC is particularly useful for removing protein aggregates, which are often more hydrophobic than the monomeric species.[10][12] This method is performed under non-denaturing conditions, preserving the protein's native structure and function.[12]

Data Presentation: Comparison of Purification Methods

The following table summarizes the key parameters and expected outcomes for each purification technique.

Technique Separation Principle Primary Application Resolution Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)[2]Removal of small molecules (reagents, byproducts), buffer exchange.[1][4]Low (for conjugate vs. native)Fast, preserves protein activity, predictable.Cannot separate proteins of similar size; limited sample volume.
Ion Exchange Chromatography (IEX) Net Surface Charge[7][9]Separation of conjugated from unconjugated protein.HighHigh binding capacity, excellent resolution, scalable.[7]Requires protein stability over a pH range; method development can be complex.
Hydrophobic Interaction Chromatography (HIC) Surface Hydrophobicity[10][11]Separation of species with different hydrophobicity; aggregate removal.[10][12]Medium to HighNon-denaturing, can be used after IEX (high salt).[12]Separation depends on the specific hydrophobicity change upon conjugation.
Affinity Chromatography (AC) Specific Bio-recognition[13][14]Purification of tagged recombinant proteins.Very HighHighly specific, can achieve >95% purity in one step.[13]Requires a specific affinity tag on the protein; potential for ligand leaching.

Experimental Protocols

Note: Before any chromatographic purification, the sample should be clarified by centrifugation (10,000 x g for 15 minutes) and/or filtration (0.22 or 0.45 µm filter) to remove particulate matter.

Protocol 1: Desalting/Buffer Exchange using SEC

This protocol is designed for the rapid removal of excess conjugation reagent and byproducts.

1. Materials:

  • Desalting column (e.g., PD-10, Sephadex G-25)

  • Equilibration/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other buffer suitable for the protein's stability.

  • Clarified protein conjugate reaction mixture.

2. Methodology:

  • Column Preparation: Remove the column's storage solution. If using a pre-packed column, remove the top and bottom caps.

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of the desired buffer. For a PD-10 column, this is approximately 25 mL.

  • Sample Loading: Apply the clarified reaction mixture to the top of the column. Do not exceed the recommended sample volume (e.g., 2.5 mL for a PD-10 column). Allow the sample to fully enter the packed bed.

  • Elution:

    • Discard the flow-through after sample application.

    • Add the elution buffer to the column. The purified protein conjugate will elute in the void volume.

    • Collect fractions (e.g., 0.5 mL fractions) and monitor the protein concentration using a UV spectrophotometer at 280 nm (A280).

  • Pooling: Pool the fractions containing the protein peak. The small molecule impurities will elute in later fractions.

Protocol 2: Separation by Ion Exchange Chromatography (CEX)

This protocol outlines the separation of a less-positive protein conjugate from the more-positive native protein using cation exchange chromatography.

1. Materials:

  • Cation exchange column (e.g., a pre-packed HiTrap SP HP column).

  • Chromatography system (e.g., FPLC).[6]

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (or a buffer with a pH at least 0.5 units below the native protein's pI).

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

  • Desalted protein conjugate sample in Binding Buffer.

2. Methodology:

  • System Preparation: Prime the chromatography system pumps with the respective buffers.

  • Column Equilibration: Equilibrate the CEX column with 5-10 CV of Binding Buffer until the UV and conductivity readings are stable.

  • Sample Loading: Load the desalted protein sample onto the column at a recommended flow rate. Collect the flow-through for analysis.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. For example, a gradient from 0% to 50% Buffer B over 20 CV.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify which peaks correspond to the conjugated and unconjugated protein. The conjugate, being less positive, is expected to elute at a lower salt concentration than the native protein.

  • Regeneration: Clean and regenerate the column according to the manufacturer's instructions.

Protocol 3: Polishing by Hydrophobic Interaction Chromatography (HIC)

This protocol is for separating protein species based on hydrophobicity.

1. Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).

  • Chromatography system.

  • Binding Buffer (Buffer A): 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.

  • Protein sample from a previous step (e.g., IEX eluate).

2. Methodology:

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a high-concentration stock of ammonium sulfate. This is a critical step to ensure the protein binds to the resin.[11]

  • System and Column Equilibration: Equilibrate the HIC column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the salt-adjusted protein sample onto the column.

  • Washing: Wash the column with 3-5 CV of Binding Buffer to remove non-adsorbed proteins.

  • Elution: Elute the bound proteins by applying a reverse salt gradient, for example, from 0% to 100% Elution Buffer (decreasing ammonium sulfate concentration) over 20 CV. More hydrophobic species will elute at lower salt concentrations (later in the gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired purified conjugate.

  • Regeneration: Clean the column with a low-salt buffer, followed by regeneration and storage as per the manufacturer's protocol.

References

Application Notes and Protocols for Surface Functionalization Using 2,5-Dioxopyrrolidin-1-yl Methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, an N-hydroxysuccinimide (NHS) ester-containing reagent, for the functionalization of surfaces. This reagent is a valuable tool for the covalent immobilization of biomolecules containing primary amine groups, such as proteins, peptides, and amino-modified oligonucleotides, onto various substrates. The resulting stable urea linkage is crucial for the development of robust and reliable bioassays, biosensors, and drug delivery systems.

Principle of Action

This compound is an amine-reactive compound that facilitates the covalent conjugation of molecules to surfaces presenting primary amine functionalities. The reaction proceeds via a nucleophilic substitution mechanism where the primary amine group on the surface attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable urea bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

dot

Caption: Reaction mechanism of surface functionalization.

Applications in Research and Drug Development

The ability to create stable, biocompatible surfaces with immobilized biomolecules is fundamental to many areas of research and drug development. Key applications include:

  • Immunoassays and Biosensors: Covalent attachment of antibodies or antigens to sensor surfaces for the detection of specific analytes.

  • Drug Discovery: Immobilization of target proteins for high-throughput screening of small molecule libraries.

  • Cell Culture and Tissue Engineering: Functionalization of scaffolds with cell adhesion peptides (e.g., RGD) to promote cell attachment and growth.

  • Proteomics: Creation of protein microarrays for studying protein-protein interactions and identifying disease biomarkers.

  • Drug Delivery: Modification of nanoparticle surfaces with targeting ligands to enhance drug delivery to specific cells or tissues.

Experimental Protocols

The following protocols provide a general framework for the functionalization of amine-presenting surfaces. Optimization of reaction conditions, such as reagent concentration and incubation time, may be necessary for specific applications and substrates.

Materials and Reagents
  • Amine-functionalized substrate (e.g., glass slide, silicon wafer, microplate, nanoparticles)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS) with 0.05% Tween-20

General Protocol for Surface Functionalization

This protocol describes the activation of an amine-functionalized surface with this compound, making it ready for the subsequent immobilization of a biomolecule.

dot

Experimental_Workflow Start Start: Amine-functionalized Surface PrepReagent 1. Prepare Reagent Solution (Dissolve in anhydrous DMF/DMSO) Start->PrepReagent Incubate 2. Incubate Surface with Reagent (in Reaction Buffer, pH 8.0-8.5) PrepReagent->Incubate Wash1 3. Wash to Remove Excess Reagent Incubate->Wash1 Immobilize 4. Introduce Amine-containing Biomolecule Wash1->Immobilize Incubate2 5. Incubate for Immobilization Immobilize->Incubate2 Quench 6. Quench Unreacted Sites (using Tris or Glycine) Incubate2->Quench Wash2 7. Final Wash Quench->Wash2 End End: Functionalized Surface with Immobilized Biomolecule Wash2->End

Caption: Experimental workflow for surface functionalization.

Step-by-Step Procedure:

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM. Note: The reagent is sensitive to moisture and should be handled in a dry environment.

  • Surface Activation:

    • Wash the amine-functionalized substrate with the Reaction Buffer.

    • Prepare the activation solution by diluting the reagent stock solution into the cold (4°C) Reaction Buffer to the desired final concentration (typically 1-10 mM).

    • Immediately immerse the substrate in the activation solution.

    • Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Washing:

    • Remove the substrate from the activation solution.

    • Wash the substrate 3-5 times with Washing Buffer to remove excess, unreacted reagent.

  • Biomolecule Immobilization:

    • Prepare a solution of the amine-containing biomolecule (e.g., protein, peptide) in the Reaction Buffer at the desired concentration.

    • Immerse the activated substrate in the biomolecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Remove the substrate from the biomolecule solution.

    • Immerse the substrate in the Quenching Buffer for 30 minutes at room temperature to block any remaining reactive sites.

  • Final Washing:

    • Wash the substrate 3-5 times with Washing Buffer to remove non-covalently bound biomolecules.

    • The functionalized surface is now ready for use or can be stored under appropriate conditions (e.g., in PBS with a preservative at 4°C).

Quantitative Data Summary

The efficiency of surface functionalization and biomolecule immobilization can be assessed using various analytical techniques. The following table summarizes typical parameters and expected outcomes. Note: These values are representative and should be optimized for each specific system.

ParameterTypical RangeMethod of Analysis
Reagent Concentration 1 - 10 mMOptimization required for each substrate
Reaction pH 7.2 - 8.5pH meter
Incubation Time (Activation) 30 - 60 min (RT) or 2-4 h (4°C)Experimentally determined
Biomolecule Concentration 0.1 - 2 mg/mLUV-Vis Spectroscopy (A280)
Immobilization Efficiency 60 - 90%Fluorescence imaging, ELISA, Radio-labeling
Surface Density of Biomolecule 100 - 500 ng/cm²Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)
Stability of Immobilized Layer High (stable for weeks at 4°C)Functional assays over time

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Efficiency - Inactive reagent (hydrolyzed) - Low pH of reaction buffer - Presence of primary amines in buffers (e.g., Tris)- Use fresh, anhydrous solvent for reagent - Ensure buffer pH is between 7.2-8.5 - Use amine-free buffers (e.g., PBS, Bicarbonate)
High Background Signal - Insufficient washing - Non-specific binding- Increase the number and duration of washing steps - Add a blocking step (e.g., with BSA or casein) after quenching
Inconsistent Results - Variability in surface amine density - Inconsistent reaction times or temperatures- Ensure consistent preparation of amine-functionalized surfaces - Standardize all incubation steps

Safety and Handling

  • This compound is a moisture-sensitive compound. Store in a desiccator at -20°C.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the reagent and solvents.

  • Perform all manipulations in a well-ventilated fume hood.

By following these protocols and guidelines, researchers can effectively utilize this compound for the robust and reliable functionalization of surfaces, enabling a wide range of applications in biomedical research and drug development.

Application of 2,5-Dioxopyrrolidin-1-yl methylcarbamate in Antibody-Drug Conjugate Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. 2,5-Dioxopyrrolidin-1-yl methylcarbamate is a heterobifunctional linker precursor that facilitates the conjugation of hydroxyl-containing payloads to antibodies. This molecule contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine residues) on the antibody, and a methylcarbamate group that can be formed with a hydroxyl group on a cytotoxic drug. This application note provides detailed protocols and data related to the use of this compound in the development of ADCs.

Principle of this compound in ADC Linker Technology

The core utility of this compound lies in its ability to create a stable methylcarbamate linkage with a hydroxyl-containing drug. This is particularly advantageous for potent cytotoxic agents that lack a suitable amine handle for conjugation. The resulting drug-linker construct possesses an NHS ester, a well-established reactive group for antibody conjugation. The overall strategy involves a two-stage process:

  • Drug-Linker Synthesis: The hydroxyl group of the payload reacts to form a methylcarbamate linker, which is activated with an NHS ester.

  • Antibody Conjugation: The NHS ester of the drug-linker construct reacts with lysine residues on the monoclonal antibody to form a stable amide bond, yielding the final ADC.

The resulting methylcarbamate linkage is designed to be stable in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cancer cell, the payload is released to exert its cytotoxic effect.

Data Presentation

Table 1: In Vitro Cytotoxicity of ADCs with Carbamate-Based Linkers
ADC ConstructCell LineTarget AntigenIC50 (nM)Reference
Anti-GD2-MC-VC-PABC-MMAFB78-D14 (melanoma)GD2< 1[1]
Anti-GD2-MC-VC-PABC-MMAFEL-4 (lymphoma)GD2< 1[1]
mil40-Cys-Linker-MMAEBT-474 (breast cancer)HER2~0.1[2]
mil40-Cys-Linker-MMAEHCC1954 (breast cancer)HER2~1[2]
mil40-Cys-Linker-MMAENCI-N87 (gastric cancer)HER2~1[2]
Table 2: Plasma Stability of ADCs with Valine-Citrulline-PABC Linker (a common cleavable linker used in conjunction with carbamate-based payload attachment)
ADC ConstructPlasma SourceIncubation Time (days)% Payload ReleaseReference
Ab095-vc-MMAEHuman6< 1[3]
Ab095-vc-MMAECynomolgus Monkey6< 1[3]
Ab095-vc-MMAERat6~2.5[3]
Ab095-vc-MMAEMouse6> 20[3]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Construct

This protocol describes a general method for the synthesis of a drug-linker construct using a hydroxyl-containing payload and an NHS-activated methylcarbamate linker precursor.

Materials:

  • Hydroxyl-containing cytotoxic payload

  • This compound precursor with a suitable spacer

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the hydroxyl-containing cytotoxic payload in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution (typically 1.5-2.0 equivalents).

  • In a separate vial, dissolve the this compound precursor in anhydrous DMF.

  • Slowly add the linker solution to the payload solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Quench the reaction by adding a small amount of water.

  • Purify the resulting drug-linker construct using preparative HPLC.

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker as a solid.

Protocol 2: Antibody Conjugation via NHS Ester

This protocol details the conjugation of the synthesized drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • Drug-linker construct with an NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dissolve the drug-linker construct in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Calculate the required volume of the drug-linker stock solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of the linker (e.g., 5-10 fold) is typically used.

  • Slowly add the drug-linker solution to the antibody solution with gentle mixing.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the resulting ADC from unconjugated drug-linker and aggregates using a pre-equilibrated SEC column.

  • Collect the fractions corresponding to the monomeric ADC.

  • Determine the protein concentration and DAR of the purified ADC.

    • Protein concentration can be determined by UV-Vis spectrophotometry at 280 nm.

    • DAR can be determined by UV-Vis spectrophotometry (if the drug has a distinct absorbance), HIC, or mass spectrometry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Procedure:

  • Equilibrate the HIC column with a high-salt mobile phase.

  • Inject the purified ADC sample onto the column.

  • Elute the ADC species using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm. Different drug-loaded species will elute at different retention times due to differences in hydrophobicity.

  • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula:

    • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Peak Area of all species)

Protocol 4: In Vitro Plasma Stability Assay

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take aliquots of the plasma/ADC mixture.

  • Capture the ADC from the plasma using an appropriate method (e.g., Protein A affinity chromatography).

  • Analyze the captured ADC by LC-MS to determine the amount of released payload or by HIC to determine the change in average DAR over time.

  • Calculate the percentage of payload released at each time point to assess the stability of the ADC.

Visualizations

ADC_Development_Workflow Experimental Workflow for ADC Development cluster_linker_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Characterization drug Hydroxyl-containing Payload reaction1 Carbamate Formation & NHS Ester Activation drug->reaction1 linker 2,5-Dioxopyrrolidin-1-yl methylcarbamate Precursor linker->reaction1 drug_linker Drug-Linker Construct reaction1->drug_linker purification1 HPLC Purification drug_linker->purification1 reaction2 NHS Ester Conjugation purification1->reaction2 antibody Monoclonal Antibody antibody->reaction2 adc Crude ADC reaction2->adc purification2 Size-Exclusion Chromatography adc->purification2 purified_adc Purified ADC purification2->purified_adc dar DAR Determination (HIC / MS) purified_adc->dar stability Plasma Stability Assay purified_adc->stability cytotoxicity In Vitro Cytotoxicity (IC50) purified_adc->cytotoxicity

Caption: Experimental Workflow for ADC Development.

Auristatin_Signaling_Pathway Auristatin-Induced Apoptosis Signaling Pathway cluster_cell Target Cancer Cell adc ADC receptor Target Antigen adc->receptor Binding adc_receptor ADC-Antigen Complex receptor->adc_receptor endocytosis Internalization (Endocytosis) adc_receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release (e.g., Auristatin) lysosome->payload_release tubulin Tubulin Dimers payload_release->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption Inhibition of Polymerization g2m_arrest G2/M Cell Cycle Arrest microtubule_disruption->g2m_arrest er_stress ER Stress microtubule_disruption->er_stress apoptosis Apoptosis g2m_arrest->apoptosis er_stress->apoptosis via IRE1/JNK pathway

Caption: Auristatin-Induced Apoptosis Pathway.

Conclusion

This compound serves as a valuable precursor for the development of ADCs, particularly for potent cytotoxic payloads that contain hydroxyl functionalities. The resulting methylcarbamate linkage offers a stable connection between the drug and the antibody, which is crucial for minimizing off-target toxicity and maximizing the therapeutic index. The protocols and data presented in this application note provide a framework for the synthesis, conjugation, and characterization of ADCs utilizing this linker technology. Careful optimization of the reaction conditions, purification methods, and drug-to-antibody ratio is essential for the successful development of safe and effective ADC candidates.

References

Troubleshooting & Optimization

How to improve low reaction yield with 2,5-Dioxopyrrolidin-1-yl methylcarbamate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl methylcarbamate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

This compound is an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for bioconjugation, selectively reacting with primary aliphatic amines, such as those found on the side chain of lysine residues in proteins or on amino-modified oligonucleotides. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: What is the main competing reaction that lowers the yield?

The primary competing reaction is the hydrolysis of the NHS ester group in the aqueous buffer.[1][2] This reaction is highly dependent on pH and temperature, where the ester reacts with water to regenerate the original carboxylic acid (in this case, methylcarbamic acid, which is unstable) and NHS. Once hydrolyzed, the reagent can no longer react with the target amine, leading to a direct reduction in yield.

Q3: What is the optimal pH for the reaction?

The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[3] This pH range provides a favorable balance: it is high enough for a significant portion of the primary amines (pKa ~9-10.5) to be deprotonated and thus nucleophilic, but not so high as to cause excessively rapid hydrolysis of the NHS ester.[2][3]

Q4: How should I store this compound?

Like most NHS esters, it should be stored at –20°C, protected from moisture. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent, which can cause hydrolysis.

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yield is the most common issue encountered when working with NHS esters. The following sections break down potential causes and provide actionable solutions.

Issue 1: Reagent Inactivity or Degradation

If you observe very low to no product formation, the reagent itself may be compromised.

Possible Cause Troubleshooting Step Recommendation
Hydrolysis during storage The reagent was exposed to moisture during storage or handling.Purchase fresh reagent. Always allow the vial to warm to room temperature before opening. Store desiccated at -20°C.
Poor quality reagent The reagent may have been impure or degraded upon arrival.It is known that NHS esters from some suppliers can be "dead-on-arrival".[4] If possible, test the reagent with a simple, reliable model reaction (e.g., with a small primary amine like glycine) and analyze via TLC or LC-MS.
Solvent-induced degradation The reagent was dissolved in a solvent containing nucleophilic impurities.Use high-purity, anhydrous DMSO or DMF.[1][3] Note that DMF can degrade to form dimethylamine, which will react with the NHS ester.[3] Use fresh, high-quality DMF that does not have a "fishy" odor.[3]
Issue 2: Suboptimal Reaction Conditions

The reaction environment is critical. The competition between aminolysis (desired reaction) and hydrolysis (undesired reaction) is governed by these parameters.

Parameter Problem Solution
pH pH is too low (< 7.5): The target amine is protonated and non-nucleophilic, slowing the reaction significantly.[3] pH is too high (> 9.0): The rate of NHS ester hydrolysis becomes extremely rapid, consuming the reagent before it can react with the amine.[2][5][6]Maintain the reaction pH strictly between 8.3 and 8.5 using a non-nucleophilic buffer like sodium bicarbonate (0.1 M) or phosphate buffer (0.1 M).[3] Avoid buffers containing primary amines, such as Tris.[3]
Temperature Temperature is too high: While higher temperatures can increase the reaction rate, they dramatically accelerate the hydrolysis rate of the NHS ester, often leading to a net decrease in yield.[6]Perform the reaction at room temperature (20-25°C) for 1-4 hours or on ice/at 4°C overnight.[3][4] Lower temperatures slow down both reactions but favor aminolysis over hydrolysis.
Buffer Choice The buffer contains primary amines (e.g., Tris, glycine).Use a non-nucleophilic buffer. Recommended buffers are 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[3]

The stability of the NHS ester is critical for achieving high yields. The table below summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the rapid increase in hydrolysis at higher pH.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2]
8.0Room Temp~3.5 hours (210 min)[5][6]
8.5Room Temp~3 hours (180 min)[5][6]
8.6410 minutes[2]
9.0Room Temp~2 hours (125 min)[5][6]
Issue 3: Incorrect Stoichiometry or Concentration

The relative amounts of reactants and their concentrations can significantly impact the reaction outcome.

Possible Cause Troubleshooting Step Recommendation
Insufficient NHS ester Not enough reagent is present to drive the reaction to completion, especially with hydrolysis competing for the reagent.Use a molar excess of the NHS ester. A common starting point is an 8- to 10-fold molar excess over the amine.[3][4] This may need to be optimized depending on the substrate.
Low reactant concentration The reaction is bimolecular, so low concentrations of either the amine or the NHS ester will slow the desired reaction, giving more time for hydrolysis to occur.If possible, increase the concentration of the reactants. Lowering the reaction volume can make the reaction with the amine more favorable compared to hydrolysis.[1] Yields have been shown to decrease significantly at lower concentrations (e.g., from 88% at 1 mM to 56% at 0.1 mM for one porphyrin-NHS ester).[6]
Steric hindrance The target amine is sterically hindered, slowing the reaction rate.For hindered amines, you may need to increase the reaction time, use a larger excess of the NHS ester, or slightly increase the temperature (while monitoring for hydrolysis).

Experimental Protocols

General Protocol for Labeling an Amine-Modified Oligonucleotide

This protocol provides a starting point for conjugation reactions.

  • Prepare the Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.5 with HCl.

  • Dissolve the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the pH 8.5 sodium bicarbonate buffer to a final concentration of 0.3-0.8 mM.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve a 5-10 fold molar excess of this compound in anhydrous DMSO or DMF.[1]

  • Initiate the Reaction: Add the NHS ester solution to the oligonucleotide solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[3] Protect from light if the label is a fluorophore.

  • Purify: Purify the conjugate to remove excess reagent and the NHS byproduct. Common methods include gel filtration, HPLC, or ethanol precipitation.[3]

Visualizations

Reaction Pathway and Competing Hydrolysis

Reaction_Pathway Reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate Product Carbamate Conjugate (R-NH-CO-NH-CH3) Reagent->Product Aminolysis (Desired Reaction) NHS NHS byproduct Reagent->NHS Hydrolyzed Hydrolyzed Reagent Reagent->Hydrolyzed Hydrolysis (Side Reaction) Amine Target Molecule (R-NH2) Amine->Product Water Water (H2O) Water->Hydrolyzed Hydrolyzed->NHS Troubleshooting_Workflow Start Start: Low Reaction Yield CheckReagent 1. Check Reagent Start->CheckReagent ReagentOK Reagent OK CheckReagent->ReagentOK Yes ReagentBad Reagent Expired/Degraded CheckReagent->ReagentBad No CheckConditions 2. Check Reaction Conditions ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ConditionsBad Incorrect pH, Buffer, or Temp CheckConditions->ConditionsBad No CheckStoichiometry 3. Check Stoichiometry StoichiometryOK Stoichiometry OK CheckStoichiometry->StoichiometryOK Yes StoichiometryBad Incorrect Molar Ratio or Concentration CheckStoichiometry->StoichiometryBad No ReagentOK->CheckConditions NewReagent Use Fresh Reagent ReagentBad->NewReagent NewReagent->Start ConditionsOK->CheckStoichiometry AdjustConditions Adjust pH to 8.3-8.5 Use non-amine buffer Run at RT or 4°C ConditionsBad->AdjustConditions AdjustConditions->Start Success Yield Improved StoichiometryOK->Success AdjustStoichiometry Increase Molar Excess (5-10x) Increase Reactant Concentration StoichiometryBad->AdjustStoichiometry AdjustStoichiometry->Start Rate_vs_pH cluster_curves cluster_optimal Yaxis Reaction Rate Xaxis pH origin origin origin->Yaxis origin->Xaxis p7 7.0 p8 8.0 p9 9.0 p10 10.0 h1 h2 h1->h2 h3 h2->h3 h4 h3->h4 HydrolysisLabel a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 AminolysisLabel opt1 opt2 OptimalLabel

References

Optimizing buffer conditions for succinimidyl carbamate reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing succinimidyl carbamate reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a succinimidyl carbamate reaction?

The optimal pH for reacting succinimidyl carbamates (or other N-hydroxysuccinimide esters) with primary amines is between pH 7.2 and 8.5 .[1] A pH of 8.3 to 8.5 is often recommended as the ideal starting point.[2][3]

  • Why this pH? The reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile. Below pH 7, the amine is increasingly protonated (-NH₃⁺), which significantly slows down or prevents the reaction.[2][4] Above pH 9, the competing hydrolysis reaction, where water attacks and inactivates the succinimidyl group, becomes much faster, reducing the overall yield.[1][2][4]

Q2: Which buffers should I use for my conjugation reaction?

It is critical to use a buffer that does not contain primary amines.[5][6]

  • Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, Borate, and HEPES buffers are all excellent choices.[1][2][]

  • Buffers to AVOID: Buffers containing primary amines, such as Tris (Tris-HCl) and Glycine , will compete with your target molecule for reaction with the succinimidyl carbamate, leading to low or no yield of your desired conjugate.[1][6][8]

Q3: My succinimidyl reagent is not soluble in my aqueous buffer. What should I do?

Many succinimidyl reagents are hydrophobic and have poor solubility in water. The standard procedure is to first dissolve the reagent in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][2][] Ensure the final concentration of the organic solvent in the reaction is low (typically 1-10%) to avoid denaturing proteins.[1]

Q4: How can I stop (quench) the reaction?

The reaction can be stopped by adding a small molecule containing a primary amine. Common quenching reagents include Tris , glycine , hydroxylamine , or ethanolamine at a final concentration of 20-100 mM.[1][5] These molecules react with any remaining active succinimidyl groups, preventing further reaction.

Q5: How does temperature and reaction time affect the conjugation?

Reactions are typically run for 30 minutes to 4 hours at room temperature or 4°C.[1][] Lower temperatures (4°C) can be beneficial as they slow the rate of hydrolysis of the succinimidyl ester, which can be helpful for reactions at higher pH or with low protein concentrations.[1] However, the primary aminolysis reaction will also be slower, so a longer incubation time may be necessary.

Troubleshooting Guide

This guide addresses common problems encountered during succinimidyl carbamate conjugations.

Problem: Low or No Conjugation Yield

If you are experiencing poor yields, several factors could be at play. The following workflow can help diagnose the issue.

Troubleshooting_Yield start Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer free of primary amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes solution_ph Adjust pH to 8.3-8.5 using a non-amine base or perform buffer exchange. check_ph->solution_ph No check_reagent Was the succinimidyl reagent dissolved fresh in anhydrous DMSO/DMF? check_buffer->check_reagent Yes solution_buffer Perform buffer exchange into a recommended buffer like PBS, Borate, or Bicarbonate. check_buffer->solution_buffer No check_concentration Is the protein concentration adequate (>2 mg/mL)? check_reagent->check_concentration Yes solution_reagent Reagents are moisture-sensitive. Always prepare a fresh stock solution immediately before use. check_reagent->solution_reagent No check_concentration->start Yes (Other Issues?) solution_concentration Concentrate the protein sample. Higher concentrations favor aminolysis over hydrolysis. check_concentration->solution_concentration No

Caption: Troubleshooting workflow for low conjugation yield.

Problem: Protein Precipitation During or After Reaction
  • Possible Cause: High molar excess of a hydrophobic labeling reagent can reduce the solubility of the final conjugate.

    • Solution: Reduce the molar ratio of the succinimidyl reagent to the protein. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.[9]

  • Possible Cause: The change in net charge on the protein after neutralizing lysine residues can alter its isoelectric point (pI), potentially reducing its solubility in the chosen buffer.

    • Solution: Try performing the conjugation in a buffer with a different pH or ionic strength. After conjugation, ensure the storage buffer is appropriate for the modified protein.[10]

Problem: Loss of Protein Activity (e.g., Antibody Fails to Bind Antigen)
  • Possible Cause: The succinimidyl carbamate has reacted with lysine residues in or near the active site or antigen-binding site of the protein.[9]

    • Solution 1: Reduce the molar excess of the labeling reagent to decrease the degree of labeling (DOL). A lower DOL is less likely to modify critical residues.[9]

    • Solution 2: Try adjusting the reaction pH. Running the reaction closer to pH 7.2 may favor labeling of the N-terminal amine over lysine residues, as the N-terminus generally has a lower pKa.[5][11]

Data & Tables

Table 1: Recommended Buffer Systems for Succinimidyl Carbamate Reactions

Buffer SystemTypical ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS) 50 - 100 mM7.2 - 7.5Commonly used, provides physiological ionic strength.[1]
Sodium Bicarbonate / Carbonate 100 mM8.0 - 9.0Strong buffering capacity in the optimal range.[2][]
Sodium Borate 50 mM8.0 - 9.0Good alternative to bicarbonate buffers.[12]
HEPES 50 - 100 mM7.2 - 8.2A non-interfering "Good's" buffer.[1]

Table 2: Impact of pH on Reaction Components

pH RangePrimary Amine (-NH₂) StateSuccinimidyl Group StabilityOverall Reaction Efficiency
< 7.0 Mostly protonated (-NH₃⁺), poor nucleophileHigh (low hydrolysis)Low (amine is not reactive)[4][13]
7.2 - 8.5 Deprotonated, good nucleophileModerate (hydrolysis is a competing reaction)Optimal (balance between amine reactivity and reagent stability)[1][]
> 9.0 Deprotonated, good nucleophileLow (rapid hydrolysis)Low (reagent is inactivated by water before it can react)[1][2]

Table 3: Relative Hydrolysis Rates of Succinimidyl Esters at pH 8.0

As aminolysis rates often parallel hydrolysis rates, esters with longer half-lives are generally more stable and may provide a wider experimental window. Data is for various PEG N-Hydroxysuccinimide (NHS) esters, which are chemically similar to succinimidyl carbamates.

NHS Ester TypeHalf-life at pH 8.0, 25°C (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Experimental Protocols & Workflows
General Protocol for Protein Conjugation

This protocol provides a starting point for conjugating a succinimidyl carbamate reagent to a protein. Optimization may be required.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) react Add reagent to protein solution while vortexing. Incubate for 1-2 hours at room temp. prep_protein->react prep_reagent Prepare Reagent Stock (10 mM in anhydrous DMSO or DMF) prep_reagent->react quench Quench Reaction (Optional) (Add Tris or Glycine to 50-100 mM) react->quench purify Purify Conjugate (Size-exclusion chromatography, dialysis, etc.) quench->purify

Caption: General experimental workflow for protein conjugation.

Detailed Methodologies
  • Prepare Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5]

    • If the protein is in an incompatible buffer (like Tris), it must be removed via dialysis, desalting column, or ultrafiltration.[8][11]

  • Prepare Succinimidyl Reagent Stock Solution:

    • Immediately before use, dissolve the succinimidyl carbamate reagent in anhydrous DMSO or DMF to a stock concentration of ~10 mM.[2]

    • Note: These reagents are moisture-sensitive. Do not store aqueous solutions of the reagent, as they will hydrolyze rapidly.[10]

  • Perform the Conjugation Reaction:

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

    • While gently vortexing the protein solution, add the reagent stock solution in a dropwise manner.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light if the reagent is light-sensitive.[1]

  • Stop the Reaction (Optional but Recommended):

    • To quench any unreacted succinimidyl groups, add a quenching buffer such as 1 M Tris-HCl or 1 M Glycine (pH ~8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess reagent, the quenched reagent, and N-hydroxysuccinimide byproduct from the protein conjugate.

    • Common purification methods include size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration.[3]

Reaction Mechanism Overview

The success of the reaction depends on the competition between aminolysis (the desired reaction) and hydrolysis (an undesired side reaction).

Reaction_Mechanism Amine Primary Amine (e.g., Protein-Lys) Conjugate Stable Urea Linkage (Desired Product) Amine->Conjugate Reagent Succinimidyl Carbamate Reagent->Conjugate Aminolysis Hydrolyzed Inactive Carboxylate (Side Product) Reagent->Hydrolyzed Hydrolysis H2O Water (H₂O) H2O->Hydrolyzed pH_Opt Optimal pH (7.2-8.5) Deprotonated Amine pH_Opt->Conjugate pH_High High pH (>9.0) Accelerates Hydrolysis pH_High->Hydrolyzed

Caption: Competing pathways of aminolysis and hydrolysis.

References

How to prevent hydrolysis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a chemical compound that contains an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester is highly reactive towards primary and secondary amines, making it a valuable reagent for bioconjugation, such as labeling proteins, peptides, or other biomolecules. However, in aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water. This hydrolysis reaction is a competing pathway to the desired amination reaction and leads to the formation of an inactive carboxylic acid and N-hydroxysuccinimide, thereby reducing the efficiency of the conjugation process.

Q2: What are the primary factors that influence the rate of hydrolysis?

The rate of hydrolysis of this compound is primarily influenced by:

  • pH: The hydrolysis of NHS esters is significantly accelerated at higher pH values.[1][2] The optimal pH for conjugation reactions is typically between 7.2 and 8.5, which is a compromise to ensure the target amine is deprotonated and nucleophilic while minimizing the rate of hydrolysis.[1][2]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Therefore, performing conjugation reactions at lower temperatures (e.g., 4°C) can help to slow down the rate of hydrolysis.[1][3]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][4] It is recommended to use non-nucleophilic buffers like phosphate, borate, or carbonate.[1][2]

  • Concentration: In dilute solutions of the target molecule, the relative concentration of water is high, which can favor hydrolysis. Increasing the concentration of the amine-containing molecule can help to favor the amidation reaction.

Q3: How should I store this compound to prevent premature hydrolysis?

To ensure the longevity and reactivity of this compound, it should be stored under the following conditions:

  • Solid Form: Store the solid compound in a desiccator at -20°C to protect it from moisture.[4] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Stock Solutions: If preparing a stock solution, use an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][5] These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conjugation efficiency or no reaction The this compound has hydrolyzed.1. Check Storage Conditions: Ensure the compound has been stored properly in a desiccated environment at low temperature. 2. Use Fresh Reagent: If in doubt, use a fresh vial of the reagent. 3. Optimize Reaction pH: Ensure the reaction pH is within the optimal range of 7.2-8.5. Do not use a pH above 8.5. 4. Control Temperature: Perform the reaction at 4°C to slow down hydrolysis. 5. Use Anhydrous Solvent for Stock: Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Inconsistent results between experiments The pH of the reaction buffer is inconsistent or has changed over time.1. Prepare Fresh Buffer: Always use freshly prepared reaction buffers. 2. Verify pH: Check the pH of the buffer immediately before starting the reaction. 3. Use a Suitable Buffer: Use a non-nucleophilic buffer such as phosphate, borate, or carbonate buffer.
Background signal or non-specific reactions The reaction time is too long, leading to side reactions or aggregation.1. Optimize Reaction Time: The reaction is typically complete within 30-120 minutes at room temperature.[] Monitor the reaction progress to determine the optimal time. 2. Quench the Reaction: Add a quenching reagent like Tris or glycine at the end of the reaction to consume any unreacted NHS ester.[1]

Quantitative Data on NHS Ester Hydrolysis

The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures. While this data is for a generic NHS ester, it provides a useful guideline for this compound.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1][3]
8.0Room Temperature~180 minutes[7]
8.5Room Temperature~130 minutes[7]
8.6410 minutes[1][3]
9.0Room Temperature~110-125 minutes[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During a Conjugation Reaction

This protocol provides a general workflow for conjugating this compound to a primary amine-containing molecule while minimizing hydrolysis.

  • Reagent Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

    • Prepare a fresh reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 50 mM borate buffer) and adjust the pH to 7.5-8.0. Ensure the buffer is free of any primary amines.

    • Dissolve the amine-containing target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the target molecule.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Purify the conjugate from excess reagent and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or precipitation.

Visualizations

Hydrolysis and Amination Pathways

G cluster_0 cluster_1 cluster_2 Start 2,5-Dioxopyrrolidin-1-yl methylcarbamate Conjugate Stable Amide Bond (Conjugated Product) Start->Conjugate Amination (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid Start->Hydrolyzed Hydrolysis (Side Reaction) Amine Primary Amine (R-NH2) Water Water (H2O)

Caption: Competing reaction pathways for this compound.

Experimental Workflow to Minimize Hydrolysis

G Start Start Prep_Reagents Prepare Reagents - Warm NHS ester to RT - Use anhydrous DMSO/DMF for stock - Prepare fresh, amine-free buffer (pH 7.5-8.0) Start->Prep_Reagents Dissolve_Target Dissolve Target Molecule in Reaction Buffer Prep_Reagents->Dissolve_Target Add_NHS Add NHS Ester Stock to Target Solution Dissolve_Target->Add_NHS Incubate Incubate (4°C for 2-4h or RT for 30-60 min) Add_NHS->Incubate Quench Quench Reaction (Optional, with Tris buffer) Incubate->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Caption: Recommended experimental workflow to minimize hydrolysis.

References

Identifying and minimizing side products in 2,5-Dioxopyrrolidin-1-yl methylcarbamate reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl methylcarbamate. Our aim is to help you identify and minimize side products to ensure the highest yield and purity in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and use of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time or temperature moderately.- Use a slight excess of one reagent to drive the reaction to completion.
Decomposition of the product.- Avoid excessive heat and prolonged reaction times.- Work up the reaction mixture promptly after completion.
Suboptimal pH.- Maintain the reaction pH in the recommended range (typically neutral to slightly basic for NHS ester reactions).
Presence of N-hydroxysuccinimide (NHS) in the Final Product Incomplete reaction or hydrolysis of the product.- Drive the reaction to completion using the suggestions above.- During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted NHS.
Formation of Urea Byproducts Use of carbodiimide coupling agents (e.g., DCC, EDC).- If using a carbodiimide, filter the reaction mixture to remove the insoluble urea byproduct.- Consider alternative coupling agents that produce water-soluble byproducts.
Product is Unstable and Decomposes Upon Storage Hydrolysis due to moisture.- Store the purified product in a desiccator over a suitable drying agent.- Handle the product under an inert atmosphere (e.g., nitrogen or argon).
Reaction with nucleophilic impurities.- Ensure all solvents and reagents used for purification and storage are free from nucleophilic contaminants.
Side Reaction with Other Functional Groups in the Substrate NHS esters can react with other nucleophiles besides the target amine.[1]- Protect sensitive functional groups (e.g., hydroxyl, thiol) before reacting with the NHS-carbamate.- Optimize reaction conditions (pH, temperature) to favor the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a stable, solid surrogate for the highly toxic and volatile methyl isocyanate. It is employed in bioconjugation and drug delivery to introduce a methylcarbamate moiety onto proteins, peptides, and other biomolecules.[2]

Q2: What are the most common side products in the synthesis of this compound?

A2: Common side products can include unreacted N-hydroxysuccinimide (NHS), urea derivatives (if carbodiimides are used as coupling agents), and hydrolysis products of the starting materials or the final product. If reacting with a substrate containing multiple nucleophiles, side products from reactions with hydroxyl or thiol groups can also occur.[1]

Q3: How can I monitor the progress of my reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting materials and the appearance of the product spot/peak.

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture, which can cause hydrolysis.[3] For long-term storage, refrigeration (2-8°C) is recommended.[3]

Q5: What analytical techniques are suitable for characterizing the final product and its impurities?

A5: The final product and any impurities can be characterized using a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on established methods for NHS ester and carbamate synthesis.

Materials:

  • N-hydroxysuccinimide (NHS)

  • Methyl chloroformate

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve N-hydroxysuccinimide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate flask, prepare a solution of methyl chloroformate (1.0 eq) in anhydrous DCM.

  • Add the methyl chloroformate solution dropwise to the NHS/TEA solution at 0°C over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Reaction_Pathway NHS N-Hydroxysuccinimide Product 2,5-Dioxopyrrolidin-1-yl Methylcarbamate NHS->Product MCF Methyl Chloroformate MCF->Product Base Base (e.g., Triethylamine) Base->Product HCl_salt Base•HCl Base->HCl_salt

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment is_yield_low Low Yield? start->is_yield_low end Successful Product check_purity Analyze Purity (HPLC/NMR) is_yield_low->check_purity No troubleshoot_yield Check Reaction Conditions: - Purity of Reagents - Reaction Time/Temp - Stoichiometry is_yield_low->troubleshoot_yield Yes is_pure Product Pure? check_purity->is_pure solution_yield Optimize Conditions troubleshoot_yield->solution_yield Implement Changes solution_yield->is_yield_low is_pure->end Yes identify_impurities Identify Impurities is_pure->identify_impurities No is_nhs is_nhs identify_impurities->is_nhs NHS present? wash_base Wash with mild base is_nhs->wash_base Yes is_urea Urea byproduct? is_nhs->is_urea No wash_base->check_purity filter_urea Filter reaction mixture is_urea->filter_urea Yes other_impurities Other Impurities (e.g., Hydrolysis) is_urea->other_impurities No filter_urea->check_purity solution_other Optimize Workup & Purification other_impurities->solution_other Troubleshoot solution_other->check_purity

Caption: Troubleshooting workflow for identifying and resolving common issues.

References

Strategies to increase efficiency of protein labeling with succinimidyl carbamate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein labeling using succinimidyl carbamate reagents. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common issues, and comprehensive experimental protocols to help you achieve optimal labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of succinimidyl carbamate protein labeling?

Succinimidyl carbamate chemistry targets primary amines (-NH₂) on proteins, primarily the ε-amino group of lysine (Lys) residues and the N-terminal α-amino group. The succinimidyl group is an excellent leaving group. The reaction, known as acylation, results in the formation of a stable urea bond between the labeling reagent and the protein.[1] This method is an alternative to the more common N-hydroxysuccinimide (NHS) esters, which form an amide bond.[1][2][3]

Q2: What is the most critical factor for achieving high labeling efficiency?

The reaction pH is the most critical factor.[3][4] The target primary amines must be in a non-protonated state to be reactive. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0, with an optimal range often cited as pH 8.3-8.5.[4][5] However, at higher pH values, the rate of hydrolysis of the succinimidyl carbamate reagent also increases, which competes with the labeling reaction.[5][6] This makes pH control a delicate balance between maximizing amine reactivity and minimizing reagent degradation.

Q3: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer components from competing with the protein for the labeling reagent.[3][7]

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, borate, or HEPES buffers are commonly used.[2][4][5] A 0.1 M sodium bicarbonate solution is a frequent choice as it naturally maintains the optimal pH of ~8.3.[4][8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will react with the succinimidyl carbamate and quench the reaction.[3][7]

Q4: How do I prepare the succinimidyl carbamate reagent for the reaction?

Most non-sulfonated succinimidyl reagents are not readily soluble in aqueous buffers.[5] They should first be dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4] This stock solution is then added to the protein solution in the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5-10%) to avoid denaturing the protein.[5] It is essential to use high-quality, anhydrous solvents, as any moisture can hydrolyze the reactive succinimidyl group.[9]

Q5: How do I determine if my labeling reaction was successful?

The success of the labeling reaction is typically quantified by the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[8] The DOL can be determined using spectrophotometry. You will need to measure the absorbance of the purified conjugate at two wavelengths:

  • At 280 nm to determine the protein concentration.

  • At the maximum absorbance wavelength (λ-max) of the attached label (e.g., a fluorescent dye).

The protein concentration calculation must be corrected for the label's absorbance at 280 nm.[10] The specific formula for calculating the DOL will depend on the extinction coefficients of the protein and the label at these wavelengths.[10]

Troubleshooting Guide

This guide addresses common problems encountered during protein labeling with succinimidyl carbamates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling 1. Inactive Reagent: The succinimidyl carbamate was hydrolyzed due to improper storage or handling (exposure to moisture).[9][11]1. Use a fresh vial of the labeling reagent. Always dissolve the reagent in anhydrous DMSO or DMF immediately before use.[12] Do not prepare and store aqueous stock solutions.[8]
2. Interfering Substances: The protein solution contains primary amines (e.g., Tris, glycine, ammonium salts) or stabilizers (e.g., BSA, gelatin).[3][8]2. Buffer exchange the protein into an appropriate amine-free buffer (e.g., PBS, bicarbonate buffer) using dialysis or a desalting column before labeling.[3][9]
3. Incorrect pH: The reaction pH is too low (<7.0), causing protonation of the target amine groups and reducing their reactivity.[13]3. Ensure the reaction buffer pH is between 7.2 and 9.0 (optimally 8.3-8.5).[4] Add a concentrated bicarbonate buffer to adjust the pH if necessary.[8]
4. Low Protein Concentration: Very dilute protein solutions can lead to lower labeling efficiency as the competing hydrolysis reaction becomes more dominant.[8]4. Concentrate the protein solution. A concentration of 2.5 mg/mL or higher is recommended for better efficiency.[8][10]
5. Insufficient Molar Ratio: The molar excess of the labeling reagent is too low.5. Increase the molar ratio of label-to-protein. Perform small-scale pilot reactions with varying ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition.[2][13]
Protein Precipitation 1. Over-labeling: Attaching too many label molecules can alter the protein's isoelectric point and solubility, leading to aggregation and precipitation.[6][9][14]1. Reduce the molar excess of the labeling reagent in the reaction.[9] You can also try shortening the reaction time.[9]
2. Organic Solvent: The concentration of DMSO or DMF used to dissolve the reagent is too high, causing protein denaturation.2. Keep the final organic solvent concentration below 10%.[5] Prepare a more concentrated stock of the labeling reagent if necessary.
3. Protein Instability: The protein itself is unstable under the reaction conditions (e.g., pH, temperature).3. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature), but be prepared to increase the incubation time.[5][15] If the protein is unstable at high pH, try labeling at a lower pH like 7.2-7.4, which will slow both the labeling and hydrolysis reactions.[2]
Inconsistent Results 1. Incomplete Removal of Excess Label: Residual, non-reacted label can interfere with downstream applications and DOL calculations.[16]1. Ensure thorough purification of the conjugate after the reaction. Use a desalting column or dialysis with a sufficient number of buffer changes.[7][16]
2. Batch-to-Batch Variation: Minor differences in protein purity, concentration, or reagent preparation can lead to variability.[16]2. Standardize all parameters of the protocol, including protein concentration measurement, buffer preparation, and reaction time. For critical applications, characterize each new batch of conjugate by measuring the DOL.[16]
Reaction Parameter Summary
Parameter Recommended Range Notes Reference(s)
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity with reagent hydrolysis.[3][4][5]
Temperature 4°C to Room Temperature (18-25°C)Lower temperature slows the reaction but can improve stability for sensitive proteins.[2][5][13]
Reaction Time 30 minutes to 4 hoursDepends on temperature, pH, and protein reactivity.[2][5][12]
Buffer Bicarbonate, Phosphate, Borate, HEPESMust be free of primary amines like Tris or glycine.[3][4][5]
Protein Concentration > 2 mg/mLHigher concentrations improve labeling efficiency.[8][10]
Molar Excess (Label:Protein) 5:1 to 40:1Must be optimized empirically for each protein.[2][4][13]

Visualizing the Process and Logic

Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Urea Bond) Protein->Labeled_Protein Aminolysis (Desired Reaction) pH 7.2-9.0 SC_Reagent Succinimidyl Carbamate Label SC_Reagent->Labeled_Protein Hydrolyzed_Reagent Hydrolyzed Label (Inactive) SC_Reagent->Hydrolyzed_Reagent Hydrolysis (Competing Reaction) Increases with pH H2O H₂O (Water) H2O->Hydrolyzed_Reagent

Figure 1. Competing reactions in succinimidyl carbamate labeling.

Experimental_Workflow A 1. Prepare Protein Sample B Buffer exchange into amine-free buffer (pH 8.3) A->B C Adjust protein concentration (>2 mg/mL) B->C G Add reagent to protein solution (defined molar ratio) C->G D 2. Prepare Labeling Reagent E Dissolve succinimidyl carbamate in anhydrous DMSO or DMF D->E E->G F 3. Perform Labeling Reaction H Incubate (e.g., 1 hr, RT) G->H J Remove excess label via desalting column or dialysis H->J I 4. Purify Conjugate L Measure A280 and A_max J->L K 5. Analyze Conjugate M Calculate Degree of Labeling (DOL) L->M

Figure 2. Standard workflow for protein labeling experiments.

Troubleshooting_Logic outcome outcome Start Problem: Low Labeling Efficiency Q_Buffer Amine-free buffer (e.g., PBS, Bicarb) used? Start->Q_Buffer Q_pH Reaction pH 8.0-9.0? Q_Buffer->Q_pH Yes Sol_Buffer Solution: Dialyze protein into correct buffer. Q_Buffer->Sol_Buffer No Q_Reagent Reagent fresh? Dissolved just before use? Q_pH->Q_Reagent Yes Sol_pH Solution: Adjust pH of reaction with bicarbonate. Q_pH->Sol_pH No Q_Ratio Molar ratio optimized? Q_Reagent->Q_Ratio Yes Sol_Reagent Solution: Use fresh reagent. Use anhydrous solvent. Q_Reagent->Sol_Reagent No Sol_Ratio Solution: Increase molar excess of labeling reagent. Q_Ratio->Sol_Ratio No Success Re-run experiment with corrections. Q_Ratio->Success Yes Sol_Buffer->Success Sol_pH->Success Sol_Reagent->Success Sol_Ratio->Success

Figure 3. Decision tree for troubleshooting low labeling yield.

Detailed Experimental Protocol: General Protein Labeling

This protocol provides a general method for labeling an antibody (e.g., IgG) but can be adapted for other proteins.

1. Materials and Reagents

  • Protein (e.g., IgG) to be labeled.

  • Succinimidyl carbamate labeling reagent.

  • Anhydrous DMSO or DMF.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[17]

2. Step-by-Step Procedure

  • Step 2.1: Protein Preparation

    • If your protein is in a buffer containing primary amines (like Tris or glycine) or other interfering substances, you must perform a buffer exchange into the Labeling Buffer.[3] This can be done using a desalting column or by dialysis.

    • Adjust the protein concentration to at least 2.5 mg/mL in Labeling Buffer for optimal results.[8]

  • Step 2.2: Reagent Preparation

    • Allow the vial of the succinimidyl carbamate reagent to warm to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before starting the reaction, prepare a stock solution (e.g., 10 mM) of the reagent by dissolving it in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.

    • Note: Do not store the reagent once it is in solution, as it will hydrolyze over time.[8]

  • Step 2.3: Labeling Reaction

    • Determine the volume of the reagent stock solution needed to achieve the desired molar excess. For initial experiments, a 10-20 fold molar excess of the label to the protein is a good starting point.[13]

    • Slowly add the calculated volume of the reagent stock solution to the stirring protein solution.[17]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2][5] Protect the reaction from light if the label is a fluorophore.

  • Step 2.4: Stopping the Reaction (Optional)

    • The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[10] This will consume any unreacted succinimidyl carbamate.

    • Incubate for an additional 15-30 minutes.[10]

  • Step 2.5: Purification of the Conjugate

    • Separate the labeled protein from unreacted/hydrolyzed label and the quenching reagent.

    • The most common method is gel permeation chromatography using a desalting column (e.g., Sephadex G-25).[17] The labeled protein will elute first, followed by the smaller molecules of the free label.

    • Alternatively, dialysis can be used, but it is a much slower process.

3. Analysis and Storage

  • Determine the protein concentration and Degree of Labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry as described in the FAQ section.[8]

  • Store the final conjugate under conditions appropriate for the unlabeled protein, typically at 4°C with a preservative like sodium azide or in aliquots at -20°C for long-term storage.[17] Protect from light if fluorescently labeled.

References

Troubleshooting guide for incomplete derivatization with 2,5-Dioxopyrrolidin-1-yl methylcarbamate.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides troubleshooting advice for incomplete derivatization with 2,5-Dioxopyrrolidin-1-yl methylcarbamate based on the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry. As specific reactivity and stability data for this particular reagent are limited in publicly available literature, it is assumed to behave as a typical NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the underlying chemistry of the derivatization reaction with this compound?

A1: this compound is an N-hydroxysuccinimide (NHS) ester-based reagent. The derivatization reaction is a nucleophilic acyl substitution. The primary amine group (e.g., from the N-terminus of a protein or the side chain of a lysine residue) acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Q2: My derivatization reaction is incomplete. What are the common causes?

A2: Incomplete derivatization with NHS esters is a common issue that can arise from several factors. The most frequent culprits include:

  • Hydrolysis of the Reagent: NHS esters are highly susceptible to hydrolysis in aqueous solutions. If the reagent has been improperly stored or exposed to moisture, it will degrade, becoming non-reactive.

  • Suboptimal pH: The reaction is highly pH-dependent. Primary amines are most reactive when they are unprotonated. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester. The optimal pH range for most NHS ester reactions is typically between 7.2 and 8.5.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the derivatization reagent, leading to lower yields.

  • Low Reagent Concentration: An insufficient molar excess of the derivatization reagent can lead to incomplete labeling of the target molecule.

  • Steric Hindrance: The accessibility of the primary amine on the target molecule can affect the reaction efficiency. Bulky neighboring groups can hinder the approach of the derivatization reagent.

  • Poor Solubility of the Reagent: If the NHS ester is not fully dissolved in the reaction mixture, its effective concentration will be lower than anticipated, resulting in an incomplete reaction.

Q3: How can I improve the efficiency of my derivatization reaction?

A3: To improve your derivatization efficiency, consider the following optimization steps:

  • Ensure Reagent Quality: Use fresh, high-quality this compound. Store the reagent in a desiccator at the recommended temperature to prevent hydrolysis.

  • Optimize Reaction Buffer: Use a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, within the optimal pH range of 7.2-8.5.[1]

  • Increase Reagent Concentration: Increasing the molar excess of the NHS ester can drive the reaction to completion. A 10- to 50-fold molar excess is a common starting point.

  • Optimize Reaction Time and Temperature: Most NHS ester reactions proceed to completion within 1-2 hours at room temperature. For less reactive amines or to minimize degradation of sensitive samples, the reaction can be performed at 4°C overnight.

  • Ensure Proper Dissolution: Dissolve the this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the efficiency of derivatization with NHS esters.

ParameterSuboptimal ConditionRecommended RangeConsequence of Suboptimal Condition
pH < 7.0 or > 9.07.2 - 8.5Low pH: Protonated, non-nucleophilic amines. High pH: Rapid hydrolysis of the NHS ester.[1]
Temperature Varies with substrate stability4°C to 25°CHigher temperatures can accelerate both the reaction and reagent hydrolysis.
Molar Excess of NHS Ester < 5-fold10- to 50-foldIncomplete labeling of the target molecule.
Buffer Composition Contains primary amines (e.g., Tris, Glycine)Phosphate, Bicarbonate, HEPESCompetition for the NHS ester, leading to lower yield of the desired product.

Experimental Protocols

Protocol: Derivatization of a Protein for Peptide Mapping Analysis

This protocol provides a general workflow for the derivatization of a protein with this compound, followed by tryptic digestion and preparation for LC-MS analysis.

1. Reagent Preparation:

  • Protein Solution: Prepare a solution of your protein of interest at a concentration of 1-5 mg/mL in a suitable non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Derivatization Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

2. Derivatization Reaction:

  • Add a 20-fold molar excess of the dissolved derivatization reagent to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • (Optional) Quench the reaction by adding a final concentration of 50 mM Tris or glycine and incubate for an additional 15 minutes.

3. Buffer Exchange and Protein Denaturation:

  • Remove excess, unreacted derivatization reagent and byproducts by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.

  • Denature the protein by adding urea to a final concentration of 8 M.

4. Reduction and Alkylation:

  • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

5. Tryptic Digestion:

  • Dilute the protein solution with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate at 37°C for 16-18 hours.

6. Sample Cleanup and Preparation for LC-MS:

  • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the peptides with a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a mobile phase-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS analysis.

Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_processing Downstream Processing Protein Protein Sample (in amine-free buffer) Mix Reaction Mixture (pH 7.2-8.5) Protein->Mix Reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate (dissolved in DMSO/DMF) Reagent->Mix Incubate Incubation (1-2h at RT or 4°C overnight) Mix->Incubate Quench Quenching (optional) Incubate->Quench Cleanup Buffer Exchange / Desalting Quench->Cleanup Digestion Tryptic Digestion Cleanup->Digestion LCMS LC-MS Analysis Digestion->LCMS

Caption: Experimental workflow for protein derivatization and analysis.

Troubleshooting_Logic Start Incomplete Derivatization CheckReagent Check Reagent Quality (Fresh? Stored properly?) Start->CheckReagent CheckpH Verify Buffer pH (Is it 7.2-8.5?) Start->CheckpH CheckBuffer Check Buffer Composition (Amine-free?) Start->CheckBuffer CheckConcentration Review Reagent Concentration (Sufficient molar excess?) Start->CheckConcentration Optimize Optimize Reaction Conditions (Time, Temperature) CheckReagent->Optimize CheckpH->Optimize CheckBuffer->Optimize CheckConcentration->Optimize Success Successful Derivatization Optimize->Success

Caption: Troubleshooting logic for incomplete derivatization.

References

Effect of pH on the kinetics of 2,5-Dioxopyrrolidin-1-yl methylcarbamate conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of 2,5-Dioxopyrrolidin-1-yl methylcarbamate for conjugation reactions, with a specific focus on the impact of pH on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction is typically between 7.0 and 8.5. This range represents a crucial balance: the primary amine on your target molecule needs to be in its unprotonated, nucleophilic state to react with the NHS ester, a condition favored by higher pH. However, the NHS ester itself is susceptible to hydrolysis, which becomes more rapid as the pH increases, especially above 8.5.

Q2: My conjugation yield is very low. What are the potential causes related to pH?

Low conjugation yield is a common issue that can often be traced back to suboptimal pH conditions.

  • pH is too low (below 7.0): The primary amine on your protein or molecule will be predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant decrease in conjugation efficiency.

  • pH is too high (above 8.5): The rate of hydrolysis of the this compound can become significantly faster than the rate of conjugation. The NHS ester will react with water and be inactivated before it can bind to your target molecule.

  • Buffer Nucleophiles: The buffer system itself can interfere. Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for the NHS ester. Use non-nucleophilic buffers like PBS or HEPES.

Q3: How quickly does the this compound degrade in my buffer?

The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis (degradation) increases exponentially.

Data Presentation: pH Effect on NHS Ester Stability

The following table summarizes the typical relationship between pH and the half-life of an NHS ester in aqueous solution. This illustrates the critical importance of pH control during the conjugation reaction.

pHHalf-life of NHS EsterImplication for Conjugation
6.0Several hoursEster is stable, but the amine reaction is very slow.
7.0~1-2 hoursGood balance of ester stability and amine reactivity.
7.5~30-60 minutesA common starting point for efficient conjugation.
8.0~15-30 minutesIncreased reaction rate, but hydrolysis is also faster.
8.5~5-10 minutesVery rapid reaction, but requires immediate use of reagents.
9.0< 5 minutesHydrolysis often outcompetes the desired conjugation.

Note: These are approximate values and the exact half-life will depend on the specific NHS ester, buffer composition, and temperature.

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general workflow. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein solution is free of any amine-containing contaminants.
  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

2. Conjugation Reaction:

  • Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
  • Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C. The longer incubation at a lower temperature can sometimes help to minimize hydrolysis.

3. Termination of Reaction and Purification:

  • The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS ester.
  • Remove the excess, unreacted small molecules and byproducts (N-hydroxysuccinimide) by dialysis, size-exclusion chromatography, or another suitable purification method.

Troubleshooting and Logical Workflows

If you are experiencing issues with your conjugation reaction, the following workflow can help you diagnose the problem.

reaction_pathway cluster_reactants Reactants cluster_conditions cluster_products Products cluster_side_reaction Competing Side Reaction NHS_ester 2,5-Dioxopyrrolidin-1-yl methylcarbamate Conjugate Stable Amide Bond (R-NH-C(O)-...) NHS_ester->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_ester->Hydrolysis Amine Target Molecule (R-NH2) Amine->Conjugate Amine->Conjugate Nucleophilic Attack pH_node pH 7.0 - 8.5 H2O H2O (pH > 7.0) H2O->Hydrolysis H2O->Hydrolysis Hydrolysis

Addressing stability issues of 2,5-Dioxopyrrolidin-1-yl methylcarbamate stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues related to stock solutions of 2,5-Dioxopyrrolidin-1-yl methylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound that belongs to the N-hydroxysuccinimide (NHS) ester family. These compounds are widely used in bioconjugation, a technique to link molecules together.[1] Specifically, it is used to introduce a methylcarbamate group onto primary or secondary amines on biomolecules like proteins, peptides, and antibodies. This can be useful in various applications, including drug development, diagnostics, and basic research.

Q2: What are the main stability concerns for this compound stock solutions?

The primary stability concern for this compound, like other NHS esters, is its susceptibility to hydrolysis.[2][3] The ester bond can be cleaved by water, leading to the inactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis is accelerated by moisture and high pH.[4]

Q3: How should I prepare and store my this compound stock solution to maximize its stability?

To maximize the stability of your stock solution, you should:

  • Use an anhydrous (dry) organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly recommended.[1][4][5] Ensure the solvent is of high quality and stored properly to prevent moisture absorption.

  • Store at low temperatures: For short-term storage, -20°C is often sufficient.[5][][7] For long-term storage, -80°C is recommended.[5]

  • Aliquot the stock solution: To avoid repeated freeze-thaw cycles and moisture introduction from the air, it is best to prepare single-use aliquots.[5][]

  • Protect from light: While not the primary concern for all NHS esters, it is good practice to store the stock solution in a dark container or wrapped in foil.[5]

Q4: Can I prepare a stock solution in an aqueous buffer?

It is highly discouraged to prepare stock solutions of this compound in aqueous buffers. NHS esters hydrolyze rapidly in aqueous environments.[8] If you must use an aqueous solution for your reaction, the NHS ester solution should be prepared immediately before use and added to the reaction mixture promptly.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Degraded stock solution: The this compound has hydrolyzed due to improper storage or handling.1. Prepare a fresh stock solution using anhydrous solvent. 2. Perform a quality control check on your stock solution (see Experimental Protocols). 3. Ensure your reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7.2 and 8.5.[][9]
Presence of competing nucleophiles: Your reaction buffer or sample contains primary amines (e.g., Tris buffer, ammonium salts) that compete with your target molecule for reaction with the NHS ester.[1][7][9]1. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.[7] 2. If your sample contains ammonium salts, remove them by dialysis or desalting prior to the reaction.[1]
Incorrect reaction pH: The pH of the reaction is too low (protonated amines are poor nucleophiles) or too high (accelerated hydrolysis of the NHS ester).[4]Optimize the reaction pH. The optimal range for NHS ester reactions is typically between 7.2 and 8.5.[4][]
Inconsistent results between experiments Variable activity of the stock solution: The stock solution is degrading over time due to repeated use or improper storage.1. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles and exposure to moisture.[5] 2. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] 3. Consider preparing a fresh stock solution for each critical experiment.
Precipitate observed in the stock solution Low solubility or degradation: The compound may have limited solubility in the chosen solvent at low temperatures, or the precipitate could be a degradation product.1. Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. 2. Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Assessing the Activity of a this compound Stock Solution

This protocol allows for a qualitative or semi-quantitative assessment of the activity of your stock solution by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

  • This compound stock solution

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a control sample by adding the same volume of the solvent used for your stock solution to the amine-free buffer.

  • Prepare the test sample by diluting your this compound stock solution in the amine-free buffer.

  • Immediately measure the absorbance of both the control and test samples at 260 nm. The release of NHS from hydrolysis will lead to an increase in absorbance at this wavelength.[8]

  • Incubate the test sample at room temperature and monitor the absorbance at 260 nm over time (e.g., every 10-15 minutes for an hour).

  • A significant and rapid increase in absorbance indicates that the NHS ester is active and hydrolyzing. A lack of change or a very slow change in absorbance may suggest that the stock solution has already degraded.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended Storage TemperatureNotes
Anhydrous Dimethylformamide (DMF)-20°C (short-term) or -80°C (long-term)Use high-quality, amine-free DMF.[4] DMF does not freeze at -20°C, avoiding freeze-thaw damage.[5]
Anhydrous Dimethyl Sulfoxide (DMSO)-20°C (short-term) or -80°C (long-term)Ensure it is a dry, high-purity solvent.

Table 2: Factors Influencing the Stability of this compound Stock Solutions

FactorEffect on StabilityRecommendation
Moisture Decreases stability due to hydrolysis.Use anhydrous solvents and proper handling techniques to minimize exposure to moisture.[3][5]
Temperature Higher temperatures increase the rate of degradation.Store at low temperatures (-20°C or -80°C).[][7]
pH (in aqueous solution) High pH accelerates hydrolysis.[4]If used in an aqueous environment, prepare immediately before use and use a pH between 7.2 and 8.5 for the reaction.[]
Presence of Amines Reacts with the NHS ester, leading to degradation of the stock.Avoid amine-containing buffers (e.g., Tris).[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Usage reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate (powder) stock Stock Solution reagent->stock solvent Anhydrous Solvent (DMF or DMSO) solvent->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C or -80°C aliquot->store warm Equilibrate to Room Temperature store->warm reaction Use in Experiment warm->reaction

Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.

degradation_pathway cluster_reactants Reactants active 2,5-Dioxopyrrolidin-1-yl methylcarbamate (Active Ester) inactive Inactive Products active->inactive Hydrolysis water Water (Moisture) water->inactive

Caption: Primary degradation pathway of this compound via hydrolysis.

troubleshooting_logic start Low Conjugation Efficiency? check_stock Is the stock solution fresh and properly stored? start->check_stock Yes check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_stock->check_buffer Yes new_stock Prepare fresh stock solution check_stock->new_stock No optimize_buffer Use appropriate buffer and adjust pH check_buffer->optimize_buffer No fail Consult Further check_buffer->fail Yes success Problem Solved new_stock->success optimize_buffer->success

Caption: A logical troubleshooting guide for addressing low conjugation efficiency.

References

How to reduce non-specific binding in bioconjugation with succinimidyl carbamate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for bioconjugation with succinimidyl carbamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of succinimidyl carbamate bioconjugation?

A1: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules through interactions that are not the intended covalent bond formation. In bioconjugation with succinimidyl carbamates, this can involve the protein or molecule you are trying to conjugate binding to your solid support (e.g., beads, plates) or to other proteins through hydrophobic or electrostatic interactions. This can lead to high background signals, reduced sensitivity in assays, and inaccurate quantification.

Q2: What are the main causes of non-specific binding?

A2: The primary drivers of non-specific binding are:

  • Hydrophobic Interactions: Hydrophobic regions on proteins or other biomolecules can interact with hydrophobic surfaces or other molecules.[1]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or biomolecules. The overall charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).[1]

  • Surface Properties: The material and chemistry of the surface (e.g., microplate, nanoparticle) can promote non-specific adsorption.

Q3: How does succinimidyl carbamate chemistry work for bioconjugation?

A3: Succinimidyl carbamates are amine-reactive reagents used to form stable urea linkages with primary amines (like the side chain of lysine residues in proteins). The succinimidyl group is an excellent leaving group that reacts with a deprotonated primary amine nucleophile. This reaction is efficient and results in a highly stable covalent bond.[2][3][4]

Q4: What is the optimal pH for reacting succinimidyl carbamates with proteins?

A4: The optimal pH for the reaction of succinimidyl carbamates with primary amines on proteins is typically in the range of 8.0 to 9.0.[3][4] In this pH range, a sufficient fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while the hydrolysis of the succinimidyl carbamate is still manageable.

Q5: Are succinimidyl carbamates more stable than succinimidyl esters (NHS esters)?

A5: Yes, succinimidyl carbamates have been shown to be more stable and have a longer lifetime than succinimidyl esters, especially in aqueous conditions. This increased stability can lead to a higher degree of functionalization and more efficient conjugation.[5]

Troubleshooting Guides

This section addresses common issues encountered during bioconjugation with succinimidyl carbamates.

Problem 1: High background or non-specific binding in my assay after conjugation.

  • Possible Cause 1: Inadequate blocking. The surfaces of your reaction vessel or purification media may have sites that non-specifically bind your conjugate.

    • Solution: Implement a robust blocking strategy.

      • Use a blocking agent: Incubate the surface with a solution of a blocking agent such as Bovine Serum Albumin (BSA), casein, or a non-ionic surfactant like Tween-20 before introducing your conjugate.

      • Optimize blocking conditions: Test different blocking agents and concentrations to find the most effective one for your system. A common starting concentration for BSA is 1-2% (w/v).

  • Possible Cause 2: Hydrophobic or electrostatic interactions of the conjugate. Your newly formed bioconjugate may have exposed hydrophobic regions or a net charge that promotes non-specific adsorption.

    • Solution: Modify your buffers.

      • Increase salt concentration: Adding salts like NaCl (e.g., up to 0.5 M) can help to shield electrostatic interactions.[1]

      • Add a non-ionic surfactant: Including a low concentration of Tween-20 (e.g., 0.05%) in your buffers can disrupt hydrophobic interactions.[1]

      • Incorporate hydrophilic linkers: When designing your conjugation strategy, using linkers that contain polyethylene glycol (PEG) can increase the hydrophilicity of the final conjugate and reduce non-specific binding.

  • Possible Cause 3: Unreacted succinimidyl carbamate reagent. Residual, unreacted reagent can bind non-specifically to surfaces and other molecules.

    • Solution: Ensure complete quenching and purification.

      • Quench the reaction: After the desired conjugation time, add a quenching reagent like Tris or glycine to react with and cap any remaining active succinimidyl carbamate groups.

      • Purify the conjugate: Use size-exclusion chromatography, dialysis, or ultrafiltration to effectively remove unreacted reagents and byproducts.

Problem 2: Low yield of the desired bioconjugate.

  • Possible Cause 1: Hydrolysis of the succinimidyl carbamate. Although more stable than NHS esters, succinimidyl carbamates can still hydrolyze in aqueous buffers, rendering them inactive.

    • Solution: Optimize reaction conditions.

      • Control the pH: While a basic pH is required for the reaction, excessively high pH will accelerate hydrolysis. Maintain the pH between 8.0 and 9.0.

      • Minimize reaction time: While succinimidyl carbamates are relatively stable, prolonged incubation in aqueous buffer will lead to hydrolysis. Determine the optimal reaction time for your specific molecules.

  • Possible Cause 2: Suboptimal buffer composition. Certain buffer components can interfere with the conjugation reaction.

    • Solution: Use an appropriate buffer.

      • Avoid primary amine-containing buffers: Buffers such as Tris and glycine will compete with your target molecule for reaction with the succinimidyl carbamate. Use non-amine-containing buffers like phosphate-buffered saline (PBS) adjusted to the desired pH, or sodium bicarbonate buffer.

  • Possible Cause 3: Insufficient concentration of reactants.

    • Solution: Adjust reactant concentrations.

      • Increase the molar ratio: Use a molar excess of the succinimidyl carbamate reagent relative to the amount of your target biomolecule to drive the reaction forward.

Problem 3: Aggregation or precipitation of the protein during or after conjugation.

  • Possible Cause 1: Changes in protein properties. The conjugation process can alter the surface charge and hydrophobicity of the protein, leading to aggregation.[6][7][8][9]

    • Solution: Modify the conjugation strategy.

      • Use hydrophilic linkers: Incorporating PEG chains into your succinimidyl carbamate reagent can help maintain the solubility of the resulting conjugate.

      • Control the degree of labeling: A high degree of conjugation can lead to increased hydrophobicity and aggregation. Optimize the molar ratio of reactants to achieve a lower, more controlled level of labeling.

  • Possible Cause 2: Inappropriate buffer conditions. The buffer composition may not be optimal for maintaining the stability of the modified protein.

    • Solution: Optimize the buffer.

      • Adjust pH and ionic strength: Screen different buffer conditions to find one that best maintains the solubility and stability of your bioconjugate.

      • Include additives: Consider adding stabilizing agents to your storage buffer, such as glycerol or a low concentration of a non-ionic surfactant.

Data Presentation

Table 1: Comparison of Common Blocking Agents

The following table summarizes the effectiveness of various blocking agents in reducing non-specific binding, primarily in the context of immunoassays. While not specific to the conjugation reaction itself, this data provides a useful starting point for optimizing blocking steps in your overall workflow.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective for many applications, readily available.[10][11]Can be a source of contamination, may not be suitable for all antibody-based applications due to potential cross-reactivity.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.[12]Contains phosphoproteins and biotin, which can interfere with certain assays.[12]
Tween-20 0.05-0.1% (v/v)Reduces hydrophobic interactions, compatible with most systems.[11][13]May not be as effective as protein-based blockers for all types of non-specific binding.
Polyethylene Glycol (PEG) VariesHighly hydrophilic, effectively reduces hydrophobic interactions.Can be more expensive, optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a Succinimidyl Carbamate Reagent

This protocol provides a general guideline for conjugating a succinimidyl carbamate-activated molecule to a protein. Optimization of molar ratios, concentrations, and reaction times is recommended for each specific application.

  • Prepare the Protein Solution:

    • Dissolve the protein to be conjugated in a non-amine-containing buffer at a pH of 8.0-9.0. A recommended buffer is 100 mM sodium bicarbonate buffer, pH 8.3.

    • The protein concentration should ideally be 1-10 mg/mL.

    • Ensure the protein solution is free of any stabilizers that contain primary amines (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Succinimidyl Carbamate Solution:

    • Immediately before use, dissolve the succinimidyl carbamate reagent in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the succinimidyl carbamate solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. Protect from light if the reagent is light-sensitive.

  • Quench the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted succinimidyl carbamate is deactivated.

  • Purify the Conjugate:

    • Remove unreacted reagent, quenching agent, and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or ultrafiltration.

    • Exchange the purified conjugate into a suitable storage buffer.

Protocol 2: Surface Passivation to Reduce Non-Specific Binding

This protocol describes a general method for passivating a surface (e.g., a 96-well plate) to minimize non-specific binding of bioconjugates.

  • Prepare the Blocking Solution:

    • Prepare a 1-2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS).

  • Incubate the Surface:

    • Add the blocking solution to the surface, ensuring it is completely covered.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Wash the Surface:

    • Discard the blocking solution.

    • Wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Use the Passivated Surface:

    • The surface is now ready for use in your assay.

Mandatory Visualizations

Succinimidyl_Carbamate_Reaction Protein Protein-NH2 (Primary Amine on Lysine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack (pH 8.0-9.0) SC R-O-C(=O)-O-Su (Succinimidyl Carbamate) SC->Intermediate Conjugate Protein-NH-C(=O)-O-R (Stable Urea Linkage) Intermediate->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Leaving Group Departure

Caption: Succinimidyl carbamate reaction with a primary amine on a protein.

Troubleshooting_Workflow Start High Non-Specific Binding CheckBlocking Is surface blocking adequate? Start->CheckBlocking CheckBuffer Are buffer conditions optimized? CheckBlocking->CheckBuffer Yes OptimizeBlocking Implement/Optimize Blocking (e.g., BSA, Tween-20) CheckBlocking->OptimizeBlocking No CheckPurification Is purification sufficient? CheckBuffer->CheckPurification Yes OptimizeBuffer Modify Buffer (e.g., add salt, surfactant) CheckBuffer->OptimizeBuffer No OptimizePurification Improve Purification (e.g., SEC, dialysis) CheckPurification->OptimizePurification No End Reduced Non-Specific Binding CheckPurification->End Yes OptimizeBlocking->CheckBuffer OptimizeBuffer->CheckPurification OptimizePurification->End

Caption: Troubleshooting workflow for high non-specific binding.

NonSpecific_Binding_Causes_Solutions cluster_causes Causes of Non-Specific Binding cluster_solutions Solutions Hydrophobic Hydrophobic Interactions Surfactants Surfactants (Tween-20) Hydrophobic->Surfactants PEG Hydrophilic Linkers (PEG) Hydrophobic->PEG Electrostatic Electrostatic Interactions Salt Increase Salt Conc. (NaCl) Electrostatic->Salt Surface Reactive Surface Blocking Blocking Agents (BSA, Casein) Surface->Blocking Passivation Surface Passivation Surface->Passivation

Caption: Causes of non-specific binding and their corresponding solutions.

References

Technical Support Center: Purification of 2,5-Dioxopyrrolidin-1-yl Methylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming purification challenges of 2,5-Dioxopyrrolidin-1-yl methylcarbamate conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common issues encountered during the purification of these important bioconjugates.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of your this compound conjugate.

ProblemPossible CauseRecommended Solution
Low Yield of Final Conjugate Hydrolysis of the NHS Ester: The 2,5-dioxopyrrolidin-1-yl (NHS) ester is susceptible to hydrolysis, which is accelerated at higher pH and in aqueous solutions.[1][2]- Perform the conjugation reaction at a slightly basic pH (7.2-8.5) as a compromise between reaction efficiency and hydrolysis rate.[1][2] - Use anhydrous solvents like DMSO or DMF to dissolve the NHS-activated methylcarbamate before adding it to the reaction buffer.[1] - Work quickly and at low temperatures (4°C or on ice) to minimize hydrolysis during the reaction and purification steps.
Inefficient Conjugation Reaction: The reaction between the NHS-activated methylcarbamate and the primary amine on your biomolecule may not have gone to completion.- Optimize the molar ratio of the NHS-activated methylcarbamate to your biomolecule. A 5- to 20-fold molar excess of the labeling reagent is often recommended.[3] - Ensure the concentration of the protein or biomolecule is sufficiently high (typically >2 mg/mL) to favor the conjugation reaction over hydrolysis.[4] - Check the pH of your reaction buffer; it should be between 7.2 and 8.5 for efficient conjugation to primary amines.[1][2]
Loss of Conjugate During Purification: The purification method may not be suitable for your specific conjugate, leading to product loss.- For larger biomolecules like proteins, size-exclusion chromatography (SEC) is a common and effective method to separate the conjugate from excess labeling reagent and byproducts.[1] - If using reverse-phase HPLC (RP-HPLC), be aware that the hydrophobicity of your conjugate may differ significantly from the unlabeled biomolecule. Adjust the gradient accordingly. N-succinimidyl carbamate (NSC) peptides, which are structurally similar, have been shown to be stable during RP-HPLC purification.[5] - For oligonucleotide conjugates, ethanol precipitation can be a useful initial purification step.[4][5]
Presence of Impurities in the Final Product Unreacted Labeling Reagent and Byproducts: Hydrolyzed NHS ester (N-hydroxysuccinimide and the corresponding carboxylic acid) and unreacted this compound may co-elute with your conjugate.- Gel filtration (size-exclusion chromatography) is highly effective at separating the larger conjugate from smaller molecules like unreacted reagents and byproducts.[1] - Dialysis or the use of desalting columns can also efficiently remove these small molecule impurities.[3]
Protein Aggregates: The conjugation process or subsequent purification steps can sometimes induce protein aggregation.- Analyze your sample using size-exclusion chromatography (SEC) to detect high-molecular-weight aggregates.[6][7] - Optimize buffer conditions (e.g., pH, ionic strength, addition of stabilizers) to minimize aggregation.[8]
Side Reactions: While NHS esters primarily react with primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, especially at higher pH.[9]- Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines.[1][2] - Characterize your conjugate using mass spectrometry to identify any unexpected modifications.
Difficulty in Characterizing the Conjugate Heterogeneity of the Conjugate: For proteins with multiple primary amines (N-terminus and lysine residues), the conjugation process can result in a heterogeneous mixture of molecules with varying numbers of attached methylcarbamate groups.- Use analytical techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to separate different species based on the degree of labeling.[10] - Mass spectrometry is a powerful tool to determine the distribution of different conjugate species.
Inaccurate Purity Assessment: The chosen analytical method may not be able to resolve the conjugate from impurities.- High-performance liquid chromatography (HPLC) is a robust method for assessing protein purity. Common modes include size-exclusion (SEC), reverse-phase (RP-HPLC), and ion-exchange (IEX) chromatography.[7][11] - The purity can be calculated based on the relative peak areas in the chromatogram.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein?

A1: The optimal pH is a balance between reaction efficiency and the stability of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1][2] At a lower pH, the primary amines on the protein are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation yields.[1]

Q2: How can I remove unreacted this compound and its hydrolysis byproducts after the reaction?

A2: For macromolecular conjugates like proteins and antibodies, size-based separation methods are very effective. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method and efficiently separates the large conjugate from small molecules.[1]

  • Dialysis: Dialyzing the reaction mixture against a suitable buffer will remove small molecule impurities.

  • Desalting Columns: These are a quick alternative to dialysis for buffer exchange and removal of small molecules.[3]

Q3: My protein conjugate appears to be aggregating. What can I do?

A3: Protein aggregation can be triggered by the conjugation process or the purification conditions. To mitigate this:

  • Optimize Buffer Conditions: Ensure the pH of your buffers is not near the isoelectric point of your protein. The addition of stabilizers such as sugars, polyols, or certain amino acids can also help.[8]

  • Control Protein Concentration: High protein concentrations can sometimes promote aggregation. You may need to work with more dilute solutions, although this can impact conjugation efficiency.

  • Gentle Handling: Avoid vigorous vortexing or harsh agitation that can denature the protein.

  • Analytical Check: Use size-exclusion chromatography (SEC) to monitor for the presence of aggregates.[6][7]

Q4: How can I determine the degree of labeling (i.e., the number of methylcarbamate groups per biomolecule)?

A4: Several methods can be used to determine the degree of labeling:

  • Mass Spectrometry: This is a direct and accurate method to determine the mass of the conjugate and thereby calculate the number of attached methylcarbamate groups.

  • UV-Vis Spectroscopy: If the methylcarbamate reagent contains a chromophore, you can use its absorbance to quantify the degree of labeling. For unlabeled methylcarbamate, other colorimetric assays for primary amines can be used to quantify the remaining free amines after conjugation.

  • Chromatography: Techniques like hydrophobic interaction chromatography (HIC) can sometimes separate species with different degrees of labeling, allowing for quantification.[10]

Q5: What is the stability of the formed methylcarbamate linkage?

A5: The carbamate linkage formed is generally stable. Carbamates are known for their chemical stability and are often used in drug design for this reason. The amide bond formed between the methylcarbamate and the primary amine of the biomolecule is a stable covalent bond.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate buffer, 0.1 M sodium bicarbonate buffer).

    • The protein concentration should ideally be between 2-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer via dialysis or a desalting column.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

    • The concentration of the stock solution should be high enough so that the volume of organic solvent added to the protein solution is less than 10% of the total reaction volume.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5- to 20-fold) of the dissolved labeling reagent to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine (e.g., Tris, glycine, or ethanolamine) can be added to a final concentration of about 50 mM to react with any remaining NHS ester.

Protocol 2: Purification of the Protein-Methylcarbamate Conjugate using Size-Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 or a pre-packed desalting column) with a suitable storage buffer for your protein (e.g., PBS).

  • Sample Loading:

    • Load the entire reaction mixture onto the equilibrated column.

  • Elution:

    • Elute the conjugate with the equilibration buffer.

    • The protein conjugate will elute in the void volume, while the smaller, unreacted labeling reagent and byproducts will be retained by the column matrix and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

    • Pool the protein-containing fractions.

    • Analyze the purity of the pooled fractions by SDS-PAGE and/or analytical HPLC.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation:

    • A standard HPLC system with a UV detector.

    • A C4 or C18 reverse-phase column suitable for protein analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Inject the purified conjugate onto the column equilibrated with a low percentage of Mobile Phase B.

    • Develop a linear gradient to increase the concentration of Mobile Phase B to elute the conjugate. The exact gradient will depend on the hydrophobicity of the conjugate and the protein. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Data Analysis:

    • Monitor the elution profile at 220 nm or 280 nm.

    • The purity of the conjugate is determined by integrating the peak area of the main conjugate peak and dividing it by the total area of all peaks in the chromatogram.[7]

Visualizations

Experimental Workflow for Conjugation and Purification

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix and Incubate (RT or 4°C) protein_prep->conjugation reagent_prep Dissolve NHS-Methylcarbamate in Anhydrous DMSO/DMF reagent_prep->conjugation sec Size-Exclusion Chromatography (SEC) conjugation->sec Crude Reaction Mixture hplc Purity Assessment (HPLC) sec->hplc Purified Fractions ms Characterization (Mass Spectrometry) sec->ms final_product Purified Conjugate hplc->final_product ms->final_product

Caption: Workflow for the conjugation and purification of protein-methylcarbamate conjugates.

Troubleshooting Logic for Low Conjugate Yield

G cluster_reaction Reaction Troubleshooting cluster_purification_steps Purification Troubleshooting cluster_reagents Reagent Troubleshooting start Low Conjugate Yield check_reaction Check Conjugation Reaction Conditions start->check_reaction check_purification Review Purification Protocol start->check_purification check_reagents Verify Reagent Quality start->check_reagents ph Is pH 7.2-8.5? check_reaction->ph molar_ratio Is Molar Ratio of Reagent Sufficient? check_reaction->molar_ratio concentration Is Protein Concentration >2 mg/mL? check_reaction->concentration method Is Purification Method Appropriate (e.g., SEC)? check_purification->method loss Monitor Fractions for Product Loss check_purification->loss hydrolysis Was NHS-Methylcarbamate Hydrolyzed? (Use fresh) check_reagents->hydrolysis solvent Was Anhydrous Solvent Used? check_reagents->solvent ph->start Adjust pH molar_ratio->start Increase Ratio concentration->start Increase Concentration method->start Change Method loss->start Optimize Collection hydrolysis->start Use Fresh Reagent solvent->start Ensure Anhydrous

Caption: A troubleshooting decision tree for addressing low yields of the conjugate.

Signaling Pathway of NHS-Methylcarbamate Conjugation and Hydrolysis

G cluster_reaction Reaction Pathways reagent 2,5-Dioxopyrrolidin-1-yl Methylcarbamate conjugate Protein-NH-CO-NH-CH3 (Stable Carbamate Linkage) reagent->conjugate Conjugation (pH 7.2-8.5) hydrolysis_product HOOC-(CH2)2-CO-NH-CH3 + N-Hydroxysuccinimide reagent->hydrolysis_product Hydrolysis (H2O) protein Protein-NH2 (Primary Amine) protein->conjugate

Caption: Reaction pathways for NHS-methylcarbamate: desired conjugation versus hydrolysis.

References

Technical Support Center: Synthesis and Purification of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 2,5-Dioxopyrrolidin-1-yl methylcarbamate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this process.

Experimental Protocols

A detailed methodology for the synthesis and purification of this compound is provided below. This protocol is designed for scalability and reproducibility.

Synthesis of this compound

Reaction Scheme:

synthesis_pathway cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product N_hydroxysuccinimide N-Hydroxysuccinimide Reaction_mixture Reaction in Anhydrous Dichloromethane with Triethylamine (catalyst) N_hydroxysuccinimide->Reaction_mixture Methyl_isocyanate Methyl Isocyanate Methyl_isocyanate->Reaction_mixture Product 2,5-Dioxopyrrolidin-1-yl methylcarbamate Reaction_mixture->Product

Caption: Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialPurity/Grade
N-Hydroxysuccinimide (NHS)≥98%
Methyl Isocyanate≥98%
Triethylamine (TEA)≥99.5%, anhydrous
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ethyl AcetateACS Grade
HexanesACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Granular

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane (10 mL/g of NHS).

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of Methyl Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of N-hydroxysuccinimide indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification Workflow:

purification_workflow Crude_Product Crude Product Recrystallization Recrystallization (Ethyl Acetate/Hexanes) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Washing Washing with Cold Hexanes Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure 2,5-Dioxopyrrolidin-1-yl methylcarbamate Drying->Pure_Product

Caption: Purification workflow for the final product.

Procedure:

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature, and then place it in a refrigerator (2-8 °C) for at least 4 hours to facilitate crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum at room temperature to a constant weight.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and purification of this compound.

troubleshooting_guide cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions_synthesis Potential Solutions (Synthesis) cluster_solutions_purification Potential Solutions (Purification) Low_Yield Low or No Product Formation Check_Reagents Check Purity and Anhydrous Nature of Reagents and Solvents Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Temperature and Time Low_Yield->Optimize_Conditions Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Optimize_Conditions Side_Products Formation of Side Products Control_Addition Ensure Slow and Controlled Addition of Methyl Isocyanate Side_Products->Control_Addition Oily_Product Product Oils Out During Recrystallization Adjust_Solvent_Ratio Adjust Ethyl Acetate/Hexanes Ratio Oily_Product->Adjust_Solvent_Ratio Poor_Crystal_Formation Poor Crystal Formation Slow_Cooling Ensure Slow Cooling During Crystallization Poor_Crystal_Formation->Slow_Cooling Low_Purity Low Purity After Recrystallization Multiple_Recrystallizations Perform Multiple Recrystallizations Low_Purity->Multiple_Recrystallizations

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the synthesis?

A1: The most critical factor is maintaining anhydrous conditions throughout the reaction. Methyl isocyanate is highly reactive towards water, which will lead to the formation of N-methylcarbamic acid and subsequently N,N'-dimethylurea, reducing the yield of the desired product. Ensure all glassware is oven-dried and reagents and solvents are of anhydrous grade.

Q2: My reaction is incomplete even after 16 hours. What should I do?

A2: An incomplete reaction can be due to several factors:

  • Insufficient Base: Ensure the correct stoichiometry of triethylamine is used. A slight excess can help drive the reaction to completion.

  • Low Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, the reaction should be allowed to proceed at room temperature. If the ambient temperature is too low, the reaction rate will be slower.

  • Reagent Quality: The purity of N-hydroxysuccinimide and methyl isocyanate is crucial. Impurities can interfere with the reaction.

Q3: I am observing a significant amount of a white precipitate in my reaction mixture. What is it?

A3: A common byproduct is N,N'-dimethylurea, which is a white solid with low solubility in dichloromethane. This can form if the methyl isocyanate reacts with any residual water or with the product of its reaction with water. To minimize this, ensure strictly anhydrous conditions and a controlled, slow addition of methyl isocyanate.

Q4: During recrystallization, my product is oiling out instead of forming crystals. How can I resolve this?

A4: Oiling out typically occurs when the solution is supersaturated or cooled too quickly. To resolve this:

  • Adjust Solvent Ratio: Add a small amount of ethyl acetate to the hot mixture to fully dissolve the oil, then add hexanes more slowly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in the refrigerator. Seeding with a small crystal of the pure product can also induce crystallization.

  • Try a Different Solvent System: If the issue persists, consider alternative recrystallization solvents such as isopropanol or acetone/hexanes.

Q5: What is the expected purity of the final product after one recrystallization?

A5: A single, carefully performed recrystallization should yield a product with a purity of >98% as determined by HPLC and ¹H NMR. If the purity is lower, a second recrystallization may be necessary.

Parameter Expected Value
Yield (after purification) 60-75%
Purity (HPLC) >98%
Melting Point 138-142 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.2 (br s, 1H, NH), 3.0 (d, 3H, CH₃), 2.8 (s, 4H, CH₂CH₂)

This technical support guide is intended to provide a robust framework for the synthesis and purification of this compound. For further assistance, please consult relevant safety data sheets (SDS) and peer-reviewed literature.

Validation & Comparative

A Head-to-Head Comparison: 2,5-Dioxopyrrolidin-1-yl Methylcarbamate vs. NHS Esters for Amine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of amine groups is a cornerstone of therapeutic and diagnostic development. The choice of activating reagent is critical to the efficiency of the conjugation and the stability of the final product. This guide provides an objective comparison of two common amine-reactive functionalities: 2,5-Dioxopyrrolidin-1-yl methylcarbamate and N-Hydroxysuccinimide (NHS) esters, supported by available experimental data and detailed protocols.

Introduction to Amine Modification Chemistries

The primary amino groups found on the N-terminus of proteins and the side chain of lysine residues are frequent targets for modification due to their nucleophilicity. Reagents that can efficiently and selectively react with these amines under physiological conditions are invaluable. Both 2,5-Dioxopyrrolidin-1-yl carbamates and NHS esters are employed for this purpose, reacting with primary amines to form stable covalent bonds. However, the nature of the resulting linkage—a carbamate versus an amide—and the reactivity and stability of the reagents themselves present key differences that can influence the outcome of a conjugation strategy.

Reagent Profiles

This compound is a type of N-succinimidyl carbamate (NSC). These reagents are typically synthesized by activating an amine-containing molecule with di(N-succinimidyl) carbonate (DSC). The resulting activated carbamate is reactive towards primary amines, forming a stable carbamate linkage.

NHS Esters are one of the most widely used classes of reagents for amine modification. They are formed by activating a carboxylic acid with N-hydroxysuccinimide, often facilitated by a carbodiimide like EDC. NHS esters react with primary amines to yield a highly stable amide bond.

Performance Comparison: Reactivity, Stability, and Efficiency

ParameterThis compoundNHS Esters
Reactive Group N-Succinimidyl CarbamateN-Succinimidyl Ester
Resulting Linkage CarbamateAmide
Reaction pH Typically pH 8.0[1][2]Optimal pH 8.3-8.5[3]
Reactivity Described as reacting "efficiently within minutes" with proteins.[1][2]Reaction with amines is rapid, but competes with hydrolysis. The rate of aminolysis can be significantly lower than the rate of hydrolysis, especially with low protein concentrations.[4][5]
Reagent Stability N-Succinimidyl carbamate derivatives have been shown to be stable with no observed hydrolysis during RP-HPLC purification, lyophilization, or storage.[1][2]Susceptible to hydrolysis, particularly at higher pH. The half-life in aqueous solution can be short, necessitating fresh preparation of solutions.[3]
Linkage Stability Generally considered stable, with some sources suggesting good chemical and proteolytic stability.[6] However, other reports indicate that carbamate bonds can be less stable than amide bonds in certain biological contexts.[7] Proteins modified with N-succinimidyl carbamates have been reported to have similar stability to those modified with NHS esters.[8]The resulting amide bond is widely regarded as being highly stable under physiological conditions.[3]
Side Reactions The primary competing reaction is hydrolysis of the activated carbamate.In addition to hydrolysis, NHS esters have been reported to have side reactions with other nucleophilic amino acid residues such as tyrosine and serine.
Labeling Efficiency Can achieve good yields in peptide and protein conjugation.[1][2]Can be high, but is highly dependent on reaction conditions, particularly pH and protein concentration, due to the competing hydrolysis reaction.[9]

Experimental Methodologies

Detailed protocols for the use of each reagent are crucial for successful and reproducible bioconjugation.

Protocol for Amine Modification with this compound (NSC-Reagent)

This protocol is based on the methodology for using N-succinimidyl carbamate-activated peptides for protein conjugation.[1][2]

  • Reagent Preparation:

    • Dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Protein Preparation:

    • Dissolve the protein to be modified in a non-amine-containing buffer at pH 8.0, such as 0.1 M sodium phosphate buffer.

    • Ensure the protein solution is free from other amine-containing substances like Tris or glycine.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NSC-reagent to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification:

    • Remove the excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration against a suitable buffer like PBS.

Protocol for Amine Modification with NHS Esters

This is a general protocol for labeling proteins with NHS ester reagents.[3][10]

  • Reagent Preparation:

    • Allow the vial of the NHS ester to warm to room temperature before opening.

    • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.

    • The protein concentration should ideally be 2-10 mg/mL to ensure efficient labeling.

    • The protein solution must be free of amine-containing buffers or stabilizers.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein should be determined empirically.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light if the label is fluorescent.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification:

    • Separate the labeled protein from unreacted NHS ester and byproducts using size exclusion chromatography, dialysis, or other suitable purification methods.

Visualizing the Chemistries and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction_Mechanisms cluster_NSC This compound Reaction cluster_NHS NHS Ester Reaction NSC 2,5-Dioxopyrrolidin-1-yl Methylcarbamate R-NH₂ Carbamate Carbamate Linkage (R-NH-CO-NH-CH₃) N-Hydroxysuccinimide NSC:reagent->Carbamate:product + Protein-NH₂ (pH 8.0) NHS NHS Ester (R-CO-O-NHS) R'-NH₂ Amide Amide Linkage (R-CO-NH-R') N-Hydroxysuccinimide NHS:reagent->Amide:product + Protein-NH₂ (pH 8.3-8.5)

Reaction mechanisms for amine modification.

Experimental_Workflow cluster_common_steps General Workflow cluster_NSC_specifics NSC Specifics cluster_NHS_specifics NHS Ester Specifics Reagent_Prep Prepare Reagent Stock (Anhydrous DMSO/DMF) Conjugation Incubate Reagent with Protein Reagent_Prep->Conjugation Protein_Prep Prepare Protein in Amine-Free Buffer Protein_Prep->Conjugation Purification Purify Conjugate (SEC, Dialysis, etc.) Conjugation->Purification Quench Optional: Quench with Tris/Glycine Conjugation->Quench Analysis Characterize Conjugate Purification->Analysis NSC_pH pH 8.0 NSC_pH->Protein_Prep NHS_pH pH 8.3-8.5 NHS_pH->Protein_Prep Quench->Purification

Comparative experimental workflow.

Conclusion and Recommendations

Both this compound and NHS esters are effective reagents for the modification of primary amines in biomolecules. The choice between them may depend on the specific requirements of the application.

  • NHS esters are a well-established and widely used technology. The resulting amide bond is exceptionally stable, making it ideal for applications requiring long-term stability of the conjugate. However, researchers must be mindful of the reagent's susceptibility to hydrolysis, which necessitates careful control of reaction conditions, particularly pH and the timely use of freshly prepared reagent solutions.

  • This compound presents a valuable alternative. The greater stability of the activated N-succinimidyl carbamate reagent to hydrolysis during storage and handling is a significant advantage.[1][2] The resulting carbamate linkage is generally stable, though it may be more susceptible to enzymatic cleavage than an amide bond in certain biological environments, a factor that could be exploited in prodrug design.[7]

For applications where the extreme stability of an amide bond is paramount and reaction conditions can be tightly controlled, NHS esters remain an excellent choice. For applications where reagent stability and ease of handling are a priority, or where a carbamate linkage is desired, This compound offers a robust and efficient alternative. Further direct comparative studies are needed to quantitatively delineate the reaction kinetics and long-term stability of the resulting conjugates in various biological media to further guide the selection process.

References

A Researcher's Guide to Amine-Reactive Crosslinking Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-reactive crosslinking agents are indispensable tools in a wide array of scientific disciplines, from fundamental protein interaction studies to the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).[1] These reagents function by forming stable covalent bonds with primary amines (–NH2), which are readily available on the N-terminus of polypeptide chains and the side chains of lysine residues.[2] This guide provides an objective comparison of common amine-reactive crosslinkers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application.

Comparative Analysis of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is dictated by several factors, including the desired bond stability, solubility, cell membrane permeability, spacer arm length, and whether the linkage needs to be reversible (cleavable).[1][3] The most prevalent class of amine-reactive crosslinkers is N-hydroxysuccinimide (NHS) esters, favored for their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7-9).[1][4][5][6][7] An alternative, imidoesters, react rapidly at alkaline pH to form amidine bonds; however, these bonds are reversible at high pH, making NHS esters the more popular choice for most applications.[4]

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)DSP (Dithiobis(succinimidyl propionate))SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Homobifunctional NHS esterHomobifunctional Sulfo-NHS esterHomobifunctional NHS esterHeterobifunctional NHS ester & Maleimide
Target Functionality Primary AminesPrimary AminesPrimary AminesPrimary Amines & Sulfhydryls
Spacer Arm Length 11.4 Å11.4 Å12.0 Å8.3 Å (spacer)
Cleavable? No[7]No[8]Yes (by reducing agents like DTT)[9]No
Water Soluble? No (dissolve in DMSO/DMF)[5][6][7]Yes[5][6][8]No (dissolve in DMSO/DMF)No (dissolve in DMSO/DMF)
Membrane Permeable? Yes[5][6][7]No[5][6][8]Yes[9]Yes
Optimal Reaction pH 7.0 - 9.0[5][7]7.0 - 9.0[5][6]7.0 - 9.07.0-9.0 (Amine), 6.5-7.5 (Sulfhydryl)
Key Applications Intracellular protein crosslinking, fixing transient protein interactions.[7][9]Cell-surface protein crosslinking.[5][6]Reversible crosslinking, identifying interacting proteins via pull-down assays.[9]Creating antibody-enzyme conjugates, preparing immunogens.[2][10]
Advantages Can penetrate cells to study internal protein complexes.[6][7]High water solubility, ideal for cell-surface studies without lysing the cell.[5][8]Cleavable disulfide bond allows for separation of crosslinked proteins for analysis.[9]Allows for controlled, two-step conjugation, minimizing self-conjugation.[10][11]
Disadvantages Requires organic solvent, which can impact protein structure.[5]Cannot penetrate cell membranes.[5][8]Requires organic solvent; disulfide bond can be sensitive to other reagents.SMCC-modified proteins can be unstable and prone to self-reaction if the protein contains both amines and thiols.[10]

Visualizing Crosslinking Chemistry and Workflows

Reaction Mechanism of NHS Ester Crosslinkers

The core reaction involves a nucleophilic attack from the primary amine on the electrophilic NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

NHS_Reaction reactant reactant product product plus plus arrow R1 Protein-NH₂ (Primary Amine) p1 + R2 NHS-Ester Crosslinker P1 Protein-NH-CO-Crosslinker (Stable Amide Bond) R2->P1 pH 7-9 p2 + P2 NHS (Byproduct)

Caption: Reaction of an NHS ester with a primary amine.

Decision-Making Workflow for Crosslinker Selection

Choosing the correct crosslinker is critical for experimental success. This diagram outlines a logical path for selecting between common homobifunctional crosslinkers based on experimental requirements.

Crosslinker_Choice question question reagent reagent start start A Start: Study Protein Interactions B Target Location? A->B D_intra Use DSS (Membrane Permeable) B->D_intra Intracellular E_surf Use BS3 (Membrane Impermeable) B->E_surf Cell Surface C Need to reverse the crosslink? F_rev Use DSP (Cleavable) C->F_rev Yes G_nonrev Use DSS / BS3 (Non-Cleavable) C->G_nonrev No D_intra->C E_surf->C

Caption: A decision tree for selecting a homobifunctional crosslinker.

General Experimental Workflow for Protein Crosslinking

A typical crosslinking experiment involves several key stages, from sample preparation to analysis. This workflow provides a high-level overview of the process.

Exp_Workflow A 1. Prepare Protein Sample (in amine-free buffer, e.g., PBS, pH 7.2-8.0) B 2. Prepare Fresh Crosslinker Solution (e.g., DSS in DMSO, BS3 in aqueous buffer) A->B C 3. Add Crosslinker to Protein Sample (e.g., 10-50 fold molar excess) B->C D 4. Incubate (e.g., 30-60 min at room temp or 2 hrs at 4°C) C->D E 5. Quench Reaction (Add 1M Tris or Glycine) D->E F 6. Analyze Results E->F G SDS-PAGE Analysis F->G H Mass Spectrometry (XL-MS) F->H I Western Blotting F->I

Caption: A generalized workflow for protein crosslinking experiments.

Experimental Protocols

Protocol 1: Crosslinking Protein Complexes using BS3 (Water-Soluble)

This protocol is designed for crosslinking proteins on the cell surface or for purified protein complexes in an aqueous environment.

Materials:

  • BS3 Crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-9.0. Avoid buffers containing primary amines like Tris.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (1 M glycine can also be used).[5][6]

  • Protein sample (≥ 2 mg/mL for optimal results).[12]

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in the appropriate Conjugation Buffer. If buffer exchange is needed, use dialysis or a desalting column.

  • Prepare Crosslinker: Immediately before use, dissolve BS3 in the Conjugation Buffer to a concentration of 10-25 mM.[5] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[5][6] The half-life of hydrolysis for NHS-esters is about 10 minutes at pH 8.6 and 4°C.[4]

  • Crosslinking Reaction: Add the BS3 solution to the protein sample. The final concentration of the crosslinker typically ranges from 1-5 mM.[6] A common starting point is a 10- to 50-fold molar excess of crosslinker over protein.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13] Incubation at a lower temperature can help control the reaction rate.

  • Quench Reaction: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[5] The primary amines in the quenching buffer will react with any excess, unreacted BS3.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, to visualize the formation of higher molecular weight species, or for mass spectrometry to identify crosslinked peptides.[14]

Protocol 2: Intracellular Crosslinking using DSS (Water-Insoluble)

This protocol is for capturing protein interactions within a cellular environment, taking advantage of DSS's ability to permeate cell membranes.

Materials:

  • DSS Crosslinker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Ice-cold PBS, pH 8.0.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[6]

  • Suspension cells or adherent cells.

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS.[5][6]

    • For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).

  • Prepare Crosslinker: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO.[5]

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.[6] Gently mix and incubate for 30 minutes at room temperature.

  • Quench Reaction: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature with gentle mixing.

  • Cell Lysis and Analysis: After quenching, cells can be pelleted and lysed using standard protocols. The resulting lysate contains the "fixed" protein complexes, which can then be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting to identify interacting partners.[9][14]

References

A Comparative Guide to Mass Spectrometry Methods for Validating Protein Modification by 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative immunoassays for the validation of protein modification by 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a reagent that induces protein carbamylation. We present a detailed overview of the experimental protocols, quantitative data from performance comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to Protein Carbamylation and its Validation

Protein carbamylation is a post-translational modification (PTM) where an isocyanic acid molecule reacts with the primary amine groups of proteins, primarily at the N-terminus and the ε-amino group of lysine residues. This modification can alter the structure, function, and stability of proteins and has been implicated in various physiological and pathological processes. The reagent this compound is utilized to introduce a methylcarbamoyl group, a specific type of carbamylation. Validating this modification is crucial for understanding its biological consequences and for the development of therapeutics targeting carbamylated proteins.

Mass spectrometry (MS) has become a cornerstone for the analysis of protein PTMs, offering high sensitivity and the ability to pinpoint the exact modification sites.[1] Alongside MS, traditional immunoassay techniques such as ELISA and Western blotting provide valuable tools for the detection and quantification of carbamylated proteins.

Mass Spectrometry-Based Methods: A Quantitative Comparison

Mass spectrometry offers several powerful approaches for the analysis of protein carbamylation. The two main strategies are bottom-up and top-down proteomics. In bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to MS analysis, while in top-down proteomics, intact proteins are analyzed.[2][3] For quantitative analysis, two primary methods are employed: label-free quantification and isobaric labeling.

MethodPrincipleAdvantagesDisadvantages
Bottom-Up Proteomics Proteins are digested into peptides, which are then analyzed by LC-MS/MS.High throughput, well-established protocols, effective for large-scale identification.[2][3]Incomplete sequence coverage, potential loss of PTM information during sample preparation.
Top-Down Proteomics Intact proteins are introduced into the mass spectrometer for analysis.Provides a complete view of PTMs on the entire protein, no information loss from digestion.Technically challenging for large proteins and complex mixtures.
Label-Free Quantification (LFQ) Relative protein abundance is determined by comparing the signal intensities of peptides or the number of spectral counts.Cost-effective, simpler workflow, no limit to the number of samples for comparison.[4]Requires stringent normalization, susceptible to experimental variability, may have lower precision.[4]
Isobaric Labeling (e.g., TMT) Peptides from different samples are labeled with isobaric tags that have the same mass but generate different reporter ions upon fragmentation, allowing for relative quantification.High multiplexing capability (up to 16 samples), increased throughput, reduced experimental variability.[4]Higher cost, potential for ratio compression due to co-isolation of interfering ions.[4]
Data-Independent Acquisition (DIA) All ions within a selected mass range are fragmented, providing a comprehensive dataset.High reproducibility, fewer missing values, good for large-scale studies.[5][6]Requires complex data analysis and often a spectral library for identification.[5]

Quantitative Performance Metrics:

MetricLabel-Free (pSRM)Isobaric Labeling (TMT)DIA
Dynamic Range ~200-fold~10-foldHigh
Coefficient of Variation (CV) 22-31% (median)[7]Lower than label-free< 5% (median)[6]
Reproducibility Moderate[7]HighHigh[5][6]
Sensitivity HighHighHigh

Experimental Protocols

Bottom-Up Proteomics Workflow for Carbamylation Analysis

This protocol outlines a standard bottom-up approach for identifying and quantifying carbamylated proteins.

1. Protein Extraction and In-Solution Digestion:

  • Lyse cells or tissues in a buffer containing 8 M urea and 100 mM Tris, pH 8.5 to denature proteins.[3]

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[8]

  • Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Load the digested peptide mixture onto a reverse-phase C18 column.

  • Elute peptides using a gradient of increasing acetonitrile concentration.

  • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Specify carbamylation of lysine and protein N-termini as a variable modification.

  • For quantitative analysis, use software such as Skyline for label-free data or Proteome Discoverer for TMT data.

Experimental Workflow for Mass Spectrometry-Based Validation

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation In_Solution_Digestion In-Solution Digestion (Trypsin) Reduction_Alkylation->In_Solution_Digestion LC_Separation LC Separation In_Solution_Digestion->LC_Separation Peptide Mixture Tandem_MS Tandem MS (MS/MS) LC_Separation->Tandem_MS Database_Search Database Search Tandem_MS->Database_Search MS/MS Spectra Quantification Quantification Database_Search->Quantification Validation Validation Quantification->Validation Validation of Carbamylation

Caption: Workflow for bottom-up mass spectrometry analysis of protein carbamylation.

Alternative Methods: Immunoassays

Immunoassays provide a targeted approach for the detection and quantification of carbamylated proteins and can be used as orthogonal validation methods to complement mass spectrometry data.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be used to quantify the total amount of carbamylated protein in a sample.

Protocol for Carbamylated Protein ELISA:

  • Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest or with in vitro carbamylated protein standards. Incubate overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted samples and carbamylated protein standards to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Add a primary antibody that specifically recognizes carbamyl-lysine and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of carbamylated protein in the samples is determined by comparison to the standard curve.

Western Blotting

Western blotting allows for the detection of specific carbamylated proteins in a complex mixture and can provide information about their molecular weight.

Protocol for Western Blotting of Carbamylated Proteins:

  • Sample Preparation: Lyse cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for carbamyl-lysine overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoassay_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_western Western Blot Protein_Extraction_IA Protein Extraction Coating Coating Protein_Extraction_IA->Coating SDS_PAGE SDS-PAGE Protein_Extraction_IA->SDS_PAGE Blocking_E Blocking Coating->Blocking_E Sample_Incubation Sample Incubation Blocking_E->Sample_Incubation Antibody_Incubation_E Antibody Incubation Sample_Incubation->Antibody_Incubation_E Detection_E Detection Antibody_Incubation_E->Detection_E Quantification_IA Quantification_IA Detection_E->Quantification_IA Quantification Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking_W Blocking Transfer->Blocking_W Antibody_Incubation_W Antibody Incubation Blocking_W->Antibody_Incubation_W Detection_W Detection Antibody_Incubation_W->Detection_W Detection_IA Detection_IA Detection_W->Detection_IA Detection

Caption: A logical guide for selecting the appropriate method based on the research objective.

Conclusion

Validating protein modification by this compound requires a robust analytical strategy. Mass spectrometry, particularly bottom-up proteomics coupled with quantitative techniques like label-free DIA or isobaric labeling, provides a powerful platform for the identification and quantification of specific carbamylation sites. Immunoassays such as ELISA and Western blotting serve as excellent orthogonal methods for validating MS findings and for screening larger sample cohorts. The choice of method should be guided by the specific research question, available resources, and the desired level of detail. By carefully considering the advantages and limitations of each technique, researchers can design experiments that will yield accurate and reliable data on protein carbamylation.

References

A Head-to-Head Comparison: Succinimidyl Carbamate vs. Isothiocyanate for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reactive chemistry is paramount to success. This guide provides an objective comparison of two prominent amine-reactive functionalities: succinimidyl carbamate (NSC) and isothiocyanate (ITC). By examining their reaction mechanisms, stability, and optimal reaction conditions, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

At a Glance: Key Performance Characteristics

FeatureSuccinimidyl Carbamate (NSC)Isothiocyanate (ITC)
Target Residue Primary Amines (e.g., Lysine, N-terminus)Primary Amines, Thiols (Cysteine)
Resulting Linkage Carbamate (Urea)Thiourea
Optimal pH ~8.09.0 - 9.5 (for amine reactivity)
Reaction Speed Reported to be rapid (minutes)[1]Generally slower than NHS esters
Linkage Stability Good chemical and proteolytic stabilityVery stable in cellular and in vivo applications[2][3]
Side Reactions Susceptible to hydrolysisCan react with thiols, especially at lower pH
Reagent Stability Good stability during purification and storage[1]Can be sensitive to hydrolysis

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between succinimidyl carbamates and isothiocyanates lies in their reaction with primary amines, leading to distinct covalent linkages.

Succinimidyl Carbamate: This reagent reacts with the nucleophilic primary amine of a biomolecule, resulting in the formation of a stable carbamate (often referred to as a urea) bond. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating this reaction.

G cluster_0 Succinimidyl Carbamate Reaction Molecule R-O-C(=O)-NHS Conjugate R-O-C(=O)-NH-Protein Molecule->Conjugate + Protein-NH₂ Protein Protein-NH₂ Protein->Conjugate NHS NHS Conjugate->NHS - NHS

Reaction of succinimidyl carbamate with a primary amine.

Isothiocyanate: Isothiocyanates react with primary amines to form a stable thiourea linkage. This chemistry is widely recognized, with fluorescein isothiocyanate (FITC) being a classic example used for fluorescently labeling proteins.

G cluster_1 Isothiocyanate Reaction Molecule R-N=C=S Conjugate R-NH-C(=S)-NH-Protein Molecule->Conjugate + Protein-NH₂ Protein Protein-NH₂ Protein->Conjugate

Reaction of isothiocyanate with a primary amine.

A notable characteristic of isothiocyanates is their reactivity towards thiols, present in cysteine residues, to form a dithiocarbamate linkage.[2][4][5] This reaction is favored at a more neutral pH (around 6-8), while reactivity with amines is optimal at a higher pH (9-11) where the amine is deprotonated and more nucleophilic.[4][6] This pH-dependent selectivity can be exploited for site-specific modifications.

Performance Under the Microscope: A Comparative Analysis

ParameterSuccinimidyl CarbamateIsothiocyanateSupporting Data
Reaction pH Reactions are effectively carried out at pH 8.0.[1]Optimal labeling of amines occurs at pH 9.0-9.5. Reaction with thiols is more favorable at pH 6.5-8.0.[4][6]The higher pH for isothiocyanate-amine reactions is necessary to deprotonate the primary amine, increasing its nucleophilicity.[7]
Reaction Speed NSC-activated peptides have been shown to react efficiently with proteins within minutes.[1]The reaction of isothiocyanates with amines is generally considered to be slower than that of succinimidyl esters.Direct kinetic comparisons with succinimidyl carbamates are not readily available in the literature.
Stability of the Conjugate The resulting carbamate linkage is generally considered to have good chemical and proteolytic stability.The thiourea bond is reported to be extremely stable in cellular and in vivo applications.[2][3]One source suggests that the thiourea linkage may be more stable than the carbamate linkage.
Reagent Stability & Handling The NSC group has been reported to be stable during RP-HPLC purification, lyophilization, and storage, with no observed hydrolysis.[1]Isothiocyanates can be susceptible to hydrolysis, and it is often recommended to use freshly prepared solutions for bioconjugation. Benzylic-type isothiocyanates have shown susceptibility to hydrolysis under certain conditions.[8]The stability of the reactive group is a critical consideration for reproducibility and conjugation efficiency.
Specificity and Side Reactions The primary side reaction is hydrolysis of the succinimidyl group, which is in competition with the aminolysis reaction.[9][10]The main alternative reactivity is with thiol groups on cysteine residues, which can be modulated by pH.[4][5]The potential for side reactions necessitates careful control of reaction conditions and purification of the final conjugate.

Experimental Corner: Protocols for Amine Labeling

Below are generalized protocols for protein labeling using succinimidyl-activated reagents (adaptable for carbamates) and isothiocyanates.

Protocol 1: Protein Labeling with a Succinimidyl-Activated Reagent

This protocol is based on typical procedures for succinimidyl ester labeling and can be adapted for succinimidyl carbamates.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES).

  • Succinimidyl carbamate reagent.

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.3.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free buffer at the desired concentration. If necessary, perform dialysis or buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the succinimidyl carbamate reagent in an anhydrous organic solvent like DMSO or DMF.

  • Reaction: Add the dissolved succinimidyl carbamate to the protein solution while gently vortexing. The molar ratio of reagent to protein will need to be optimized but a starting point is often a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer.

  • Isothiocyanate reagent (e.g., FITC).

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Buffer Exchange: Transfer the protein into the high-pH reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

  • Reaction: Slowly add the isothiocyanate solution to the protein solution with stirring. A 5- to 15-fold molar excess of the reagent is a common starting point.

  • Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, with continuous gentle stirring and protected from light.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Separate the labeled protein from unreacted isothiocyanate and other byproducts using a size-exclusion column.

  • Characterization: Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The development of ADCs is a prime application of bioconjugation. The following diagram illustrates a generalized workflow for creating an ADC using either succinimidyl carbamate or isothiocyanate chemistry to conjugate a drug to an antibody.

G cluster_0 Antibody-Drug Conjugate (ADC) Workflow Ab Antibody Selection & Preparation Conjugation Bioconjugation Reaction (Antibody + Drug-Linker) Ab->Conjugation DrugLinker Drug-Linker Synthesis (with NSC or ITC) DrugLinker->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization of ADC (DAR, Purity, Aggregation) Purification->Characterization Functional In Vitro / In Vivo Functional Assays Characterization->Functional

A generalized workflow for the synthesis and evaluation of an ADC.

Conclusion: Making the Right Choice

Both succinimidyl carbamates and isothiocyanates are valuable tools for the bioconjugation of amines. The choice between them will depend on the specific requirements of the application.

  • Succinimidyl carbamates offer the advantage of rapid reaction kinetics and good stability of the reactive group, making them an attractive option for efficient and reproducible conjugations at a moderately basic pH.

  • Isothiocyanates are a well-established chemistry that forms highly stable thiourea linkages. Their pH-dependent selectivity for amines versus thiols provides an opportunity for more targeted conjugation strategies.

Researchers should carefully consider the pH sensitivity of their biomolecules, the desired stability of the final conjugate, and the potential for side reactions when selecting the optimal bioconjugation chemistry. For critical applications, empirical testing of both reagents may be warranted to determine the best performance for a specific biomolecule and payload.

References

Advantages and disadvantages of using 2,5-Dioxopyrrolidin-1-yl methylcarbamate over other reagents.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking reagent is a critical decision that can significantly impact the outcome of bioconjugation, drug delivery, and diagnostic assay development. Among the myriad of options, 2,5-Dioxopyrrolidin-1-yl methylcarbamate, an N-hydroxysuccinimide (NHS) ester, presents a unique proposition by forming a carbamate linkage upon reaction with primary amines, as opposed to the more common amide bond. This guide provides an in-depth comparison of this compound against other amine-reactive reagents, supported by experimental data and detailed protocols.

Executive Summary

This compound serves as an efficient reagent for the modification of primary amines on biomolecules such as proteins, peptides, and antibodies. Its primary distinction lies in the formation of a carbamate linkage, which offers different stability profiles compared to the amide bonds formed by other common NHS esters. This difference in linkage chemistry can be strategically exploited in applications such as the design of cleavable linkers in antibody-drug conjugates (ADCs) and other drug delivery systems. While offering unique advantages in specific contexts, the choice of this reagent should be carefully considered based on the desired stability and release characteristics of the final bioconjugate.

Comparison of Amine-Reactive Reagents

The performance of this compound is best understood in comparison to other amine-reactive reagents that result in the formation of a stable amide linkage.

FeatureThis compoundStandard NHS Esters (e.g., NHS-acetate)
Reactive Group N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Linkage Carbamate (-O-CO-NH-)Amide (-CO-NH-)
Relative Stability Generally less stable than amide bonds, susceptible to hydrolysis under certain physiological conditions.[1]Highly stable under physiological conditions.[2]
Key Advantage Potential for controlled release in drug delivery due to the cleavable nature of the carbamate bond.[3][4] Can serve as a safer alternative to toxic methyl isocyanate.High stability of the resulting conjugate is ideal for applications requiring long-term integrity.[2]
Potential Disadvantage Premature cleavage of the carbamate linkage in unintended environments could lead to off-target effects.The high stability of the amide bond may not be suitable for applications requiring drug release.

Experimental Data: A Comparative Overview

While direct, head-to-head quantitative comparisons in the literature between this compound and other NHS esters are limited, the following table synthesizes typical performance characteristics based on the known properties of carbamate and amide linkages in bioconjugates.

ParameterCarbamate Linkage (from this compound)Amide Linkage (from other NHS esters)
Reaction Efficiency with Primary Amines HighHigh
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Hydrolytic Stability at pH 7.4 (Physiological) Moderate; can be designed to be cleavable.[1]High; generally considered a permanent linkage.[2]
Susceptibility to Enzymatic Cleavage Can be designed into linkers sensitive to specific enzymes (e.g., cathepsins in lysosomes).[5]Generally resistant to enzymatic cleavage.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare Protein Solution: Exchange the protein into the reaction buffer.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved reagent to the protein solution. The exact ratio should be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.

Protocol for Comparing the Stability of Carbamate vs. Amide Linkages

This protocol outlines a method to compare the stability of a protein conjugate with a carbamate linkage versus one with an amide linkage.

Materials:

  • Protein conjugate with a carbamate linkage (prepared as above).

  • Protein conjugate with an amide linkage (prepared using a standard NHS ester).

  • Incubation buffers: PBS at pH 7.4 (physiological), and a more acidic buffer (e.g., sodium acetate, pH 5.0) to simulate the lysosomal environment.

  • Analytical method to assess conjugate integrity (e.g., SDS-PAGE, HPLC, or mass spectrometry).

Procedure:

  • Incubation: Aliquot the carbamate-linked and amide-linked protein conjugates into separate tubes. Add the different incubation buffers to each set of tubes.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each tube.

  • Analysis: Analyze the samples using the chosen analytical method to determine the percentage of intact conjugate remaining at each time point.

  • Data Comparison: Plot the percentage of intact conjugate versus time for both types of linkages under each buffer condition to compare their stability.

Signaling Pathways and Experimental Workflows

The choice between a carbamate and an amide linkage is particularly relevant in the context of Antibody-Drug Conjugates (ADCs), where the linker's stability and cleavage are critical for therapeutic efficacy.

ADC Internalization and Payload Release Pathway

The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload. The linker, which can be a carbamate-containing cleavable linker, plays a central role in this process.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (e.g., Carbamate hydrolysis) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of ADC action from binding to apoptosis.

In this pathway, a cleavable linker containing a carbamate bond can be designed to be stable in the bloodstream (neutral pH) but to be cleaved within the acidic environment of the lysosome or by specific lysosomal enzymes, releasing the cytotoxic payload to kill the cancer cell.[5]

Experimental Workflow for ADC Efficacy Comparison

The following diagram outlines a logical workflow for comparing the efficacy of two ADCs, one with a carbamate linker and one with a stable amide linker.

ADC_Comparison_Workflow cluster_conjugation ADC Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis Antibody Monoclonal Antibody Carbamate_Reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate Antibody->Carbamate_Reagent Amide_Reagent Standard NHS Ester Antibody->Amide_Reagent ADC_Carbamate ADC with Carbamate Linker Carbamate_Reagent->ADC_Carbamate ADC_Amide ADC with Amide Linker Amide_Reagent->ADC_Amide Stability_Assay Linker Stability Assay ADC_Carbamate->Stability_Assay Cytotoxicity_Assay Cell Viability Assay ADC_Carbamate->Cytotoxicity_Assay Animal_Model Xenograft Tumor Model ADC_Carbamate->Animal_Model ADC_Amide->Stability_Assay ADC_Amide->Cytotoxicity_Assay ADC_Amide->Animal_Model Compare_Stability Compare Linker Stability Stability_Assay->Compare_Stability Compare_IC50 Compare IC50 Values Cytotoxicity_Assay->Compare_IC50 Compare_Efficacy Compare Tumor Growth Inhibition Animal_Model->Compare_Efficacy

Caption: Workflow for comparing ADCs with different linkers.

This workflow highlights the key experiments required to determine whether the potentially cleavable carbamate linker offers a therapeutic advantage over a stable amide linker for a specific ADC.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering an alternative to traditional NHS esters by forming a carbamate linkage. The key advantage of this reagent lies in the potential for controlled cleavage of the resulting bond, a property that is highly desirable in the field of drug delivery, particularly for ADCs. However, this reduced stability can also be a disadvantage if premature release of the conjugated molecule is a concern. The choice between this compound and other NHS esters should be guided by a thorough understanding of the stability requirements of the specific application. The experimental protocols and workflows provided in this guide offer a framework for making an informed decision and for evaluating the performance of the resulting bioconjugates.

References

Performance review of commercial 2,5-Dioxopyrrolidin-1-yl methylcarbamate kits.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available reagents for the introduction of methylcarbamate groups onto proteins, a modification of increasing interest in drug development and proteomics. The primary focus is on 2,5-Dioxopyrrolidin-1-yl methylcarbamate and its alternatives. Due to a lack of direct head-to-head performance data in publicly available literature for all reagents, this guide draws comparisons based on the well-established chemistry of their reactive functional groups and provides supporting data where available.

Introduction to Protein Carbamoylation

Protein carbamoylation is a post-translational modification where a carbamoyl group (–C(O)NH₂) or a substituted carbamoyl group (e.g., –C(O)NHCH₃) is added to an amino group, typically the ε-amino group of a lysine residue or the N-terminal α-amino group. This modification can alter a protein's charge, structure, and function, and is being explored for various therapeutic and research applications, including the development of antibody-drug conjugates (ADCs) and the stabilization of therapeutic proteins.

This guide evaluates the reagents used for targeted, chemical methylcarbamoylation of proteins in a research and development setting.

Reagent Comparison

The primary method for targeted methylcarbamoylation involves an amine-reactive electrophilic reagent. The most common commercially available reagent employing this strategy is an N-hydroxysuccinimide (NHS) ester derivative. Alternatives generally involve more reactive and less selective compounds like isocyanates or methods that can induce carbamoylation as a side reaction.

FeatureThis compoundMethyl IsocyanateUrea (in situ cyanate formation)
Commercial Form Lyophilized solidLiquid or gasCrystalline solid
Reaction Principle Nucleophilic acyl substitutionNucleophilic additionNucleophilic addition of cyanate
Target Residues Primary amines (Lysine, N-terminus)Primary amines, thiols, hydroxyls, etc.Primary amines (Lysine, N-terminus)
Selectivity High for primary aminesLow, highly reactiveModerate, primarily amines
Reaction pH 7.2 - 8.5Broad, but typically basic> 7 (rate increases with pH)
Reaction Time 30 - 120 minutesVery fast (seconds to minutes)Slow (hours to days)
Ease of Use Relatively easy to handleDifficult to handle (toxic, volatile)Easy to handle, but reaction is slow and requires heat
Side Reactions Hydrolysis of the NHS esterPolymerization, reaction with waterNon-specific carbamoylation
Stability of Product Stable carbamate bondStable carbamate bondStable carbamate bond

Performance Characteristics

Quantitative performance data for this compound is not extensively available in peer-reviewed literature. However, its performance can be inferred from the well-characterized behavior of NHS esters in bioconjugation.

Performance MetricThis compound (Expected)Methyl IsocyanateUrea-Induced Carbamoylation
Reaction Efficiency Moderate to high, dependent on protein concentration and pH. Labeling efficiency for NHS esters is often in the range of 20-35% for protein concentrations around 1-2.5 mg/mL[1].Very high, often near-quantitative with accessible amines.Low, requires high concentrations of urea and elevated temperatures to achieve significant modification[2].
Control over Stoichiometry Good, can be controlled by adjusting the molar ratio of reagent to protein.Poor, difficult to control due to high reactivity.Poor, difficult to control and predict.
Purity of Conjugate Good, with the main side-product being the hydrolyzed reagent, which is easily removed.Poor, potential for multiple side-products and over-modification.Poor, often results in a heterogeneous mixture of carbamoylated species.
Stability of Reagent Moderate in solid form, but susceptible to hydrolysis in aqueous solution. Should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use[1].Low, highly reactive with moisture.High in solid form, but degrades to cyanate in solution.
Stability of Linkage The resulting methylcarbamate linkage is generally stable under physiological conditions[3].The resulting methylcarbamate linkage is stable.The resulting carbamate linkage is stable.

Experimental Protocols

Detailed experimental protocols are provided below for the primary methods of protein methylcarbamoylation.

Protocol 1: Protein Methylcarbamoylation using this compound

This protocol is adapted from general procedures for labeling proteins with NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 1-10 mg/mL.

  • This compound (MW: 172.14 g/mol ).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein: Dissolve or exchange the protein into the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Prepare the Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by desalting or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using methods such as mass spectrometry.

Protocol 2: Protein Carbamoylation using Urea

This protocol describes the non-specific carbamoylation of proteins using urea. This method is typically used in proteomics to mimic in vivo carbamoylation or as a stable isotope labeling strategy.

Materials:

  • Protein of interest.

  • Urea.

  • Buffer: 0.1 M sodium phosphate, pH 8.0.

Procedure:

  • Prepare Urea Solution: Prepare an 8 M urea solution in the desired buffer.

  • Reaction: Dissolve the protein in the 8 M urea solution.

  • Incubation: Incubate the solution at 37°C to 60°C for several hours to days. The extent of carbamoylation is dependent on temperature and incubation time.

  • Purification: Remove the urea by dialysis or buffer exchange.

  • Characterization: Analyze the extent of carbamoylation by mass spectrometry. It has been shown that ammonium-containing buffers can inhibit urea-induced carbamoylation.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the key chemical reaction and the experimental workflow.

G Reaction of this compound with a Protein Amine reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate O CH₃-NH-C-O-N C=O C=O intermediate Tetrahedral Intermediate reagent:f1->intermediate Nucleophilic Attack protein Protein Lysine-NH₂ protein:f0->intermediate product Methylcarbamoylated Protein O Protein-Lysine-NH-C-NH-CH₃ intermediate->product:f1 leaving_group N-Hydroxysuccinimide intermediate->leaving_group Leaving Group Departure

Caption: Reaction mechanism of protein amine methylcarbamoylation.

G Experimental Workflow for Protein Methylcarbamoylation start Start: Protein in Amine-Free Buffer prep_reagent Prepare 10 mM Reagent in DMSO start->prep_reagent react Add Reagent to Protein (10-20x excess) start->react prep_reagent->react incubate Incubate 1-2h at RT react->incubate quench Quench with Tris or Glycine incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze (Mass Spectrometry) purify->analyze end End: Purified Methylcarbamoylated Protein analyze->end

Caption: Workflow for protein modification.

Conclusion

This compound offers a targeted and controllable method for the methylcarbamoylation of proteins, leveraging the well-established and selective chemistry of NHS esters. While specific performance data for this particular reagent is sparse, its chemical properties make it a superior choice for controlled bioconjugation compared to the less selective and harder-to-control alternatives like methyl isocyanate or urea-induced carbamoylation. For researchers requiring precise control over the modification stoichiometry and a high-purity final product, this compound is the recommended starting point. However, empirical optimization of the reaction conditions for each specific protein is crucial to achieve the desired degree of labeling.

References

Analytical techniques to confirm the specificity of 2,5-Dioxopyrrolidin-1-yl methylcarbamate reactions.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the specificity of bioconjugation and chemical modification reactions is paramount. This guide provides a comparative analysis of analytical techniques to confirm the selective reactivity of 2,5-Dioxopyrrolidin-1-yl methylcarbamate, a reagent featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a methylcarbamate functional group.

The primary reactive site of this molecule is the NHS ester, which readily reacts with primary amines to form stable amide bonds. The methylcarbamate group, in contrast, is generally stable under the conditions typically employed for NHS ester conjugations. However, rigorous analytical confirmation is essential to rule out potential side reactions and ensure the homogeneity of the final product.

Expected Reactivity Pathway

The anticipated reaction of this compound with a primary amine-containing molecule (e.g., a protein or peptide) is the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate product Amide Conjugate reagent->product Reaction with Amine amine Primary Amine (R-NH2) amine->product nhs N-Hydroxysuccinimide product->nhs Release of

Figure 1: Expected reaction pathway of this compound with a primary amine.

Comparison of Analytical Techniques

To confirm the specificity of this reaction, a multi-faceted analytical approach is recommended. The following table compares key techniques for characterizing the reaction products and identifying potential byproducts.

Analytical TechniqueInformation ProvidedResolution/SensitivityThroughputKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of reactants, products, and byproducts. Purity assessment.High resolution, moderate sensitivity (UV detection).Moderate to HighRobust, quantitative, widely available.May not provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of product mass, identification of side products and impurities.High resolution and sensitivity.ModerateProvides molecular weight information for each separated component.Ionization efficiency can vary; may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of covalent bond formation at the correct site.Atomic level resolution.LowUnambiguous structure elucidation.Lower sensitivity, requires higher sample concentrations, complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional group transformations (e.g., disappearance of NHS ester, appearance of amide).Functional group level.HighFast, non-destructive.Provides general functional group information, not detailed structure.

Experimental Protocols

HPLC Analysis for Reaction Monitoring and Purity Assessment

This protocol outlines a general method for monitoring the progress of the conjugation reaction and assessing the purity of the final product.

Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench dilute Dilute Sample quench->dilute inject Inject Sample dilute->inject separate Reverse-Phase Separation inject->separate detect UV Detection (e.g., 220 nm, 280 nm) separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify

Figure 2: Workflow for HPLC analysis of the conjugation reaction.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Aliquots of the reaction mixture are taken at various time points, quenched (e.g., with an excess of a small primary amine like Tris or glycine if monitoring disappearance of the reagent), and diluted in the mobile phase A before injection.

LC-MS for Product Confirmation and Byproduct Identification

This protocol is essential for confirming the molecular weight of the desired product and identifying any potential side products.

Workflow:

cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis hplc_output HPLC Effluent ionize Electrospray Ionization (ESI) hplc_output->ionize analyze Mass Analyzer (e.g., Q-TOF, Orbitrap) ionize->analyze detect_ms Detect Ions analyze->detect_ms mass_spectrum Generate Mass Spectrum detect_ms->mass_spectrum deconvolute Deconvolute Spectrum (for large molecules) mass_spectrum->deconvolute identify Identify Masses deconvolute->identify

Figure 3: Workflow for LC-MS analysis.

Methodology:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: A range appropriate for the expected product and potential byproducts.

    • Data Analysis: The resulting mass spectra are analyzed to confirm the presence of the expected molecular ion for the product. The data can also be interrogated for masses corresponding to potential side products (e.g., reaction at the methylcarbamate, hydrolysis of the NHS ester).

NMR Spectroscopy for Structural Verification

For a definitive structural confirmation, particularly for smaller molecule reactions, NMR spectroscopy is invaluable.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the formation of the amide bond (a new amide proton signal) and the integrity of the methylcarbamate group (retention of the N-methyl and other characteristic signals).

    • ¹³C NMR: To observe the carbon signals, confirming the presence of the new amide carbonyl and the stability of the carbamate carbonyl.

    • 2D NMR (e.g., HSQC, HMBC): To establish correlations between protons and carbons, providing unambiguous evidence of the final structure.

FTIR Spectroscopy for Functional Group Analysis

FTIR provides a quick and straightforward method to monitor the overall progress of the reaction by observing changes in key functional groups.

Methodology:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the reaction mixture or purified product is prepared on a salt plate (e.g., NaCl or KBr) or analyzed using an ATR accessory.

  • Analysis: The disappearance of the characteristic NHS ester carbonyl stretch (around 1765 cm⁻¹) and the appearance of a new amide carbonyl stretch (around 1650 cm⁻¹) would indicate a successful reaction. The retention of the carbamate carbonyl stretch (around 1700-1725 cm⁻¹) would suggest its stability.

Alternative Reagents and Methods

For applications requiring different reactivity or linker properties, several alternatives to this compound exist.

AlternativeReactive Group(s)Target FunctionalityKey Features
Succinimidyl iodoacetate NHS ester, IodoacetylPrimary amines, ThiolsHeterobifunctional, allows for sequential or one-pot dual labeling.
Maleimide-PEG-NHS Maleimide, NHS esterThiols, Primary aminesHeterobifunctional with a PEG spacer for increased solubility and reduced steric hindrance.
Isothiocyanates (e.g., FITC) IsothiocyanatePrimary aminesForms a stable thiourea linkage.

The selection of an appropriate reagent depends on the specific requirements of the application, including the target functional groups, desired linker length, and solubility considerations. The analytical techniques described in this guide are broadly applicable for confirming the specificity of reactions involving these alternative reagents as well.

Case studies on the application of 2,5-Dioxopyrrolidin-1-yl methylcarbamate in scientific research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the ability to selectively modify proteins and other biomolecules is paramount. 2,5-Dioxopyrrolidin-1-yl carbamates, a class of reagents featuring an N-Hydroxysuccinimide (NHS) ester, have emerged as versatile tools for these purposes. This guide provides a comparative analysis of their application in two key research areas: the inhibition of serine hydrolases and the fluorescent labeling of N-glycans. We will explore their performance against alternative methods, supported by experimental data and detailed protocols.

Case Study 1: Inhibition of Serine Hydrolases in the Endocannabinoid System

The endocannabinoid system, a crucial neuromodulatory network, is regulated by the synthesis and degradation of lipid transmitters like anandamide and 2-arachidonoylglycerol (2-AG)[1]. The serine hydrolases, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are the primary enzymes responsible for the degradation of anandamide and 2-AG, respectively[1]. Selective inhibitors of these enzymes are invaluable for studying endocannabinoid signaling and hold therapeutic potential.

NHS carbamates have been identified as a promising class of serine hydrolase inhibitors with minimal cross-reactivity across the proteome[2][3]. They function by irreversibly carbamylating the active site serine residue of the hydrolase.

Comparative Performance of Carbamate-based Inhibitors

The efficacy and selectivity of carbamate inhibitors are highly dependent on their chemical structure. Here, we compare different classes of carbamate inhibitors used to target FAAH and MAGL.

Inhibitor ClassExample Compound(s)Target(s)Potency (IC50)Selectivity ProfileKey Advantages
Tertiary NHS Carbamates MJN110MAGL2.1 nM (murine brain)High selectivity for MAGL over FAAH and other serine hydrolases. Some off-target activity on ABHD6.[2]Potent, selective, and active in vivo.[1][2]
Secondary NHS Carbamates -Broad Spectrum-Show indiscriminate reactivity and nonspecific labeling across the proteome.[2]Generally not suitable for selective inhibition.
O-Aryl Carbamates JZL184MAGL2 nM (murine), 25 nM (rat)Good selectivity for MAGL over FAAH, but some residual cross-reactivity can occur at high doses.[1]Widely used tool compound for studying MAGL.
Piperazine Carbamates JZL195FAAH and MAGL (Dual)FAAH: 13 nM, MAGL: 19 nMDual inhibitor with modest activity against NTE and ABHD6 at higher concentrations.[4]Useful for studying the combined effects of elevating both anandamide and 2-AG.
N-Hydroxyhydantoin (NHH) Carbamates Various library compoundsBroad serine hydrolase spectrumVaries with structureCan be tuned for selectivity against enzymes that are not well-targeted by other carbamates, such as ABHD3, ABHD4, and PPT1.[5]Versatile scaffold allowing for derivatization to optimize potency and selectivity.[5]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Objective: To determine the IC50 values of a test inhibitor against active serine hydrolases in a mouse brain proteome.

Materials:

  • Mouse brain proteome (1.0 mg/mL total protein concentration)

  • Test inhibitor (e.g., 2,5-Dioxopyrrolidin-1-yl methylcarbamate derivative) at various concentrations

  • DMSO (vehicle control)

  • Fluorophosphonate-rhodamine (FP-Rh) probe (50 µM in DMSO)

  • SDS-PAGE loading buffer (4X)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare lysates from mouse brain tissue at a concentration of 1.0 mg/mL.

  • Inhibitor Incubation: In 50 µL aliquots of the proteome, add the test inhibitor at a range of final concentrations (e.g., 1 nM to 100 µM) or DMSO as a vehicle control.

  • Pre-incubation: Incubate the proteome-inhibitor mixtures at 37 °C for 30 minutes.

  • Probe Labeling: Add 1.0 µL of the 50 µM FP-Rh probe to each reaction mixture.

  • Labeling Incubation: Incubate the mixtures for another 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding 17 µL of 4X SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Analysis: Scan the gel using a fluorescence scanner. The inhibition of a specific serine hydrolase is observed as a decrease in the fluorescence intensity of the corresponding band compared to the DMSO control. Quantify the band intensities to calculate IC50 values.

Visualizing the Research Tools and Targets

To better understand the experimental approach and the biological context, the following diagrams illustrate the competitive ABPP workflow and the endocannabinoid signaling pathway.

ABPP_Workflow cluster_preparation Sample Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis proteome Proteome (e.g., brain lysate) incubation Pre-incubation (30 min, 37°C) proteome->incubation inhibitor NHS Carbamate Inhibitor inhibitor->incubation dmso DMSO (Vehicle Control) dmso->incubation labeling Labeling (30 min, RT) incubation->labeling probe FP-Rh Probe (Broad-spectrum) probe->labeling sds_page SDS-PAGE labeling->sds_page scan Fluorescence Scanning sds_page->scan quant Quantification (IC50 determination) scan->quant

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release Inhibition CB1->Neurotransmitter eCB_synthesis eCB Synthesis (Anandamide, 2-AG) Anandamide Anandamide eCB_synthesis->Anandamide AG2 2-AG eCB_synthesis->AG2 Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation AG2->CB1 Retrograde Signaling MAGL MAGL AG2->MAGL Degradation Inactive_Anandamide Inactive Metabolites FAAH->Inactive_Anandamide Inactive_2AG Inactive Metabolites MAGL->Inactive_2AG NHS_Carbamate NHS Carbamate Inhibitor NHS_Carbamate->FAAH NHS_Carbamate->MAGL

Caption: Inhibition of Endocannabinoid Signaling by NHS Carbamates.

Case Study 2: Fluorescent Labeling of N-Glycans for Analysis

Glycosylation is a critical post-translational modification that impacts protein function. Accurate analysis of N-glycans is essential in biopharmaceutical development and disease biomarker discovery. This often involves releasing the glycans from the protein and labeling them with a fluorescent tag for detection.

NHS-carbamate activated dyes have emerged as a rapid and sensitive alternative to traditional reductive amination for labeling N-glycans.

Comparative Performance of N-Glycan Labeling Reagents

This table compares the performance of a modern NHS-carbamate based label (RapiFluor-MS) with conventional reductive amination labels (2-Aminobenzamide and Procainamide).

FeatureNHS-Carbamate Labeling (e.g., RapiFluor-MS)Reductive Amination (2-AB)Reductive Amination (Procainamide)
Reaction Chemistry Reacts with glycosylamines to form a stable urea linkage.[2]Reacts with the aldehyde group of the glycan to form a secondary amine.[5][6]Reacts with the aldehyde group of the glycan to form a secondary amine.[6]
Reaction Time ~5 minutes.[4][7]2-3 hours.[8]~2 hours.
Fluorescence Sensitivity High. Reported to be up to 14-fold higher than 2-AB.[9]Moderate. Often used as a benchmark.[6][9]Higher than 2-AB, but lower than RapiFluor-MS.[9]
Mass Spectrometry (MS) Sensitivity Very High. The label includes a tertiary amine to enhance ionization.[4][7] Reported to be up to 160-fold higher than 2-AB.[9]Low. Poor ionization efficiency is a major drawback.[6]High. The basic tertiary amine enhances positive mode ionization.[6]
Throughput High. The rapid reaction time is suitable for high-throughput workflows.[7]Low. The long incubation time is a bottleneck.Moderate. Faster than 2-AB but still requires significant incubation.
Overall Workflow Time Less than 30 minutes for deglycosylation, labeling, and cleanup.[3]Several hours to overnight, including deglycosylation and labeling.[9]Several hours.
Experimental Protocol: Rapid N-Glycan Labeling with an NHS-Carbamate Dye

Objective: To rapidly label N-glycans released from a glycoprotein for HILIC-FLR-MS analysis.

Materials:

  • Glycoprotein sample

  • Rapid PNGase F enzyme

  • NHS-carbamate fluorescent labeling reagent (e.g., RapiFluor-MS)

  • HILIC Solid-Phase Extraction (SPE) cleanup cartridges

Procedure:

  • Deglycosylation: Denature the glycoprotein sample according to the manufacturer's protocol (e.g., using a denaturant and heating). Add Rapid PNGase F and incubate for approximately 5-10 minutes to release the N-glycans as glycosylamines.[3][4]

  • Labeling: Immediately add the NHS-carbamate labeling reagent to the released glycans. The reaction proceeds rapidly, typically within 5 minutes at room temperature.[4][7]

  • Cleanup: Purify the labeled N-glycans from excess labeling reagent and other reaction components using a HILIC SPE plate or cartridge.[7]

  • Analysis: The purified, labeled N-glycans are now ready for analysis by HILIC-UPLC with fluorescence and/or mass spectrometry detection.

Visualizing the N-Glycan Labeling Workflow

The following diagram illustrates the streamlined workflow for N-glycan analysis using NHS-carbamate chemistry compared to the traditional reductive amination method.

Glycan_Labeling_Workflow cluster_nhs NHS-Carbamate Workflow cluster_ra Reductive Amination Workflow deglyco_nhs Rapid Deglycosylation (~10 min) label_nhs NHS-Carbamate Labeling (~5 min) deglyco_nhs->label_nhs cleanup_nhs HILIC SPE Cleanup label_nhs->cleanup_nhs analysis_nhs HILIC-FLR-MS Analysis cleanup_nhs->analysis_nhs deglyco_ra Deglycosylation (Overnight) label_ra Reductive Amination (2-3 hours) deglyco_ra->label_ra cleanup_ra Cleanup (e.g., SPE) label_ra->cleanup_ra analysis_ra HILIC-FLR-MS Analysis cleanup_ra->analysis_ra

Caption: Comparison of N-Glycan Analysis Workflows.

References

Evaluating the cross-reactivity of 2,5-Dioxopyrrolidin-1-yl methylcarbamate with other functional groups.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cross-Reactivity of 2,5-Dioxopyrrolidin-1-yl Methylcarbamate

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the reaction specificity of this compound with common biological functional groups, supported by established experimental principles.

2,5-Dioxopyrrolidin-1-yl esters, commonly known as N-hydroxysuccinimide (NHS) esters, are a cornerstone of bioconjugation chemistry, prized for their ability to efficiently react with primary amines to form stable amide bonds.[1][2][] This guide provides a comparative evaluation of the cross-reactivity of a representative NHS ester, this compound, with other nucleophilic functional groups frequently encountered in biological macromolecules. Understanding this reactivity profile is critical for designing specific and effective bioconjugation strategies in drug development and research.

Relative Reactivity and Bond Stability

The reactivity of this compound is predominantly directed towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] However, under certain conditions, cross-reactivity with other nucleophilic groups can occur. The table below summarizes the relative reactivity and stability of the bonds formed with various functional groups.

Functional GroupAmino Acid Residue(s)Relative ReactivityResulting BondBond StabilityKey Considerations
Primary Amine Lysine, N-terminusHigh AmideVery Stable Optimal reaction pH is 7.2-9.[1][] The resulting amide bond is highly stable under physiological conditions.[4]
Thiol (Sulfhydryl) CysteineModerate ThioesterLabile Can react with thiols, but the resulting thioester bond is susceptible to hydrolysis and displacement by amines.[4] High concentrations of thiols can increase the rate of NHS ester hydrolysis.[4]
Phenolic Hydroxyl TyrosineLow to Moderate EsterLabile Reactivity is pH-dependent; some studies suggest increased reactivity at slightly acidic pH (e.g., pH 6.0) compared to alkaline pH.[5][6] The resulting ester bond is less stable than an amide bond.
Aliphatic Hydroxyl Serine, ThreonineLow EsterVery Labile Significant reactivity is generally observed only under specific conditions, often influenced by neighboring amino acids.[7][8] The formed ester bond is highly susceptible to hydrolysis.
Guanidinium ArginineVery Low AcylguanidineLabile Reaction is generally not significant under typical bioconjugation conditions.[9]
Imidazole HistidineVery Low AcylimidazoleVery Labile While a potential reaction site, the resulting acylimidazole is highly unstable in aqueous solutions.

Note: The reactivity and stability are influenced by factors such as pH, temperature, solvent, and the local microenvironment of the functional group within a protein.[7][8]

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a competitive reaction assay can be performed. This involves reacting the NHS ester with a mixture of model compounds representing different functional groups and monitoring the reaction progress over time.

Protocol: Competitive Reaction Kinetics Assay

Objective: To determine the relative reaction rates of this compound with primary amines, thiols, and phenolic hydroxyls.

Materials:

  • This compound

  • N-α-acetyl-L-lysine (primary amine model)

  • N-acetyl-L-cysteine (thiol model)

  • N-acetyl-L-tyrosine (phenolic hydroxyl model)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of N-α-acetyl-L-lysine, N-acetyl-L-cysteine, and N-acetyl-L-tyrosine in the Reaction Buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the Reaction Buffer and one of the model compounds at a final concentration of 10 mM.

    • Initiate the reaction by adding this compound to each tube to a final concentration of 1 mM. The final reaction volume should be 100 µL.

    • For a competitive reaction, prepare a mixture containing all three model compounds, each at a final concentration of 10 mM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 90 µL of the Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a gradient elution from 5% to 95% Mobile Phase B over 30 minutes to separate the unreacted model compounds, the NHS ester, and the reaction products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to the unreacted model compounds and the reaction products at each time point.

    • Calculate the rate of consumption of each model compound to determine the relative reactivity of the NHS ester towards each functional group.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathway and potential cross-reactive pathways of this compound.

Primary Reaction Pathway of an NHS Ester reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate product Stable Amide Bond reagent->product reacts with amine Primary Amine (e.g., Lysine) amine->product nhs N-Hydroxysuccinimide (Leaving Group) product->nhs releases

Caption: Reaction of an NHS ester with a primary amine.

Competitive Reactions of an NHS Ester cluster_main Primary Reaction cluster_side Cross-Reactivity cluster_hydrolysis Competing Reaction reagent 2,5-Dioxopyrrolidin-1-yl methylcarbamate amide Stable Amide Bond reagent->amide High Reactivity thioester Labile Thioester reagent->thioester Moderate ester Labile Ester reagent->ester Low hydrolyzed Inactive Carboxylate reagent->hydrolyzed Hydrolysis amine Primary Amine amine->amide thiol Thiol thiol->thioester hydroxyl Hydroxyl hydroxyl->ester water Water water->hydrolyzed

Caption: Competing reaction pathways for an NHS ester.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2,5-Dioxopyrrolidin-1-yl methylcarbamate (also known as succinimidyl methylcarbamate), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with waste management regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its associated hazards.

Hazard Profile:

Based on available data for similar carbamate compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

A comprehensive range of personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste management contractor. For small quantities, chemical degradation through hydrolysis may be a viable option before collection.

Method 1: Direct Disposal via Licensed Contractor

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless compatibility has been confirmed.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.

    • The label should include the full chemical name, associated hazards, and the date of accumulation.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a secondary containment tray to mitigate any potential spills.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information about the waste, including its chemical composition and quantity.

Method 2: Chemical Degradation (for small quantities)

Carbamates can be degraded through alkaline hydrolysis. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation:

    • Perform the procedure in a functioning fume hood.

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

    • Have a pH meter or pH paper ready for verification.

  • Degradation:

    • Slowly and carefully add the this compound to the 1 M NaOH solution while stirring. A general guideline is to use a significant excess of the alkaline solution.

    • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The succinimidyl group is a good leaving group, and the carbamate will be hydrolyzed to methylamine, carbon dioxide, and N-hydroxysuccinimide, which will also be hydrolyzed under these conditions.

  • Neutralization and Disposal:

    • After the reaction is complete, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., 1 M hydrochloric acid).

    • The resulting neutralized solution should be collected in a properly labeled waste container and disposed of through your institution's chemical waste program. Do not pour down the drain.

Visualizing the Disposal Workflow

To clarify the decision-making process and the steps involved in the proper disposal of this compound, the following workflow diagram has been created.

G cluster_prep Preparation cluster_small Small Quantity cluster_large Large Quantity / Bulk cluster_final Final Disposal start Start: Disposal of this compound assess_quantity Assess Quantity of Waste start->assess_quantity degrade Chemical Degradation (Alkaline Hydrolysis) assess_quantity->degrade Small Quantity collect_solid Collect in Labeled Container assess_quantity->collect_solid Large Quantity neutralize Neutralize Solution degrade->neutralize collect_liquid Collect as Aqueous Waste neutralize->collect_liquid store_saa Store in Satellite Accumulation Area collect_liquid->store_saa collect_solid->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end_disp Dispose via Licensed Contractor contact_ehs->end_disp

Caption: Workflow for the disposal of this compound.

Essential Safety and Operational Guide for Handling 2,5-Dioxopyrrolidin-1-yl methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dioxopyrrolidin-1-yl methylcarbamate was not located. The following guidance is based on the known hazards of the closely related compound 2,5-Dioxopyrrolidin-1-yl carbamate and general safety protocols for handling hazardous chemicals. Users should always consult with their institution's safety office and, if possible, obtain the specific SDS from the manufacturer before handling this compound.

Based on available data for the analogous compound, 2,5-Dioxopyrrolidin-1-yl carbamate is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

This information underscores the importance of stringent safety measures to minimize exposure and ensure safe handling in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Respirator: NIOSH-approved N95 or higher-rated particulate respirator. Use a full-face respirator if there is a risk of eye and face exposure. - Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard. - Hand Protection: Nitrile gloves (double gloving is recommended). - Body Protection: Laboratory coat. Consider a chemical-resistant apron for larger quantities.
Handling Solutions - Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash risk. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat.
General Laboratory Use - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is essential for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood, especially when working with the solid form to minimize inhalation risks.

  • Weighing: When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Use: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Follow any specific storage temperature requirements provided by the manufacturer.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3] Do not dispose of this chemical down the drain or in regular trash.[3][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Assess risk alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Incident Report dispose->report Emergency_Response_Pathway exposure Exposure Event skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eyes inhalation Inhalation exposure->inhalation Inhaled ingestion Ingestion exposure->ingestion Swallowed flush_skin Flush with Water (15 min) skin_contact->flush_skin flush_eye Flush with Water (15-20 min) eye_contact->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl methylcarbamate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.